Methyl 4-chloro-3-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTKWPWDSUNLHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352833 | |
| Record name | Methyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14719-83-6 | |
| Record name | Methyl 4-chloro-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 4-chloro-3-nitrobenzoate physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 4-chloro-3-nitrobenzoate
Introduction: A Versatile Intermediate in Modern Synthesis
This compound, with CAS Registry Number 14719-83-6, is a substituted aromatic compound of significant interest to the chemical, pharmaceutical, and agricultural industries.[1][2] Its molecular structure, featuring a methyl ester, a chloro group, and a nitro group on a benzene ring, provides a unique combination of reactivity and functionality.[2] This strategic arrangement of functional groups makes it an exceptionally valuable building block for the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs), agrochemicals, and specialty polymers.[2][3]
In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various therapeutics, including anti-inflammatory and analgesic agents.[2][3] The presence of the chloro and nitro groups allows for a range of chemical transformations, enabling researchers to construct complex molecular architectures essential for drug discovery.[2] This guide provides a comprehensive overview of the core physical and chemical properties, spectral characteristics, synthesis, and reactivity of this compound, offering a technical resource for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized below. These characteristics are critical for its handling, storage, and application in various synthetic protocols.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Chloro-3-nitrobenzoic Acid Methyl Ester, Methyl 3-nitro-4-chlorobenzoate | [1][2] |
| CAS Number | 14719-83-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 78-84 °C | [2] |
| Boiling Point | 313.2 ± 22.0 °C (Predicted) | [4] |
| Density | 1.522 g/cm³ (Predicted) | [4] |
| Solubility | Low water solubility | [5] |
Spectral Data and Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key spectral features are detailed below.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the aromatic and methyl protons. A representative spectrum in DMSO-d₆ shows a singlet for the methyl protons (OCH₃) at approximately 3.90 ppm.[6] The three aromatic protons appear as distinct multiplets in the downfield region: a doublet at ~7.90 ppm (H5), a double-doublet at ~8.15 ppm (H6), and a doublet at ~8.49 ppm (H2), with coupling constants reflecting their ortho and meta relationships.[6] The electron-withdrawing nature of the nitro and chloro groups results in the significant downfield shift of these aromatic protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data. The loss of symmetry compared to a simpler molecule like methyl benzoate means that all six aromatic carbons give distinct signals.[7] The carbonyl carbon of the ester group is typically observed far downfield (~164-165 ppm), while the methyl carbon appears upfield (~52 ppm).[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of the key functional groups. A strong absorption peak is observed around 1716 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester carbonyl group.[6] Additional characteristic peaks for the C-Cl, C-O, and aromatic C=C bonds, as well as asymmetric and symmetric stretches for the nitro group (NO₂), are also present.[1][9]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z 215, corresponding to the molecular weight of the compound.[1] The isotopic pattern of the molecular ion, with a significant [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, is a clear indicator of the presence of a single chlorine atom.[1] Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 184.[1]
Chemical Synthesis and Reactivity
The synthetic utility of this compound stems from its predictable reactivity at several key positions on the molecule.
Synthesis Pathway
The most common laboratory synthesis involves the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[6] This precursor is typically prepared by the nitration of p-chlorobenzoic acid using a mixture of concentrated nitric and sulfuric acids.[10][11] The esterification can be efficiently achieved using several methods, with a common protocol involving acetyl chloride in methanol.[6]
Caption: Synthesis pathway of this compound.
Core Reactivity
The molecule's functionality allows for several key transformations, making it a versatile intermediate.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is fundamental for introducing a nucleophilic site, enabling further derivatization for the synthesis of heterocyclic compounds and other complex pharmaceutical targets.
-
Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution by the presence of the strongly electron-withdrawing nitro group in the ortho position. This allows the chlorine to be displaced by a variety of nucleophiles (e.g., amines, alkoxides), providing a powerful method for introducing new substituents onto the aromatic ring. For example, reaction with methylamine can lead to the formation of a 4-(methylamino)-3-nitrobenzoate derivative.[12]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions (saponification). This allows for the temporary protection of the carboxylic acid functionality while other transformations are carried out on the molecule.
Caption: Key chemical reactions of this compound.
Experimental Protocol: Synthesis via Esterification
This section provides a detailed, self-validating protocol for the synthesis of this compound from 4-chloro-3-nitrobenzoic acid. The causality behind key steps is explained to provide field-proven insight.
Objective: To synthesize and purify this compound.
Materials:
-
4-chloro-3-nitrobenzoic acid (24.8 mmol, 5.0 g)
-
Methanol (200 mL)
-
Triethylamine (29.8 mmol, 4.15 mL)
-
Acetyl chloride (44.7 mmol, 3.19 mL)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Deionized water
-
Ether (for recrystallization)
Procedure:
-
Dissolution: In a suitable round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in 200 mL of methanol.[6]
-
Expertise & Experience: Methanol serves as both the solvent and the reactant for the esterification. A large volume is used to ensure complete dissolution of the starting material.
-
-
Base Addition: Add triethylamine (4.15 mL, 29.8 mmol) to the solution.[6] Cool the reaction mixture in an ice-salt bath.
-
Causality: Triethylamine is a non-nucleophilic base used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion. This also neutralizes the HCl that will be generated in the subsequent step, preventing unwanted side reactions. Cooling is essential to control the exothermic reaction in the next step.
-
-
Esterification Catalyst Addition: Slowly and dropwise, add acetyl chloride (3.19 mL, 44.7 mmol) to the cooled reaction mixture.[6]
-
Causality: Acetyl chloride reacts with methanol in situ to generate anhydrous HCl and methyl acetate. The generated HCl acts as the catalyst for the Fischer esterification. This method is often preferred over directly adding concentrated acids as it provides a controlled, anhydrous source of the catalyst.
-
-
Reflux: Stir the reaction mixture under reflux conditions for 6 hours.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC), with a mobile phase such as ethyl acetate/cyclohexane (7:3).[6]
-
Trustworthiness: Refluxing provides the necessary activation energy to drive the equilibrium-controlled esterification reaction towards the product. TLC is a critical self-validating step to ensure the starting material has been consumed before proceeding to workup.
-
-
Solvent Removal: Upon completion, remove the methanol by distillation under reduced pressure using a rotary evaporator.[6]
-
Aqueous Workup: Dissolve the residue in 100 mL of water and extract twice with ethyl acetate (100 mL portions).[6]
-
Causality: The aqueous wash removes any remaining water-soluble salts (like triethylammonium hydrochloride) and unreacted polar starting materials. Ethyl acetate is an effective organic solvent for extracting the desired ester product.
-
-
Drying and Concentration: Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.[6] Concentrate the filtrate under reduced pressure to yield the crude product.[6]
-
Trustworthiness: Drying with anhydrous MgSO₄ is crucial to remove any dissolved water from the organic phase, which could interfere with crystallization and affect purity.
-
-
Purification: Recrystallize the crude product from ether (approx. 10 mL) to obtain white crystals of this compound.[6]
-
Expertise & Experience: Recrystallization is the final purification step. The choice of solvent (ether) is based on the principle that the desired product should be soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. This step significantly enhances the purity of the final product. The yield of pure product is typically high, around 92%.[6]
-
Safety and Handling
This compound is considered a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[13] It may also cause respiratory irritation.[1][13] GHS hazard statements include H315, H319, and H335.[1][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13][15]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation persists.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Conclusion
This compound is a cornerstone intermediate for synthetic chemists, particularly those in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and versatile building block. A thorough understanding of its properties, spectral data, and handling requirements, as outlined in this guide, is essential for its safe and effective use in the laboratory and in the development of novel, high-value chemical entities.
References
- 1. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. This compound | 14719-83-6 [chemicalbook.com]
- 7. aiinmr.com [aiinmr.com]
- 8. spectrabase.com [spectrabase.com]
- 9. This compound(14719-83-6) IR Spectrum [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. prepchem.com [prepchem.com]
- 12. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. capotchem.com [capotchem.com]
Methyl 4-chloro-3-nitrobenzoate CAS number 14719-83-6
An In-depth Technical Guide to Methyl 4-chloro-3-nitrobenzoate (CAS: 14719-83-6)
Authored by a Senior Application Scientist
Foreword
This compound is a pivotal, multi-functional chemical intermediate whose strategic importance resonates across the pharmaceutical, agrochemical, and material science sectors. Its unique molecular architecture, characterized by a trifecta of reactive sites—an ester, a chloro group, and a nitro group—renders it a versatile building block for the synthesis of complex molecular targets. This guide provides an in-depth exploration of its chemical identity, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The insights herein are grounded in established chemical principles and field-proven applications, aiming to equip the reader with a comprehensive understanding of this valuable compound.
Molecular Identity and Physicochemical Profile
This compound is a substituted aromatic compound. The benzene ring is functionalized with a methyl ester group at position 1, a chloro group at position 4, and a nitro group at position 3. This arrangement of electron-withdrawing groups significantly influences the molecule's reactivity, particularly at the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14719-83-6 | [1][2] |
| Molecular Formula | C₈H₆ClNO₄ | [1][2] |
| Molecular Weight | 215.59 g/mol | [1][2] |
| Appearance | White to off-white/light yellow powder/crystals | [2] |
| Melting Point | 78-84 °C | [2] |
| Boiling Point | 313.2±22.0 °C (Predicted) | [3][4] |
| Solubility | Soluble in water | [3][4] |
| Purity | ≥98.0% (GC) | [5] |
| IUPAC Name | This compound | [1][6] |
digraph "Methyl_4_chloro_3_nitrobenzoate_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C_ester [label="C", pos="1.5,0!"]; O_ester1 [label="O", pos="2.0,0.5!"]; O_ester2 [label="O", pos="2.0,-0.5!"]; CH3_ester [label="CH₃", pos="2.8,-0.5!"];
Cl [label="Cl", pos="-1.5,0!"];
N_nitro [label="N", pos="0,1.5!"]; O_nitro1 [label="O", pos="-0.5,2.0!"]; O_nitro2 [label="O", pos="0.5,2.0!"];
// Arrange the ring C1 [pos="0.5,0.866!"]; C2 [pos="-0.5,0.866!"]; C3 [pos="-1,0!"]; C4 [pos="-0.5,-0.866!"]; C5 [pos="0.5,-0.866!"]; C6 [pos="1,0!"];
// Aromatic bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed];
// Substituent bonds C6 -- C_ester [label=" COOCH₃"]; C3 -- Cl [label="Cl "]; C2 -- N_nitro [label="NO₂ "];
}
Caption: 2D structure of this compound.
Spectroscopic Characterization
The structural features of this compound give rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.
¹H NMR Spectroscopy
The proton NMR spectrum exhibits characteristic signals for the aromatic protons and the methyl ester protons.
-
δ ~3.90 ppm (singlet, 3H): This signal corresponds to the three protons of the methyl ester group (-OCH₃).
-
Aromatic Region (δ ~7.90-8.50 ppm): The three protons on the benzene ring appear as a complex pattern of doublets and double-doublets due to their distinct chemical environments and spin-spin coupling.
Infrared (IR) Spectroscopy
The IR spectrum provides evidence for the key functional groups.
-
~1716 cm⁻¹: A strong absorption peak characteristic of the carbonyl (C=O) stretch of the ester group.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.
Synthesis and Manufacturing Protocol
This compound is typically synthesized via the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. This method is efficient and yields a high-purity product.
Standard Laboratory Synthesis: Fischer Esterification
This protocol details the synthesis of this compound from 4-chloro-3-nitrobenzoic acid.
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride
-
Triethylamine (if using acetyl chloride)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Ether
Step-by-Step Protocol:
-
Dissolution: Dissolve 4-chloro-3-nitrobenzoic acid (e.g., 5.0 g, 24.8 mmol) in an excess of methanol (e.g., 200 mL) in a round-bottom flask.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 15 ml) to the cooled solution.[7] Alternatively, after adding triethylamine, acetyl chloride can be added dropwise to form the ester. The purpose of the acid catalyst is to protonate the carbonyl oxygen of the carboxylic acid, thereby making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 6-17 hours) to drive the equilibrium towards the product side.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in water and extract with ethyl acetate. The organic layers are combined.
-
Purification: Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude product from a suitable solvent like ether to obtain pure, white crystals of this compound. A typical yield is around 92%.
Caption: Fischer Esterification workflow for synthesizing the title compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and ester groups deactivates the aromatic ring towards electrophilic substitution but activates the chloro-substituted carbon for nucleophilic aromatic substitution (SNAᵣ).
Key Reactions:
-
Nucleophilic Aromatic Substitution (SNAᵣ): The chlorine atom can be displaced by a variety of nucleophiles (e.g., amines, alkoxides). This is a cornerstone reaction in its application, for instance, in the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide, where methylamine displaces the chlorine.[8]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is crucial for introducing a key functional group in many pharmaceutical syntheses.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, providing another handle for further derivatization.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAᵣ).
Applications in Industry and Research
This compound is not an end-product itself but a high-value intermediate.[2]
-
Pharmaceutical Development: It is a vital building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), particularly anti-inflammatory and analgesic drugs.[2] Its structure is a precursor for more complex therapeutic molecules. The parent compound, 4-chloro-3-nitrobenzoic acid, is a key raw material for the BRAF inhibitor Dabrafenib.[9]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to crop protection solutions.[2]
-
Material Science: It serves in the production of specialty polymers and resins, where its incorporation can enhance material properties such as durability.[2]
-
Organic Synthesis: In a broader sense, it is a versatile reagent for creating complex molecules in research laboratories.[2]
Safety, Handling, and Storage
As a laboratory chemical, proper handling of this compound is essential to ensure safety.
Hazard Identification and Classification
The compound is considered hazardous and is classified as follows:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[10]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation).[10]
-
Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation).[1][10]
Table 2: GHS Hazard and Precautionary Statements
| Type | Code | Statement | Source(s) |
| Hazard | H302 | Harmful if swallowed. | [1][4] |
| Hazard | H315 | Causes skin irritation. | [1][10] |
| Hazard | H319 | Causes serious eye irritation. | [1][10] |
| Hazard | H335 | May cause respiratory irritation. | [1] |
| Precautionary | P261 | Avoid breathing dust. | [1][11] |
| Precautionary | P280 | Wear protective gloves/eye protection. | [1][11] |
| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [1] |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11] |
Handling and Storage Recommendations:
-
Engineering Controls: Use in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[10][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage is at room temperature.[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][12]
Conclusion
This compound (CAS: 14719-83-6) is a chemical of significant industrial and research value. Its well-defined physicochemical properties, predictable reactivity, and established synthesis routes make it a reliable and versatile intermediate. For professionals in drug discovery, agrochemical development, and material science, a thorough understanding of this compound's characteristics is essential for leveraging its full potential in creating innovative and valuable end-products.
References
- 1. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chembk.com [chembk.com]
- 4. echemi.com [echemi.com]
- 5. CAS RN 14719-83-6 | Fisher Scientific [fishersci.com]
- 6. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. capotchem.cn [capotchem.cn]
Structure and molecular weight of Methyl 4-chloro-3-nitrobenzoate
An In-depth Technical Guide to Methyl 4-chloro-3-nitrobenzoate: Structure, Properties, and Synthesis
Abstract
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a chloro, a nitro, and a methyl ester group on a benzene ring, makes it a highly versatile intermediate for the synthesis of more complex molecules.[1] This guide provides a comprehensive overview of its chemical structure, molecular weight, and physicochemical properties. Furthermore, it details a robust, field-proven protocol for its synthesis and purification, supported by a multi-faceted spectroscopic characterization framework that ensures the integrity of the final product. This document is intended for researchers, scientists, and professionals in drug development and fine chemical manufacturing who utilize complex organic building blocks.
Chemical Identity and Physicochemical Properties
This compound is an organic compound with the systematic IUPAC name this compound.[2] The presence of electron-withdrawing chloro and nitro groups, along with an ester functional group, dictates its reactivity and utility as a chemical precursor.
Molecular Structure and Weight
The fundamental identity of this compound is defined by its molecular formula and structure.
The arrangement of atoms is depicted in the following structural diagram.
Caption: 2D Structure of this compound.
Physicochemical Data Summary
The key physical and chemical properties are summarized in the table below for quick reference. This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various chemical systems.
| Property | Value | Source |
| CAS Number | 14719-83-6 | [1][2][3] |
| Appearance | White to off-white or light yellow powder/crystals | [1][3] |
| Melting Point | 78-84 °C | [1][3] |
| MDL Number | MFCD00016989 | [1][3] |
| Solubility | Soluble in water | [3][4][5] |
| Storage | Store at room temperature in a dry, well-ventilated place | [1][3][6] |
Synthesis and Purification Protocol
This compound is most commonly synthesized via the esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid. The following protocol describes a high-yield synthesis proven to be effective and reproducible.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Methodology
This protocol is adapted from established laboratory procedures.[3] The causality behind each step is explained to provide field-proven insight.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in methanol (200 mL). The use of methanol serves as both the solvent and the esterifying agent.
-
Base Addition : Add triethylamine (4.15 mL, 29.8 mmol) to the solution. Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid that will be generated in the subsequent step, preventing unwanted side reactions and driving the equilibrium towards product formation.
-
Catalyst Formation : Cool the mixture in an ice-salt bath. Slowly add acetyl chloride (3.19 mL, 44.7 mmol) dropwise. Rationale: This is a critical step. Acetyl chloride reacts exothermically with methanol to form methyl acetate and, more importantly, anhydrous HCl in situ. This generated HCl is the true catalyst for the Fischer esterification. The dropwise addition at low temperature is a safety measure to control the exothermic reaction.
-
Reaction : Stir the reaction mixture under reflux conditions for 6 hours. Rationale: Heating to reflux provides the necessary activation energy to accelerate the esterification reaction, ensuring it proceeds to completion in a reasonable timeframe. Progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup - Solvent Removal : After completion, remove the methanol by distillation under reduced pressure. This step concentrates the product and removes the excess reagent.
-
Workup - Extraction : Dissolve the resulting residue in water (100 mL) and extract twice with ethyl acetate (100 mL each). Rationale: The product is organic-soluble and will move into the ethyl acetate layer, while inorganic salts and water-soluble impurities remain in the aqueous layer.
-
Drying and Concentration : Combine the organic phases and dry over anhydrous magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Rationale: Anhydrous magnesium sulfate is an efficient drying agent that removes residual water from the organic phase, which is crucial before final purification.
-
Purification : Recrystallize the crude product from ether (10 mL) to obtain pure white crystals of this compound.[3] Rationale: Recrystallization is a powerful purification technique that removes trace impurities, yielding a product with high purity and a sharp melting point. The reported yield for this procedure is high, around 92%.[3]
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system, where each method corroborates the proposed structure.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the hydrogen atoms in the molecule. The spectrum for this compound is highly characteristic.
-
¹H NMR (300 MHz, DMSO-d₆) :
-
δ 3.90 (s, 3H, -OCH₃) : A singlet integrating to three protons, corresponding to the methyl group of the ester.[3]
-
δ 7.90 (d, 1H, H₅, J = 8.1 Hz) : A doublet for the proton at position 5, coupled to the proton at position 6.[3]
-
δ 8.15 (dd, 1H, H₆, J = 8.1 Hz, J = 1.5 Hz) : A doublet of doublets for the proton at position 6, showing large coupling to H₅ and small coupling to H₂.[3]
-
δ 8.49 (d, 1H, H₂, J = 1.5 Hz) : A doublet for the proton at position 2, showing small coupling to H₆.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Carbonyl (C=O) Stretch : A strong absorption peak is observed around 1716 cm⁻¹ , which is characteristic of the ester carbonyl group.[3]
-
Nitro (NO₂) Stretches : Two strong absorptions are expected for the nitro group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.
-
Aromatic C-H Stretch : Peaks are typically observed above 3000 cm⁻¹.
-
C-O Stretch : An absorption corresponding to the ester C-O bond is found in the 1300-1100 cm⁻¹ region.
-
C-Cl Stretch : A peak in the fingerprint region, typically around 800-600 cm⁻¹, indicates the presence of the carbon-chlorine bond.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in two peaks at m/z 215 and m/z 217.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a crucial building block in multi-step syntheses.[1] Its functional groups can be selectively modified, making it a versatile intermediate.
-
Pharmaceutical Synthesis : It serves as a key starting material for a variety of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and analgesic drugs.[1][7] The nitro group can be readily reduced to an amine, which can then be further functionalized to build complex heterocyclic systems common in medicinal chemistry.
-
Agrochemicals : The compound is used in the formulation of herbicides and pesticides, providing a scaffold for creating new crop protection agents.[1][8]
-
Material Science : It is employed in the production of specialty polymers and dyes, where its rigid aromatic structure and reactive handles are advantageous.[1]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. This information is derived from its Safety Data Sheet (SDS).
-
Hazard Classification : This chemical is considered hazardous. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[9] It can also be harmful if swallowed.[2][6]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][9]
-
Handling : Use only in a well-ventilated area or a chemical fume hood.[6][9] Avoid breathing dust. Wash hands thoroughly after handling.[9]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents.[5][10]
-
First Aid :
-
Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
-
Skin : Wash with plenty of soap and water. If irritation occurs, get medical advice.[9]
-
Inhalation : Remove victim to fresh air and keep at rest in a comfortable breathing position.[9]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14719-83-6 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. nbinno.com [nbinno.com]
- 8. Methyl 4-chloro-2-methyl-3-nitrobenzoate [myskinrecipes.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Methyl 4-chloro-3-nitrobenzoate solubility in common lab solvents
An In-depth Technical Guide to the Solubility of Methyl 4-Chloro-3-Nitrobenzoate
Executive Summary
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 14719-83-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating final products. This document integrates theoretical principles with available qualitative data and provides a robust experimental protocol for quantitative solubility determination. We explore the molecular structure's influence on solvent interactions, present a solubility profile in common laboratory solvents, and offer a step-by-step methodology for researchers to generate precise solubility data.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₆ClNO₄ and a molecular weight of 215.59 g/mol .[3] It typically appears as a white to yellow crystalline solid.[1][2] The molecule's structure, featuring a substituted benzene ring, makes it a valuable building block in organic synthesis. It serves as a crucial intermediate in the manufacturing of various bioactive molecules, including anti-inflammatory drugs and pesticides.[2]
The efficiency of processes such as chemical reactions, crystallization, extraction, and chromatography hinges on the solubility of this compound in different solvent systems.[4] A precise understanding of its solubility profile enables scientists to select appropriate solvents for achieving desired concentrations, ensuring reaction homogeneity, and maximizing purification yields.
Theoretical Principles of Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5] The solubility of this compound is a direct consequence of the interplay between its nonpolar and polar structural features.
The molecule's structure can be deconstructed to understand its affinity for various solvents:
-
Benzene Ring : The core aromatic ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.[6]
-
Polar Functional Groups : The molecule is decorated with three polar groups:
-
Methyl Ester (-COOCH₃) : This group is polar and can act as a hydrogen bond acceptor.
-
Nitro Group (-NO₂) : This is a strongly electron-withdrawing and highly polar group.
-
Chloro Group (-Cl) : The electronegativity of chlorine creates a dipole, adding to the molecule's overall polarity.
-
These polar groups collectively impart a significant dipole moment to the molecule. While it can accept hydrogen bonds at its ester and nitro oxygens, it cannot donate hydrogen bonds. This profile suggests that this compound will be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents, where only weak dispersion forces are possible, and very low in highly polar protic solvents like water, where the solute would need to disrupt a strong hydrogen-bonding network.[7]
Caption: Structural features influencing the solubility of this compound.
Solubility Profile in Common Laboratory Solvents
There are conflicting reports regarding its solubility in water, with some sources stating it is soluble and others insoluble.[1][8] However, based on the general behavior of substituted aromatic compounds and data for the analogous 4-chloro-3-nitrobenzoic acid (which has low water solubility), it is concluded that the methyl ester has very poor solubility in water.[6][9][10] The compound is reported to be soluble in organic solvents like ether and methanol.[1]
The following table summarizes the expected solubility profile.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble / Very Slightly Soluble | The molecule's nonpolar core and inability to disrupt the strong water H-bond network dominate.[1][8][9] |
| Methanol, Ethanol | Polar Protic | Soluble | The alcohol's hydrocarbon portion can interact with the benzene ring, while the polar -OH group interacts with the ester, nitro, and chloro groups.[1] |
| Acetone, DMSO | Polar Aprotic | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute promote dissolution. |
| Ethyl Acetate | Polar Aprotic | Soluble | A good balance of moderate polarity for effective solvation. Recrystallization from ethyl acetate/cyclohexane mixtures has been reported.[8] |
| Dichloromethane | Moderately Polar | Soluble | Effective at dissolving moderately polar organic compounds. |
| Diethyl Ether | Moderately Polar | Soluble | Reported as a suitable solvent.[1] |
| Toluene, Hexane | Nonpolar | Slightly Soluble to Insoluble | The molecule's high overall polarity limits its solubility in nonpolar hydrocarbon solvents.[4][6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise, quantitative data, a standardized experimental procedure such as the isothermal shake-flask method is required.[5] This self-validating protocol ensures that a true equilibrium saturation is achieved and measured accurately.
Materials and Equipment
-
This compound (analytical grade)
-
Selected solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., UV-Vis Spectrophotometer or HPLC system)
Step-by-Step Methodology
-
Preparation of Standard Solutions : Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.
-
Addition of Excess Solute : Add an excess amount of this compound to a vial (e.g., 20-50 mg into 2 mL of solvent). The key is to ensure solid remains undissolved at equilibrium.
-
Equilibration : Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure the solution reaches equilibrium saturation.[5]
-
Phase Separation : After equilibration, let the vials stand at the same constant temperature to allow undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the samples.
-
Sample Extraction and Dilution : Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a pre-weighed vial to remove any remaining micro-particulates.
-
Quantification : Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using a calibrated UV-Vis or HPLC method.
-
Calculation : Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of the compound at the specified temperature, typically expressed in mg/mL or mol/L.
Caption: Experimental workflow for determining the quantitative solubility of a compound.
Conclusion
This compound is a polar molecule with poor aqueous solubility but good solubility in a range of common polar organic solvents, including alcohols, ketones, and esters. This profile is a direct result of its molecular structure, which combines a nonpolar aromatic core with multiple polar functional groups. For applications requiring precise concentration control, the experimental protocol detailed in this guide provides a reliable method for determining quantitative solubility. This foundational knowledge is essential for researchers in drug development and chemical synthesis to effectively handle this versatile intermediate.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. youtube.com [youtube.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 8. This compound | 14719-83-6 [chemicalbook.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
A Guide to the Spectroscopic Characterization of Methyl 4-chloro-3-nitrobenzoate
Introduction
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural confirmation of chemical intermediates is a foundational requirement for procedural validation and quality control. Methyl 4-chloro-3-nitrobenzoate is a key building block, utilized in the synthesis of a variety of more complex pharmaceutical and agrochemical targets.[1] Its substituted benzene ring offers multiple reactive sites, making it a versatile precursor. The precise arrangement of the chloro, nitro, and methyl ester groups dictates its reactivity and, ultimately, the success of subsequent synthetic steps.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, this document elucidates the rationale behind the observed spectral features, offering a field-proven perspective on data interpretation and experimental design for researchers and drug development professionals.
Molecular Structure & Spectroscopic Predictions
The first step in any spectroscopic analysis is a theoretical examination of the molecule's structure. This compound (C₈H₆ClNO₄, Molecular Weight: 215.59 g/mol ) possesses several key features that we anticipate will give rise to distinct spectroscopic signals.[2]
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring will show characteristic signals in both NMR and IR spectroscopy.
-
Ester Group (-COOCH₃): This group contains a carbonyl (C=O) bond, which has a strong, sharp absorbance in IR, and a methyl group that should appear as a singlet in ¹H NMR.
-
Nitro Group (-NO₂): A strongly electron-withdrawing group, it will significantly deshield adjacent protons and carbons in NMR spectra and exhibit strong, characteristic stretching bands in IR.[3]
-
Chloro Group (-Cl): An electronegative substituent that will influence the electronic environment of the aromatic ring.
The interplay of these groups—the electron-withdrawing nature of the nitro and chloro groups and the ester functionality—creates a unique electronic environment that is directly mapped by the spectroscopic techniques discussed below.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR).
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: ¹H NMR provides a precise map of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the nitro and carbonyl groups in our target molecule, pull electron density away from nearby protons, "deshielding" them and causing their signals to appear at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal reveals the number of neighboring protons, governed by the n+1 rule.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ was used for the reference data, which shifts all proton signals slightly compared to CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.
-
Instrumentation: Place the NMR tube in the spectrometer's probe.
-
Data Acquisition: Acquire the spectrum on a 300 MHz (or higher) spectrometer. Key parameters include a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and integrate the signals to determine the relative number of protons.
Data & Interpretation
The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its structure.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 3.90 | Singlet (s) | 3H | N/A | -OCH₃ |
| 7.90 | Doublet (d) | 1H | 8.1 | H5 |
| 8.15 | Doublet of Doublets (dd) | 1H | 8.1, 1.5 | H6 |
| 8.49 | Doublet (d) | 1H | 1.5 | H2 |
| Data acquired in DMSO-d₆. |
Analysis of Causality:
-
δ 3.90 (-OCH₃): This singlet integrates to 3 protons and is assigned to the methyl ester group. It is a singlet because there are no adjacent protons to couple with. Its chemical shift is typical for protons on a carbon attached to an oxygen atom.
-
Aromatic Region (δ 7.90 - 8.49): The three aromatic protons are all shifted significantly downfield. This is a direct consequence of being attached to a benzene ring that is substituted with three powerful electron-withdrawing groups (-COOCH₃, -NO₂, -Cl), which collectively reduce the electron density of the ring.
-
δ 7.90 (H5): This proton is split into a doublet by its single neighbor, H6, with a coupling constant of J = 8.1 Hz, which is characteristic of ortho coupling.
-
δ 8.15 (H6): This proton experiences coupling from two different neighbors. It is split into a doublet by H5 (J = 8.1 Hz, ortho coupling) and then each of those peaks is split into a smaller doublet by H2 (J = 1.5 Hz, meta coupling), resulting in a doublet of doublets.
-
δ 8.49 (H2): This proton is the most deshielded. It is positioned ortho to the strongly withdrawing nitro group and ortho to the ester group. It is split into a doublet by H6 with a small meta coupling constant of J = 1.5 Hz.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR reveals the carbon backbone of the molecule. The principles are similar, with chemical shifts indicating the electronic environment. Carbonyl carbons are typically the most downfield, while aliphatic carbons are the most upfield. In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line, simplifying the spectrum.
Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but requires more scans due to the low natural abundance of the ¹³C isotope. A typical experiment involves acquiring several hundred to several thousand scans with proton decoupling to enhance signal-to-noise and simplify the spectrum to singlets.
Data & Interpretation While a fully assigned and published ¹³C NMR spectrum for this compound is not readily available in public databases, we can predict the expected chemical shifts based on established principles and data from similar compounds.[1][4] For comparison, the analogous compound methyl 3-nitrobenzoate shows aromatic carbons between 124-135 ppm, a carbonyl carbon at 164.7 ppm, and a methyl ester carbon at 52.6 ppm.[5]
| Carbon Type | Expected Chemical Shift Range (δ, ppm) | Rationale |
| Ester Carbonyl (C=O) | 164-168 ppm | Carbonyl carbons in esters are highly deshielded and appear far downfield.[6] |
| Aromatic Carbons (C-Cl, C-NO₂, C-COOCH₃) | 130-150 ppm | Carbons directly attached to electronegative substituents (quaternary carbons) will be significantly downfield. The carbon bearing the nitro group is expected to be one of the most downfield aromatic signals. |
| Aromatic Carbons (C-H) | 120-135 ppm | The chemical shifts of the protonated aromatic carbons will vary based on their position relative to the substituents. |
| Methyl Carbon (-OCH₃) | 52-55 ppm | The methyl carbon of an ester is a shielded, sp³-hybridized carbon and appears upfield.[1] |
Infrared (IR) Spectroscopy: Functional Group Analysis
Trustworthiness: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each type of bond (e.g., C=O, N-O, C-H) vibrates at a characteristic frequency when it absorbs infrared radiation. The resulting spectrum is a plot of these absorption frequencies, which directly point to the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Run a background spectrum of the empty ATR stage. This is crucial as it subtracts the absorbance from the air (CO₂, water vapor) from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical range of 4000-600 cm⁻¹.
Data & Interpretation
The IR spectrum confirms the presence of all key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1716 | Strong | Ester C=O Carbonyl Stretch |
| ~1600, ~1500 | Medium | Aromatic C=C Ring Stretch |
| ~1550-1530 | Strong | Asymmetric NO₂ Stretch |
| ~1350-1330 | Strong | Symmetric NO₂ Stretch |
Analysis of Causality:
-
Aromatic C-H Stretch (~3100-3000 cm⁻¹): The absorptions just above 3000 cm⁻¹ are a hallmark of C-H bonds where the carbon is sp²-hybridized, confirming the aromatic ring.[7][8]
-
Ester C=O Stretch (~1716 cm⁻¹): This is one of the most prominent peaks in the spectrum. Its strong intensity and position are definitive evidence for the ester carbonyl group.
-
Nitro Group Stretches (~1540 and ~1340 cm⁻¹): The presence of a nitro group is unequivocally confirmed by two very strong absorption bands corresponding to its asymmetric and symmetric N-O stretches.[3] These intense peaks are a classic diagnostic feature for nitroaromatic compounds.
-
Aromatic C=C Stretches (~1600, ~1500 cm⁻¹): These absorptions arise from the stretching vibrations within the benzene ring itself.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Authoritative Grounding: Mass spectrometry provides two primary pieces of information: the molecular weight of the compound and, through its fragmentation pattern, clues about its structure. In Electron Ionization (EI) MS, the molecule is hit with high-energy electrons, causing it to ionize and break apart into smaller, characteristic fragments. The resulting spectrum plots the mass-to-charge ratio (m/z) of these ions versus their relative abundance.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample into the Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5ms). A typical temperature program would start at 70°C and ramp up to 280°C to ensure the compound elutes from the column.[10]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Temperatures: Ion source at 230°C, transfer line at 280°C.
-
-
Data Analysis: Identify the analyte peak in the chromatogram and analyze the corresponding mass spectrum.
Data & Interpretation
The mass spectrum provides strong evidence for the molecular weight and expected structural motifs. Molecular Ion (M⁺): m/z 215/217. The molecular weight is 215.59 g/mol . The molecular ion peak should appear at m/z 215. Due to the natural abundance of the ³⁷Cl isotope (~24.2%), a smaller peak (the M+2 peak) is expected at m/z 217 with roughly one-third the intensity of the m/z 215 peak.
| m/z | Relative Abundance | Proposed Fragment | Identity of Lost Neutral |
| 215 | Moderate | [M]⁺ | N/A |
| 184 | High | [M - OCH₃]⁺ | •OCH₃ (31 Da) |
| 156 | Moderate | [M - OCH₃ - CO]⁺ | •OCH₃, CO (59 Da) |
| 138 | High | [M - NO₂ - OCH₃]⁺ | •NO₂, •OCH₃ (77 Da) |
Fragmentation data is inferred from known patterns of similar molecules, as specific relative abundance data was not available in the searched literature.[10][11][12]
Caption: Plausible EI-MS fragmentation pathway for this compound.
Analysis of Causality:
-
Loss of a Methoxy Radical [m/z 184]: The most common initial fragmentation for methyl esters is the cleavage of the C-O bond, ejecting a methoxy radical (•OCH₃), which has a mass of 31 Da. This results in a stable acylium ion at m/z 184 (215 - 31). This is often a very prominent peak.
-
Loss of Carbon Monoxide [m/z 156]: The resulting acylium ion (m/z 184) can then lose a molecule of carbon monoxide (CO, 28 Da) to form a chloronitrophenyl cation at m/z 156 (184 - 28).
-
Loss of Nitrogen Dioxide [m/z 138]: Alternatively, the acylium ion can lose the nitro group as a radical (•NO₂, 46 Da), leading to a fragment at m/z 138 (184 - 46).
Conclusion
The collective spectroscopic data provides a self-validating and definitive confirmation of the structure of this compound. ¹H NMR precisely maps the substitution pattern of the aromatic ring and confirms the methyl ester. IR spectroscopy provides rapid and clear evidence for the key ester carbonyl and nitro functional groups. Finally, Mass Spectrometry confirms the molecular weight and shows a logical fragmentation pattern consistent with the expected structure. This multi-faceted approach ensures the highest degree of confidence in the material's identity, a critical requirement for its application in research and development.
References
- 1. aiinmr.com [aiinmr.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Solved 7. The mass spec of methyl m-nitrobenzoate is shown | Chegg.com [chegg.com]
- 12. Methyl 3-nitrobenzoate | C8H7NO4 | CID 69260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Crystal structure of Methyl 4-chloro-3-nitrobenzoate
An In-depth Technical Guide to the Crystal Structure of Methyl 4-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₈H₆ClNO₄) is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and specialty chemicals.[1] Its molecular architecture, particularly its solid-state conformation and the interplay of intermolecular forces, dictates its reactivity and physical properties. This guide provides a comprehensive analysis of its crystal structure, determined by single-crystal X-ray diffraction. We delve into the synthesis of high-purity crystalline material, the detailed methodology of its structural determination, and a thorough examination of its molecular geometry, including key intramolecular and intermolecular interactions that govern its crystal packing. This structural understanding is crucial for professionals in drug design and materials science, offering insights into how this versatile building block can be effectively utilized in the creation of complex target molecules.
Introduction: The Significance of a Versatile Intermediate
This compound is a substituted aromatic ester with the IUPAC name this compound and CAS Registry Number 14719-83-6.[2] Its structure is characterized by a benzene ring functionalized with a methyl ester group, a chloro group, and a nitro group. This unique combination of functional groups makes it an exceptionally valuable precursor in organic synthesis.[1] The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the aromatic ring, while the methyl ester provides a readily modifiable handle for further synthetic transformations.[3][4]
In the pharmaceutical industry, this compound serves as a key intermediate in the development of various therapeutic agents, including anti-inflammatory and analgesic drugs.[1] Its utility also extends to the agrochemical sector for the formulation of herbicides and pesticides and to materials science for producing specialty polymers.[1] A profound understanding of its three-dimensional structure is therefore not merely of academic interest; it provides a foundational basis for predicting its chemical behavior and for designing efficient synthetic pathways toward novel, high-value compounds.
Synthesis and Single Crystal Growth
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals of sufficient quality for X-ray diffraction analysis.
Synthesis via Fischer Esterification
This compound is typically synthesized from its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid, through a Fischer esterification reaction. The causality behind this choice of reaction is its reliability and efficiency for converting carboxylic acids to methyl esters using methanol as both a reagent and a solvent, catalyzed by a strong acid like sulfuric acid.
Experimental Protocol:
-
Step 1: Reactant Setup. 4-chloro-3-nitrobenzoic acid (0.174 mol) is suspended in methanol (150 ml) in a round-bottomed flask.[5] The mixture is cooled in an ice bath to 0°C to control the exothermic reaction upon acid addition.[5]
-
Step 2: Acid Catalysis. Concentrated sulfuric acid (15 ml) is added slowly with continuous stirring.[5] Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Step 3: Reflux. The reaction mixture is heated to reflux and maintained for approximately 17 hours to drive the equilibrium towards the product side.[5]
-
Step 4: Isolation of Crude Product. Upon cooling to room temperature, the product, being less soluble in the reaction medium, precipitates out.[5] The solid is collected by filtration and washed sequentially with cold methanol and hexane to remove unreacted starting material and non-polar impurities.[5] This process typically yields the methyl ester as a white solid with a high yield of around 85%.[5]
Purification and Crystallization
The purity of the compound is paramount for obtaining high-quality crystals. The crude product is purified by recrystallization.
Experimental Protocol:
-
Step 1: Recrystallization. The crude solid is dissolved in a minimum amount of hot methanol. The solution is then allowed to cool slowly to room temperature. This slow cooling process is critical as it allows for the ordered growth of crystals, excluding impurities from the lattice.
-
Step 2: Single Crystal Growth. For X-ray diffraction, single crystals are grown by the slow evaporation of a methanol solution of the purified compound at room temperature.[5] This method allows for the formation of well-defined, defect-free crystals suitable for analysis. The resulting white crystals have a melting point in the range of 79-80 °C.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 14719-83-6 [chemicalbook.com]
A Technical Guide to the Potential Biological Activities of Methyl 4-chloro-3-nitrobenzoate Derivatives
Abstract
Methyl 4-chloro-3-nitrobenzoate is a versatile chemical intermediate whose derivatives are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis of these derivatives and their potential as anticancer, antimicrobial, and anti-inflammatory agents. Drawing upon findings from closely related analogues, this document details synthetic pathways, quantitative biological data, and step-by-step experimental protocols for key assays. Furthermore, it visualizes pertinent signaling pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals. The evidence presented herein underscores the potential of this chemical scaffold in the development of novel therapeutics and aims to catalyze further investigation into its diverse applications.
Introduction: The Therapeutic Potential of the Nitrobenzoate Scaffold
Nitrobenzoate derivatives, a class of aromatic compounds, have garnered significant scientific attention for their potent and diverse biological activities. These compounds have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions[1]. The presence of the nitro group, a strong electron-withdrawing moiety, is often crucial for their bioactivity. It can enhance the molecule's ability to interact with biological targets and, in some cases, can be bioreduced to generate reactive nitrogen species that induce cellular damage in pathogens and cancer cells[1].
This compound, in particular, serves as a valuable starting material for the synthesis of a variety of derivatives due to its reactive sites. The chloro group can be displaced through nucleophilic aromatic substitution, and the ester can be hydrolyzed or converted to other functional groups, allowing for a wide range of structural modifications. This guide will explore the synthesis of such derivatives and delve into their potential biological activities, supported by experimental data from analogous compounds.
Synthetic Pathways to Bioactive Derivatives
The chemical versatility of this compound allows for the synthesis of a diverse library of derivatives. Key transformations include nucleophilic aromatic substitution at the C-4 position and modification of the carboxylate group.
Synthesis of N-Substituted 4-amino-3-nitrobenzamide Derivatives
One common synthetic route involves the displacement of the chlorine atom with an amine, followed by conversion of the methyl ester to an amide. This can be achieved in a two-step process:
-
Nucleophilic Aromatic Substitution: Reaction of this compound with a primary or secondary amine displaces the chloro group to yield a methyl 4-(substituted)-3-nitrobenzoate derivative.
-
Amidation: The resulting ester can then be converted to the corresponding benzamide by reaction with an amine.
A study on related 4-substituted-3-nitrobenzamide derivatives demonstrated potent anti-tumor activity, highlighting the therapeutic potential of this class of compounds[2].
Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazone derivatives are a well-known class of compounds with a broad range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of these derivatives from this compound typically involves:
-
Hydrazinolysis: The methyl ester is reacted with hydrazine hydrate to form the corresponding 4-chloro-3-nitrobenzohydrazide.
-
Condensation: The hydrazide is then condensed with various aromatic or heteroaromatic aldehydes to yield the final hydrazide-hydrazone derivatives.
The resulting hydrazones possess the characteristic azomethine group (–NH–N=CH–) which is often crucial for their biological activity[3].
Anticancer Activity of Derivatives
Derivatives of the 4-chloro-3-nitrobenzoate scaffold have shown significant potential as anticancer agents. Their mechanisms of action are varied and can include the induction of apoptosis and cell cycle arrest.
Cytotoxicity of 4-Substituted-3-Nitrobenzamide Derivatives
A study focusing on a series of 4-substituted-3-nitrobenzamide derivatives revealed their potent inhibitory activity against several human cancer cell lines. The anti-tumor activity was evaluated using the Sulforhodamine B (SRB) assay[2].
Table 1: In Vitro Anticancer Activity of 4-Substituted-3-Nitrobenzamide Derivatives (GI₅₀ in µmol·L⁻¹)[2]
| Compound | HCT-116 (Colon) | MDA-MB-435 (Melanoma) | HL-60 (Leukemia) |
| 4a | 2.111 | 1.904 | 2.056 |
| 4g | >10 | 1.008 | 1.993 |
| 4l | >10 | 3.586 | 3.778 |
| 4m | >10 | 2.501 | 2.815 |
| 4n | >10 | 1.983 | 2.117 |
GI₅₀: The concentration required to inhibit cell growth by 50%.
These results indicate that specific substitutions on the benzamide scaffold can lead to potent and selective anticancer activity[2]. Compound 4a , in particular, showed broad-spectrum activity against all three cell lines tested[2].
Experimental Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 48 hours.
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and then air dry.
-
Solubilization: Solubilize the bound SRB dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total protein mass.
Antimicrobial Activity of Derivatives
The nitroaromatic scaffold is a well-established pharmacophore in antimicrobial drug discovery. The biological activity is often attributed to the reduction of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species[1].
Antibacterial and Antifungal Potential of Hydrazone Derivatives
While specific studies on hydrazone derivatives of this compound are limited, research on analogous structures provides strong evidence for their potential antimicrobial activity. A study on hydrazone derivatives of 3-chloro-4-hydroxy-benzoic acid demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Hydrazone Derivatives of a Related Benzoic Acid (Zone of Inhibition in mm)
| Compound | E. coli | P. aeruginosa | S. aureus | S. pyogenes |
| 6m (2,4-di-fluoro) | 21 | 22 | 23 | 24 |
| 6n (3,4-di-fluoro) | 22 | 21 | 24 | 23 |
| 6o (2-methyl-4-fluoro) | 21 | 22 | 23 | 24 |
| Ampicillin (Standard) | 24 | 23 | 26 | 25 |
These findings suggest that hydrazone derivatives of 4-chloro-3-nitrobenzoic acid are likely to exhibit similar antibacterial properties.
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism onto the surface of the agar plates.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Anti-inflammatory Potential: An Area for Future Investigation
Nitrobenzoate derivatives have been investigated for their ability to modulate inflammatory responses, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX)[1]. This compound is recognized as a valuable intermediate in the synthesis of anti-inflammatory and analgesic drugs[4]. However, there is a lack of specific published studies detailing the in vitro or in vivo anti-inflammatory activity of a series of derivatives synthesized directly from this core molecule. This represents a significant opportunity for future research to explore the structure-activity relationships of these compounds in the context of inflammation.
Proposed Experimental Workflow for Anti-inflammatory Screening
A logical workflow to investigate the anti-inflammatory potential of this compound derivatives would involve a series of in vitro and in vivo assays.
Caption: Proposed workflow for evaluating the anti-inflammatory activity of derivatives.
Structure-Activity Relationship (SAR) Insights
-
Anticancer Activity: For 4-substituted-3-nitrobenzamides, the nature of the substituent at the 4-position significantly influences the anticancer potency and spectrum of activity[2].
-
Antimicrobial Activity: In hydrazone derivatives, the presence of electron-withdrawing groups (e.g., fluoro) on the aldehyde-derived portion of the molecule appears to enhance antibacterial activity. The nitro group on the benzoyl moiety is also considered a key contributor to the overall antimicrobial effect[1].
Conclusion and Future Directions
The derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The available evidence, primarily from closely related analogues, strongly suggests their potential in anticancer and antimicrobial applications. The established synthetic routes provide a clear path for the generation of diverse chemical libraries for further screening.
Future research should focus on the systematic synthesis and biological evaluation of a broad range of derivatives of this compound. Specifically, comprehensive studies are needed to elucidate the anti-inflammatory properties of this class of compounds. Mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the most potent derivatives will be crucial for their further development as clinical candidates. This technical guide provides a solid foundation for these future endeavors, with the ultimate goal of translating the therapeutic potential of these compounds into tangible clinical benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
Role of Methyl 4-chloro-3-nitrobenzoate as a chemical intermediate
An In-depth Technical Guide to Methyl 4-chloro-3-nitrobenzoate: A Cornerstone Intermediate in Modern Synthesis
Authored by: A Senior Application Scientist
This compound (CAS No. 14719-83-6) stands as a pivotal chemical intermediate, strategically employed in the multi-step synthesis of complex organic molecules.[1] Its value is derived from a unique molecular architecture, featuring three distinct and selectively reactive functional groups: a chloro substituent, a nitro group, and a methyl ester. This guide provides an in-depth exploration of its synthesis, chemical properties, and reactivity. We will dissect the causality behind its synthetic utility, focusing on its role in nucleophilic aromatic substitution and reduction reactions, which are fundamental transformations in the development of pharmaceuticals and other high-value chemical entities.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of a Multifunctional Building Block
In the landscape of organic synthesis, the efficiency and elegance of a synthetic route often hinge on the selection of key intermediates. This compound is a prime example of such a molecule. It is a substituted aromatic compound whose true potential is unlocked through the sequential and controlled manipulation of its functional groups.
The presence of an electron-withdrawing nitro group ortho to a halogen (chlorine) significantly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr).[2][3] This inherent reactivity allows for the facile introduction of a wide array of nucleophiles, forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. Furthermore, the nitro group itself serves as a synthetic handle, readily reducible to an amino group, which opens up a vast new set of chemical transformations. Finally, the methyl ester provides a stable, yet modifiable, carboxylic acid surrogate. This trifecta of reactivity makes this compound a highly sought-after intermediate in the synthesis of agrochemicals, dyes, and particularly, pharmaceutical active ingredients (APIs).[1][4]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a clear analytical fingerprint for researchers.
Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 14719-83-6 | [1][5] |
| Molecular Formula | C₈H₆ClNO₄ | [1][5][6] |
| Molecular Weight | 215.59 g/mol | [1][5] |
| Appearance | White to off-white powder/crystals | [1][7] |
| Melting Point | 78-84 °C | [1][6] |
| Boiling Point | 313.2 ± 22.0 °C (Predicted) | [6] |
| Solubility | Soluble in water | [6][7] |
| IUPAC Name | This compound | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of the compound during synthesis.
-
Infrared (IR) Spectroscopy : A prominent carbonyl (C=O) absorption peak is observed around 1716 cm⁻¹, characteristic of the ester functional group.[7] Additional significant peaks correspond to the C-Cl, C-NO₂, and aromatic C-H bonds.
-
¹H NMR Spectroscopy (300 MHz, DMSO-d₆) : The proton NMR spectrum provides a clear structural map.[7]
-
δ 3.90 (s, 3H): The singlet corresponds to the three protons of the methyl ester (OCH₃).
-
δ 7.90 (d, 1H, J = 8.1 Hz): A doublet for the proton at position 5 (H₅).
-
δ 8.15 (dd, 1H, J = 8.1 Hz, 1.5 Hz): A doublet of doublets for the proton at position 6 (H₆).
-
δ 8.49 (d, 1H, J = 1.5 Hz): A doublet for the proton at position 2 (H₂).
-
Synthesis of this compound
The most direct and common synthesis of this intermediate is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-nitrobenzoic acid.[7][8] The choice of this method is driven by the ready availability of the starting material and the high efficiency of the reaction.
Synthetic Workflow Diagram
Caption: Fischer esterification workflow for synthesizing this compound.
Detailed Experimental Protocol: Esterification
This protocol is a self-validating system, where successful execution yields a high-purity product verifiable by the spectroscopic data mentioned previously.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (e.g., 0.174 mol) in methanol (150 ml).[8] The methanol serves as both the solvent and the esterifying agent.
-
Catalysis : Cool the suspension to 0°C in an ice bath. Slowly add concentrated sulfuric acid (15 ml) with continuous stirring.[8] The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. An alternative method involves using acetyl chloride, which reacts with methanol in situ to generate HCl, the catalytic species.[7]
-
Reaction Execution : Heat the mixture to reflux and maintain for approximately 17 hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting carboxylic acid spot.
-
Isolation : Upon completion, cool the reaction mixture to room temperature. A precipitate of the product will form.[8] Collect the solid by vacuum filtration.
-
Purification : Wash the collected solid with cold methanol and then hexane to remove residual acid and other impurities.[8] For higher purity, the crude product can be recrystallized from methanol to yield the final product as a white solid with a typical yield of around 85-92%.[7][8]
Chemical Reactivity: A Hub for Molecular Elaboration
The synthetic power of this compound lies in the differential reactivity of its functional groups. This allows for a planned, stepwise modification of the molecule.
Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this intermediate's utility is its high susceptibility to SNAr reactions. This is a direct consequence of its electronic structure.
-
Causality : The nitro group (-NO₂) is a potent electron-withdrawing group. Through resonance and inductive effects, it withdraws electron density from the aromatic ring. This makes the ring electron-deficient and thus susceptible to attack by nucleophiles.[2][9] The chlorine atom at the C4 position serves as an excellent leaving group.
-
Mechanism : The reaction proceeds via an addition-elimination mechanism. A nucleophile (e.g., an amine, alkoxide) attacks the carbon bearing the chlorine atom, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge of this complex is delocalized onto the oxygen atoms of the nitro group, a crucial stabilizing interaction. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. This stabilization is only effective when the electron-withdrawing group is positioned ortho or para to the leaving group, which is the case here.[2]
Reduction of the Nitro Group
The nitro group can be selectively reduced to a primary amine (-NH₂), a transformation of immense synthetic value. This introduces a basic, nucleophilic center into the molecule, opening pathways for amide bond formation, diazotization, and other amine-centric chemistries. Common reducing agents include:
-
Tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Catalytic hydrogenation (e.g., H₂ over Pd/C).[10]
-
Sodium dithionite (Na₂S₂O₄).[10]
The choice of reagent depends on the presence of other functional groups in the molecule that might be sensitive to the reduction conditions.
Key Reaction Pathways Diagram
Caption: Major synthetic transformations of this compound.
Application in Pharmaceutical Synthesis: The Case of Alectinib
While direct use of this compound is prevalent, its precursor, 4-chloro-3-nitrobenzoic acid, serves as a critical starting material in the synthesis of complex pharmaceuticals. The chemistry is directly translatable. For instance, in the synthesis of intermediates for the anti-cancer drug Alectinib , a key step involves the reaction of 4-chloro-3-nitrobenzoic acid with methylamine.[11][12][13]
This reaction is a classic example of the SNAr pathway discussed.
Protocol: Nucleophilic Aromatic Substitution with Methylamine
This protocol demonstrates the displacement of the chloro group, a key value proposition of this molecular scaffold.
-
Reactants : In a suitable reaction vessel, combine 4-chloro-3-nitrobenzoic acid with a 25% aqueous solution of methylamine.[14] Methylamine acts as the nucleophile.
-
Reaction : Heat the mixture to reflux for 3-5 hours.[14] The nucleophilic nitrogen of methylamine attacks the carbon at position 4, displacing the chloride ion to form 4-(methylamino)-3-nitrobenzoic acid.
-
Workup : After cooling, the pH of the mixture is adjusted to ~3 with acetic acid, causing the product to precipitate as a yellow solid.[14]
-
Isolation : The solid is collected by vacuum filtration, washed with cold water, and dried. This step can achieve a very high yield, reportedly up to 99.4%.[14]
-
Next Step : The resulting 4-(methylamino)-3-nitrobenzoic acid can then be esterified (similar to the protocol in Section 3.2) to yield Methyl 4-(methylamino)-3-nitrobenzoate, or it can be converted to an amide, as shown in some patented synthetic routes.[11] This intermediate is then carried forward through further steps, including the crucial reduction of the nitro group, to build the complex core of Alectinib.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. It is classified as hazardous under the 2012 OSHA Hazard Communication Standard.[15]
-
GHS Hazard Statements :
-
Precautionary Measures :
-
First Aid :
Always consult the full Safety Data Sheet (SDS) before handling this compound.[15][16]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for synthetic chemists. Its value is rooted in the predictable and high-yielding reactivity of its three distinct functional groups. The ability to perform nucleophilic aromatic substitution, followed by nitro group reduction, provides a powerful and reliable sequence for building molecular complexity. This guide has detailed the fundamental principles governing its synthesis and application, providing both the theoretical underpinnings and practical protocols necessary for its effective use in research and development, particularly within the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Methyl 4-chloro-2-methyl-3-nitrobenzoate [myskinrecipes.com]
- 5. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound | 14719-83-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 12. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. benchchem.com [benchchem.com]
- 15. fishersci.com [fishersci.com]
- 16. capotchem.cn [capotchem.cn]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 4-chloro-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Molecule and Its Associated Risks
Methyl 4-chloro-3-nitrobenzoate is a substituted aromatic compound frequently utilized as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. Its chemical structure, characterized by a nitro group and a chlorine atom on the benzene ring, imparts a specific reactivity that is valuable for synthetic chemists. However, these same functional groups are responsible for the compound's hazardous properties, necessitating a thorough understanding and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety and handling precautions for this compound, grounded in established scientific principles and regulatory standards, to ensure the well-being of laboratory personnel and the integrity of research.
Chapter 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is the proactive identification and assessment of risks.[1][2] this compound is classified as a hazardous substance, and its handling requires a comprehensive understanding of its potential health effects.[3]
GHS Classification and Health Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[4]:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[3] This is due to the chemical's ability to disrupt the normal barrier function of the skin, leading to localized inflammation.
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4] The compound can cause significant inflammation and damage to the delicate tissues of the eye.
-
Specific Target Organ Toxicity (Single Exposure) (Category 3), Respiratory System: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4] The fine particles can irritate the mucous membranes of the respiratory tract.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
It is crucial to treat all new or unfamiliar compounds as potentially toxic and to minimize exposure.[5]
Physical and Chemical Properties Relevant to Safety
A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is essential for safe handling and storage.
| Property | Value | Significance for Safety |
| Appearance | Cream or light yellow crystalline solid[3] | The solid form can generate dust, which poses an inhalation hazard. |
| Molecular Formula | C8H6ClNO4[6] | Provides information on the elemental composition. |
| Molecular Weight | 215.59 g/mol [6] | Relevant for stoichiometric calculations in synthesis. |
| Melting Point | 77 - 79 °C / 170.6 - 174.2 °F[3] | Indicates the temperature at which the solid will melt. |
| Solubility | No information available[3] | Assume low water solubility, which has implications for spill cleanup. |
| Stability | Stable under normal conditions[7] | Avoid exposure to incompatible materials to prevent hazardous reactions. |
Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)
The primary goal in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of engineering controls and the correct use of Personal Protective Equipment (PPE).
The Hierarchy of Controls: Prioritizing a Safe Workspace
The most effective way to ensure safety is to handle this compound within a properly functioning chemical fume hood.[8] This engineering control captures dust and vapors at the source, preventing them from entering the laboratory environment and being inhaled by personnel.[9] Ensure that the fume hood has been certified within the last year and that the sash is kept at the lowest practical height. Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[10]
Personal Protective Equipment: The Last Line of Defense
While engineering controls are paramount, the use of appropriate PPE is mandatory to protect against accidental splashes or contact.[2][8]
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[7][11] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
-
Skin Protection: Wear a laboratory coat and appropriate chemical-resistant gloves.[3][10] Nitrile gloves are a common choice, but it is essential to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[2] Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory.[1]
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[3] However, if dust generation is significant or engineering controls are not available, a NIOSH-approved particulate respirator may be necessary.[6]
Chapter 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical to prevent accidents and maintain the integrity of the chemical.
Prudent Handling Practices
-
Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[6]
-
Grounding and Bonding: While the flash point is not available, it is good practice to ground and bond equipment when transferring large quantities of any organic solid to prevent static discharge.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[12]
Storage Requirements
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][13] Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially hazardous reactions.[7]
Chapter 4: Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.
First-Aid Measures
The following first-aid procedures should be followed in case of accidental exposure[3][6]:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing and shoes. If skin irritation persists, consult a physician.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or absent, provide artificial respiration. Seek medical attention if you feel unwell.[3][6]
-
Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[6]
-
Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up the spill.[6][14]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal.[7][15] Avoid using water to clean up the spill as the solubility is unknown.
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.[3]
Visualizing Safe Workflows
To further clarify the procedural logic, the following diagrams illustrate the recommended workflows for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A streamlined workflow for responding to emergencies involving this compound.
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory.[2] This involves a commitment to understanding the hazards of the materials being used, diligently employing protective measures, and being prepared for emergencies. By integrating the principles and protocols outlined in this guide into daily laboratory practice, researchers can mitigate the risks associated with this valuable synthetic building block and ensure a safe and productive research environment.
References
- 1. orgchem.univie.ac.at [orgchem.univie.ac.at]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. capotchem.cn [capotchem.cn]
- 7. fishersci.com [fishersci.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. csub.edu [csub.edu]
- 10. home.miracosta.edu [home.miracosta.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: High-Yield Synthesis of Methyl 4-chloro-3-nitrobenzoate via Fischer-Speier Esterification
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of methyl 4-chloro-3-nitrobenzoate, a key intermediate in the production of various pharmaceuticals and specialty chemicals.[1] The detailed methodology centers on the robust and scalable Fischer-Speier esterification of 4-chloro-3-nitrobenzoic acid with methanol, utilizing sulfuric acid as a catalyst. This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical insights, a step-by-step protocol, safety guidelines, and methods for purification and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the reaction dynamics.
Introduction
This compound is a pivotal building block in organic synthesis. Its molecular structure, featuring a combination of chloro and nitro groups, makes it a versatile intermediate for creating complex bioactive molecules.[1] This compound is particularly significant in the development of anti-inflammatory and analgesic drugs, as well as in the formulation of agricultural chemicals such as herbicides and pesticides.[1] The reliable and efficient synthesis of this ester is therefore of considerable importance.
The Fischer-Speier esterification, first described in 1895, remains a cornerstone of organic synthesis for converting carboxylic acids and alcohols into esters.[2] It is an acid-catalyzed condensation reaction that is both cost-effective and highly efficient, especially for large-scale production.[3][4] This application note details a refined Fischer-Speier protocol for the synthesis of this compound, optimized for high yield and purity.
Chemical Principles and Mechanism
The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3] The reaction equilibrium can be manipulated to favor the formation of the ester product. In this protocol, this is achieved by using an excess of methanol, which acts as both a reactant and the solvent.[3][5][6] According to Le Chatelier's principle, increasing the concentration of a reactant shifts the equilibrium towards the products.[4]
The mechanism proceeds through several key steps:[3][7][8]
-
Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the 4-chloro-3-nitrobenzoic acid.[3][8] This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][9]
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[7][8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]
-
Elimination of Water: The protonated hydroxyl group is a good leaving group and is eliminated as a water molecule, forming a protonated ester.[3]
-
Deprotonation: The protonated ester is deprotonated, typically by another molecule of methanol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst.[3][8]
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale, with the potential for scaling up.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Chloro-3-nitrobenzoic acid | ≥98% | Sigma-Aldrich | 96-99-1 |
| Methanol (anhydrous) | ≥99.8% | Fisher Scientific | 67-56-1 |
| Sulfuric Acid (concentrated) | 95-98% | J.T. Baker | 7664-93-9 |
| Sodium Bicarbonate | Reagent Grade | Merck | 144-55-6 |
| Anhydrous Magnesium Sulfate | ≥97% | Acros Organics | 7487-88-9 |
| Ethyl Acetate | HPLC Grade | VWR | 141-78-6 |
| Hexane | HPLC Grade | VWR | 110-54-3 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (500 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
pH paper
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 10.0 g (49.6 mmol) of 4-chloro-3-nitrobenzoic acid in 100 mL of anhydrous methanol.
-
While stirring, carefully and slowly add 3 mL of concentrated sulfuric acid to the suspension in a fume hood.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle and continue stirring. The solid should dissolve as the reaction progresses.
-
Maintain the reflux for 3 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of cyclohexane and ethyl acetate as the eluent.[10] The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 50 mL portions of cold water to remove any remaining acid and methanol.
-
-
Purification:
-
The crude product can be further purified by recrystallization. Dissolve the solid in a minimal amount of hot methanol or ether.[10]
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified this compound in a vacuum oven. A typical yield is around 92%.[10]
-
Characterization of this compound
The identity and purity of the synthesized product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 g/mol [11] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 79-80 °C[10] |
Spectroscopic Data:
-
¹H NMR (300 MHz, DMSO-d₆): δ 8.49 (d, J=1.5 Hz, 1H), 8.15 (dd, J=8.1, 1.5 Hz, 1H), 7.90 (d, J=8.1 Hz, 1H), 3.90 (s, 3H).[10]
-
Infrared (IR, KBr): The spectrum should show a characteristic carbonyl (C=O) absorption peak around 1716 cm⁻¹.[10][11]
Safety and Waste Disposal
Safety Precautions:
-
This procedure must be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care and add it slowly to the reaction mixture to avoid splashing.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and contact with skin.
-
Thionyl Chloride (if used as an alternative): Thionyl chloride is highly corrosive, reacts violently with water, and is toxic if inhaled.[12][13] All work with thionyl chloride must be conducted in a fume hood, and appropriate safety measures should be in place.[12][13]
Waste Disposal:
-
Aqueous waste should be neutralized before disposal. Check the pH and adjust to a neutral range with sodium bicarbonate if necessary.
-
Organic waste, including the filtrate from recrystallization, should be collected in a designated halogenated organic waste container.
-
Follow all local and institutional regulations for chemical waste disposal.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase the reflux time and monitor the reaction by TLC. Ensure the methanol is anhydrous, as water can shift the equilibrium back to the reactants.[14] |
| Loss of product during work-up. | Ensure the product fully precipitates before filtration by using an ice bath. Be careful not to use excessive solvent during recrystallization. | |
| Product is an oil or fails to solidify | Presence of impurities. | Purify the product using column chromatography or repeat the recrystallization.[15] |
| Incomplete removal of solvent. | Ensure the product is thoroughly dried under vacuum.[15] | |
| Presence of starting material in the final product | Insufficient reaction time or catalyst. | Increase the reaction time or the amount of sulfuric acid catalyst. |
Conclusion
The Fischer-Speier esterification of 4-chloro-3-nitrobenzoic acid is a reliable and high-yielding method for the synthesis of this compound. By following the detailed protocol and safety guidelines presented in this application note, researchers can consistently produce this valuable intermediate with high purity. The provided troubleshooting guide and characterization data will further aid in achieving successful and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 5. cerritos.edu [cerritos.edu]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. This compound | 14719-83-6 [chemicalbook.com]
- 11. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. westliberty.edu [westliberty.edu]
- 14. chemlab.truman.edu [chemlab.truman.edu]
- 15. benchchem.com [benchchem.com]
Application Note & Protocol: Synthesis of Methyl 4-chloro-3-nitrobenzoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of methyl 4-chloro-3-nitrobenzoate through the acid-catalyzed esterification of 4-chloro-3-nitrobenzoic acid with methanol. This protocol is designed for researchers and professionals in organic synthesis and drug development, offering a detailed methodology grounded in the principles of Fischer esterification. The narrative elucidates the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deep understanding of the chemical transformation.
Introduction: Significance and Application
This compound is a pivotal intermediate in the synthesis of a wide array of pharmaceutical agents and functional organic molecules. Its utility stems from the strategic placement of reactive functional groups: the ester, which can be readily hydrolyzed or converted to amides; the chloro group, a versatile handle for nucleophilic aromatic substitution reactions; and the nitro group, which can be reduced to an amine, enabling further derivatization. Understanding the efficient synthesis of this building block is therefore of significant interest to the chemical and pharmaceutical industries.
The Fischer esterification, a classic and robust method for producing esters, is the chosen synthetic route.[1] This reaction involves the treatment of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2] The equilibrium nature of the reaction necessitates specific strategies to drive the formation of the desired ester product, which will be a central focus of this protocol.[3]
Mechanistic Insight: The Role of the Acid Catalyst
The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst, typically concentrated sulfuric acid, plays a dual role in this process.[4][5]
-
Protonation of the Carbonyl Oxygen: The catalyst protonates the carbonyl oxygen of the 4-chloro-3-nitrobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[6]
-
Acting as a Dehydrating Agent: Sulfuric acid sequesters the water molecule produced during the reaction.[7] According to Le Châtelier's principle, the removal of a product from the equilibrium shifts the reaction towards the formation of more products, thereby increasing the yield of the ester.[8]
The reaction is reversible, and an excess of the alcohol (methanol) is also employed to drive the equilibrium forward.[2]
Experimental Protocol: Synthesis of this compound
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-nitrobenzoic acid | ≥98% | Standard Chemical Supplier | |
| Methanol (Anhydrous) | ≥99.8% | Standard Chemical Supplier | Used in excess as both reactant and solvent. |
| Sulfuric Acid (H₂SO₄) | 95-98% | Standard Chemical Supplier | Catalyst and dehydrating agent.[4] |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation | For neutralization. |
| Brine (Saturated NaCl) | Saturated Aqueous Solution | In-house preparation | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Chemical Supplier | For drying the organic phase. |
| Ethyl Acetate | Reagent Grade | Standard Chemical Supplier | For extraction. |
| Cyclohexane | Reagent Grade | Standard Chemical Supplier | For TLC and recrystallization. |
| Round-bottom flask (250 mL) | - | Standard Glassware Supplier | |
| Reflux condenser | - | Standard Glassware Supplier | |
| Magnetic stirrer and stir bar | - | Standard Equipment Supplier | |
| Heating mantle | - | Standard Equipment Supplier | |
| Separatory funnel (500 mL) | - | Standard Glassware Supplier | |
| Rotary evaporator | - | Standard Equipment Supplier | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Supplier | |
| Filtration apparatus (Büchner funnel) | - | Standard Glassware Supplier |
Safety Precautions
-
4-Chloro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[4]
-
Personal Protective Equipment (PPE): All procedures should be conducted in a well-ventilated fume hood. Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[12]
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol).
-
Addition of Reagents: Add anhydrous methanol (150 mL). The large excess serves as both the solvent and a reactant to drive the equilibrium.[2]
-
Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (2.0 mL) to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C) using a heating mantle. Maintain a gentle reflux for 3-4 hours.
-
Reaction Monitoring (In-Process Control): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material (dissolved in a small amount of ethyl acetate) and a sample from the reaction mixture. A suitable mobile phase is a mixture of ethyl acetate and cyclohexane (e.g., 3:7 v/v).[13] The reaction is considered complete when the spot corresponding to the starting carboxylic acid has disappeared or is significantly diminished, and a new, less polar spot for the ester product is prominent.
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a solid.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid until the effervescence ceases. Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 100 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude product can be purified by recrystallization. A suitable solvent system is an ether/cyclohexane mixture or methanol.[13]
-
Dissolve the crude solid in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization
The final product, this compound, should be a white to light yellow crystalline solid.[14] The identity and purity can be confirmed by:
-
Melting Point: Expected to be in the range of 79-83°C.[13][14]
-
Spectroscopic Analysis: ¹H NMR, ¹³C NMR, and IR spectroscopy can be used to confirm the structure.
Data Presentation and Visualization
Key Reaction Parameters
| Parameter | Value | Rationale |
| Molar Ratio (Acid:Methanol) | ~1:75 | Large excess of methanol drives the equilibrium towards the product.[2] |
| Catalyst | Concentrated H₂SO₄ | Acts as a catalyst and dehydrating agent to improve yield.[4][5] |
| Reaction Temperature | Reflux (~65-70°C) | Increases reaction rate without significant side product formation. |
| Reaction Time | 3-4 hours | Sufficient time for the reaction to approach completion, monitored by TLC. |
| Expected Yield | >90% | With proper technique and purification.[13] |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; Insufficient catalyst; Water in reagents. | Increase reflux time; Ensure anhydrous conditions; Check catalyst amount. |
| Product is an oil or fails to solidify | Presence of impurities; Incomplete removal of solvent. | Purify by column chromatography; Ensure product is thoroughly dried under vacuum.[15] |
| Presence of starting material in the final product | Incomplete reaction. | Increase reaction time or temperature; Use a more effective water removal method if possible (e.g., Dean-Stark for higher boiling alcohols).[3] |
Conclusion
The Fischer esterification of 4-chloro-3-nitrobenzoic acid with methanol is an efficient and scalable method for the synthesis of the valuable intermediate, this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, particularly the use of excess methanol and a strong acid catalyst, high yields of the desired product can be reliably obtained. This protocol provides a robust framework for researchers, with integrated checkpoints and troubleshooting guidance to ensure successful synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. easychem.com.au [easychem.com.au]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. The role of concentrated H2SO4 in the Esterification class 12 chemistry CBSE [vedantu.com]
- 9. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. This compound | 14719-83-6 [chemicalbook.com]
- 14. This compound | 14719-83-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of Methyl 4-chloro-3-nitrobenzoate in Pharmaceutical Synthesis
Abstract
Methyl 4-chloro-3-nitrobenzoate (MCNB) is a pivotal building block in modern medicinal chemistry, valued for its trifunctional molecular architecture. This guide provides an in-depth exploration of MCNB's synthetic utility, focusing on the core chemical transformations that enable its incorporation into complex pharmaceutical scaffolds. We will dissect the causality behind key reaction pathways, including Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and subsequent amide bond formation. Detailed, field-tested protocols are provided to empower researchers in drug discovery and development to leverage this versatile intermediate with precision and confidence.
Introduction: A Profile of a Privileged Scaffold
This compound is a crystalline solid with the molecular formula C₈H₆ClNO₄.[1][2] Its value in pharmaceutical synthesis does not stem from any inherent biological activity, but from its exceptional utility as a chemical intermediate.[1] The molecule's structure is primed for sequential, regioselective modifications, making it a cornerstone in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs), from anti-inflammatory agents to targeted cancer therapeutics like the BRAF inhibitor Dabrafenib.[1][3]
The strategic importance of MCNB lies in three key reactive sites:
-
The Activated Aromatic Ring: The chlorine atom at the C4 position is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). This reactivity is significantly enhanced by the powerful electron-withdrawing effect of the nitro group located para to it.
-
The Nitro Group: The nitro group at the C3 position can be readily reduced to a primary amine. This transformation is fundamental, as it introduces a key nucleophilic site and a handle for diverse downstream functionalization, most commonly amide bond formation.
-
The Methyl Ester: The ester at C1 provides a stable, yet modifiable, functional group. It can be hydrolyzed to the corresponding carboxylic acid for amide coupling reactions or potentially undergo direct amidation.
This guide will systematically address the primary transformations of MCNB, providing both the mechanistic rationale and practical execution protocols.
Core Transformation I: Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C4-chloro substituent is arguably the most powerful and widely used reaction of MCNB. It allows for the direct and controlled introduction of a vast range of nucleophiles, forming stable carbon-heteroatom bonds.
The Mechanistic Rationale: Why SNAr Thrives
Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the SNAr reaction is highly favorable in MCNB due to the presence of the nitro group. The reaction proceeds via a two-step addition-elimination mechanism.[4][5]
-
Step 1 (Addition): The nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon). This is the rate-determining step and forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The nitro group's strong electron-withdrawing nature is critical because it delocalizes and stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the first step and driving the reaction forward.[4] This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as is the case in MCNB.
Protocol 1: Synthesis of Methyl 4-(methylamino)-3-nitrobenzoate
This protocol details a common SNAr reaction, substituting the chloro group with methylamine. This product is a key intermediate in the synthesis of various pharmaceutical agents.[6][7]
Materials:
-
This compound (1.0 eq)
-
Aqueous Methylamine Solution (e.g., 25-40%) (Excess, e.g., 5-10 eq)
-
Polar aprotic solvent (e.g., DMSO or DMF) or an alcohol (e.g., Ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Deionized water
-
Acetic acid (for pH adjustment, if needed)
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the aqueous methylamine solution (excess) to the flask.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 3-5 hours.[6] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration. If it remains in solution, the solvent can be partially removed under reduced pressure.
-
The product can be precipitated by adding the reaction mixture to a larger volume of cold deionized water.
-
If necessary, adjust the pH of the aqueous mixture to ~3-5 with the dropwise addition of acetic acid to ensure complete precipitation of the product.[6]
-
Collect the resulting yellow solid by vacuum filtration, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum.
Expected Yield: High yields are often reported for this transformation, potentially exceeding 95%.[6][7]
Data Presentation: SNAr Versatility
The SNAr reaction on MCNB is not limited to simple amines. A wide variety of nucleophiles can be employed, as summarized below.
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type |
| Primary Amines | Benzylamine | K₂CO₃, DMSO, 80-100 °C | Secondary Arylamine |
| Secondary Amines | Morpholine | K₂CO₃, DMSO, 80-100 °C | Tertiary Arylamine |
| Thiols | Thiophenol | NaH, DMF, 0 °C to RT | Aryl Thioether |
| Alcohols/Phenols | Sodium Methoxide | Methanol, Reflux | Aryl Ether |
Core Transformation II: Reduction of the Nitro Group
The conversion of the aromatic nitro group into a primary aniline is a fundamental step that unlocks a new dimension of synthetic possibilities. This transformation is crucial for APIs where an amino group is required for biological activity or as a handle for further derivatization, such as amide bond formation.
The Mechanistic Rationale: Choosing the Right Reducing Agent
The reduction of a nitro group can be achieved through various methods, and the choice of reagent is dictated by the presence of other functional groups in the molecule (chemoselectivity).[8]
-
Catalytic Hydrogenation (e.g., H₂, Pd/C): This is a very effective and clean method. However, it is non-selective and can also reduce other functional groups like alkenes or alkynes. Crucially, it can also lead to dehalogenation, cleaving the C-Cl bond, which makes it unsuitable for reducing MCNB directly if the chlorine needs to be retained.[8]
-
Metal/Acid Reduction (e.g., SnCl₂, Fe/HCl, Zn/AcOH): These methods are highly reliable for nitro group reduction and are often more chemoselective than catalytic hydrogenation.[8] Tin(II) chloride (SnCl₂) in a polar protic solvent is a particularly mild and common choice in laboratory and industrial settings.
Protocol 2: Synthesis of Methyl 3-amino-4-chlorobenzoate
This protocol describes the selective reduction of the nitro group on MCNB using tin(II) chloride dihydrate.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (if using ethanol)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (3-4 eq) to the solution.
-
If using ethanol, add a small amount of concentrated HCl to initiate the reaction.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Slowly and carefully basify the mixture by adding saturated sodium bicarbonate solution until the pH is ~8-9. This will precipitate tin salts.
-
Extract the aqueous slurry multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Integrated Synthetic Workflow: From Building Block to Advanced Intermediate
The true power of MCNB is realized when these core transformations are combined sequentially to rapidly build molecular complexity. An SNAr reaction followed by nitro reduction generates a highly valuable substituted ortho-chloroaniline derivative, which is a precursor to many heterocyclic scaffolds (e.g., benzimidazoles) or can be used in further coupling reactions.
Workflow Diagram
The following diagram illustrates a typical two-step synthetic sequence starting from MCNB.
Caption: A common two-step synthetic pathway utilizing MCNB.
Safety and Handling
This compound is classified as harmful if swallowed.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reactions described, particularly the nitro reduction with metal/acid, can be exothermic and may produce flammable hydrogen gas; appropriate precautions must be taken. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
The Versatile Intermediate: Application Notes and Protocols for Methyl 4-chloro-3-nitrobenzoate in Agrochemical Development
Introduction: Unveiling the Potential of a Key Building Block
In the intricate world of agrochemical synthesis, the strategic selection of starting materials is paramount to the successful development of novel and effective crop protection agents. Methyl 4-chloro-3-nitrobenzoate, a seemingly unassuming aromatic compound, emerges as a pivotal intermediate, offering a versatile scaffold for the creation of a diverse array of herbicides, fungicides, and insecticides. Its unique substitution pattern—a chloro group, a nitro group, and a methyl ester on a benzene ring—provides multiple reactive sites for chemists to exploit, enabling the construction of complex and biologically active molecules.[1][2] This guide provides an in-depth exploration of the applications of this compound in agrochemical development, complete with detailed application notes and experimental protocols to empower researchers and scientists in this dynamic field.
The presence of the electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of many agrochemicals.[3] The chloro substituent serves as an excellent leaving group in such reactions. Furthermore, the nitro group can be readily reduced to an amine, opening up a vast landscape of further chemical transformations, including the formation of amides, sulfonamides, and heterocyclic structures, which are common motifs in potent pesticides. The methyl ester provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid, which can then be converted to acid chlorides or amides. This inherent reactivity and versatility make this compound a cost-effective and valuable starting point for the synthesis of a new generation of crop protection solutions.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its safe handling and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 14719-83-6 | [4] |
| Molecular Formula | C₈H₆ClNO₄ | [4] |
| Molecular Weight | 215.59 g/mol | [4] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 79.0 to 83.0 °C | [1] |
| Purity | >98.0% (GC) | [1] |
Safety and Handling:
This compound is considered hazardous and requires careful handling in a laboratory setting.[1][5] It is harmful if swallowed and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1] For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[1][6]
Application in Herbicide Development: The Synthesis of Triketones
One of the most significant applications of intermediates derived from the 4-chloro-3-nitrobenzoic acid scaffold is in the synthesis of triketone herbicides. This class of herbicides, which includes the commercially successful product mesotrione, acts by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[6][7] This enzyme is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a depletion of carotenoids, which protect chlorophyll from photo-oxidation, resulting in the characteristic bleaching of susceptible weeds.[6]
The synthesis of mesotrione typically involves the reaction of a substituted benzoyl chloride with 1,3-cyclohexanedione, followed by a rearrangement reaction.[7][8] While many patented syntheses start from precursors like 2-nitro-4-methylsulfonyl toluene, this compound can be envisioned as a key intermediate in a convergent synthesis strategy. The following section outlines a plausible synthetic pathway and a detailed, synthesized protocol based on patent literature.
Workflow for the Synthesis of a Triketone Herbicide Intermediate
Caption: Synthetic workflow for a key benzoyl chloride intermediate.
Protocol 1: Synthesis of 2-Nitro-4-methylsulfonylbenzoyl Chloride (A Key Intermediate for Mesotrione)
This protocol describes the synthesis of 2-nitro-4-methylsulfonylbenzoyl chloride, a crucial intermediate for the synthesis of mesotrione, starting from 2-nitro-4-methylsulfonylbenzoic acid (which can be derived from this compound as outlined in the workflow above). This protocol is a composite of procedures described in the patent literature.[8][9]
Materials:
-
2-Nitro-4-methylsulfonylbenzoic acid (NMSBA)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous toluene (solvent)
-
1,3-Cyclohexanedione
-
Triethylamine (Et₃N)
-
Acetone cyanohydrin
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
Part A: Synthesis of 2-Nitro-4-methylsulfonylbenzoyl Chloride
-
To a dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, add 2-nitro-4-methylsulfonylbenzoic acid (NMSBA) (e.g., 24.5 g, 0.1 mol) and anhydrous toluene (100 mL).
-
Add a catalytic amount of DMF (e.g., 0.5 mL).
-
Heat the suspension to 60-70 °C with stirring.
-
Slowly add thionyl chloride (e.g., 14.3 g, 0.12 mol) from the dropping funnel over 30 minutes.
-
After the addition is complete, raise the temperature to reflux (around 110 °C) and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2-nitro-4-methylsulfonylbenzoyl chloride as a solid. This intermediate is often used directly in the next step without further purification.
Part B: Synthesis of Mesotrione (via Condensation and Rearrangement)
-
In a separate 500 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-cyclohexanedione (e.g., 11.2 g, 0.1 mol) and triethylamine (e.g., 12.1 g, 0.12 mol) in dichloromethane (200 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve the crude 2-nitro-4-methylsulfonylbenzoyl chloride from Part A in dichloromethane (100 mL) and add it to the dropping funnel.
-
Add the benzoyl chloride solution dropwise to the cooled 1,3-cyclohexanedione solution over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. This forms the enol ester intermediate.
-
To the reaction mixture, add a catalytic amount of acetone cyanohydrin (e.g., 0.5 g) and an additional portion of triethylamine (e.g., 10.1 g, 0.1 mol).
-
Stir the mixture at room temperature for 12-16 hours to facilitate the rearrangement to mesotrione.
-
Quench the reaction by adding 1M hydrochloric acid (100 mL).
-
Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesotrione.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield mesotrione as a pale yellow solid.
Characterization: The final product and intermediates should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their identity and purity.[10] The melting point of the purified mesotrione should also be determined and compared to the literature value.
Application in Fungicide Development: The Benzimidazole Scaffold
Benzimidazole derivatives represent a significant class of fungicides with a broad spectrum of activity.[11][12][13] The synthesis of these compounds often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This compound can serve as a precursor to the necessary o-phenylenediamine intermediate through a series of straightforward transformations.
Workflow for the Synthesis of a Benzimidazole Fungicide Precursor
Caption: Synthetic pathway to benzimidazole fungicide precursors.
Protocol 2: General Procedure for the Synthesis of a Benzimidazole Derivative
This protocol provides a general method for the synthesis of a benzimidazole derivative from Methyl 3,4-diaminobenzoate, which is obtained from this compound as depicted in the workflow.
Materials:
-
Methyl 3,4-diaminobenzoate
-
A suitable carboxylic acid (R-COOH) or its derivative (e.g., an aldehyde followed by oxidation)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate solution
-
Standard laboratory glassware
-
Heating and stirring apparatus
Procedure:
-
In a round-bottom flask, combine Methyl 3,4-diaminobenzoate (1 equivalent) and the chosen carboxylic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) as a condensing agent and solvent.
-
Heat the reaction mixture to 150-180 °C for 2-4 hours with stirring. The reaction progress can be monitored by TLC.
-
After cooling to about 100 °C, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated crude benzimidazole derivative is collected by vacuum filtration.
-
Wash the solid with cold water and then dry it.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate) to obtain the pure benzimidazole derivative.
Characterization: Confirm the structure of the synthesized benzimidazole by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Application in Insecticide Development: Building Blocks for Pyrethroids and Neonicotinoids
While direct, one-step applications of this compound in the synthesis of major insecticide classes like pyrethroids and neonicotinoids are less common, its utility lies in its potential as a precursor for more complex aromatic building blocks.
Pyrethroid Insecticides: Pyrethroids are synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins.[11] A common structural feature is an ester of a specific carboxylic acid (e.g., chrysanthemic acid) and an alcohol component, often containing a phenoxybenzyl group.[3][14] this compound could be chemically modified through a series of reactions (e.g., reduction of the nitro group, diazotization, and Sandmeyer reaction to introduce a hydroxyl group, followed by etherification) to generate substituted phenoxybenzyl alcohols, which are key intermediates in pyrethroid synthesis.
Neonicotinoid Insecticides: Neonicotinoids are a class of insecticides that act on the central nervous system of insects.[15][16] They typically contain a chloropyridine or chlorothiazole moiety. While not a direct precursor, the chemical principles used in the manipulation of the substituted benzene ring of this compound are applicable to the synthesis of the heterocyclic cores of neonicotinoids. For example, the introduction of nitrogen-containing functional groups and subsequent cyclization reactions are key steps in building these insecticidal molecules.
The versatility of this compound allows for its incorporation into a bioisosteric replacement strategy in drug design, where a functional group is replaced by another with similar physical or chemical properties to enhance the target compound's biological activity or pharmacokinetic properties.[17][18][19]
Conclusion: A Foundation for Innovation
This compound stands as a testament to the power of versatile chemical intermediates in driving innovation in agrochemical research. Its readily transformable functional groups provide a gateway to a wide range of potent herbicides, fungicides, and the building blocks for complex insecticides. The protocols and workflows presented in this guide offer a starting point for researchers to explore the vast potential of this compound. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic application of well-understood and versatile building blocks like this compound will undoubtedly play a crucial role in the future of agriculture.
References
- 1. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP0031041B1 - Pyrethroids and their preparation, their pesticidal composition; intermediates and their preparation - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103772243B - A kind of preparation method of mesotrione - Google Patents [patents.google.com]
- 9. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation pathway of mesotrione: complementarities of NMR, LC-NMR and LC-MS for qualitative and quantitative metabolic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanism of Action of Neonicotinoid Insecticides [mdpi.com]
- 17. Applications of bioisosteres in the design of biologically active compounds - American Chemical Society [acs.digitellinc.com]
- 18. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 19. drughunter.com [drughunter.com]
Introduction: The Strategic Importance of Methyl 4-chloro-3-nitrobenzoate
An In-Depth Technical Guide to the Reaction of Methyl 4-chloro-3-nitrobenzoate with Amines
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive application note and protocol guide for the reaction of this compound with various amines. This reaction is a cornerstone of modern synthetic chemistry, providing a robust pathway to a diverse array of substituted aniline derivatives that are pivotal intermediates in medicinal chemistry and materials science. We will explore the underlying mechanistic principles, provide detailed, field-tested experimental protocols, and discuss the significance of this chemical transformation in the context of drug development.
This compound is a highly versatile chemical building block, prized for its specific reactivity which allows for the strategic development of complex organic structures.[1] Its utility is primarily anchored in its susceptibility to nucleophilic aromatic substitution (SNA r), a reaction class that is fundamental for constructing the core scaffolds of numerous bioactive molecules. The presence of a chloro-substituent, a good leaving group, positioned para to a strongly electron-withdrawing nitro group, makes the aromatic ring "electron-deficient" and thus highly activated for attack by nucleophiles like primary and secondary amines.[2][3]
This compound serves as a critical intermediate in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, and is also utilized in the production of agrochemicals and specialty polymers.[1][4] The resulting products, methyl 4-(amino)-3-nitrobenzoates, are valuable precursors for more complex molecules, often serving as key intermediates in the synthesis of antihypertensive drugs like Candesartan and Irbesartan.[5]
The Reaction Mechanism: Nucleophilic Aromatic Substitution (SNA r)
The reaction proceeds via a well-established two-step addition-elimination mechanism . Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the amine nucleophile on the carbon atom bonded to the chlorine. This attack is regioselective, targeting the position activated by the electron-withdrawing groups. This step temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[3] The stability of this complex is the linchpin of the entire reaction. The nitro group, being ortho to the site of attack, plays a crucial role in delocalizing the negative charge through resonance, thereby stabilizing the intermediate and lowering the activation energy for its formation.
-
Elimination and Restoration of Aromaticity: In the second step, the aromatic system is restored by the expulsion of the chloride leaving group. The lone pair of electrons from the displaced chlorine atom reforms the pi bond, leading to the final substituted product.
The overall transformation is the net replacement of the chlorine atom with the amino group.
Caption: The Addition-Elimination mechanism of SNAr.
Experimental Protocols
The following protocols are designed to be robust and adaptable for various amine substrates. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Synthesis of Methyl 4-(alkylamino)-3-nitrobenzoate
This protocol describes a general procedure for the reaction of this compound with a primary amine, using methylamine as an illustrative example.
Materials:
-
This compound (1.0 eq)
-
Aqueous Methylamine solution (e.g., 25-40%) (3.5 - 5.0 eq)[6]
-
Methanol or Ethanol (as solvent)
-
Acetic Acid (for neutralization)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent such as methanol.
-
Amine Addition: While stirring, add the aqueous methylamine solution (3.5-5.0 eq) to the flask. A molar excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
-
Reaction: Heat the mixture to reflux (typically 65-80°C) and maintain for 3-5 hours.[7]
-
Monitoring: The progress of the reaction should be monitored by TLC. A suitable eluent system is typically a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.[7]
-
Work-up - Precipitation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature, and then further cool in an ice bath to about 15°C.[6]
-
Neutralization: Carefully adjust the pH of the reaction mixture to approximately 3 by the dropwise addition of acetic acid. This step protonates any excess amine and ensures the product, which is less soluble at this pH, precipitates out of the solution.[6][7] The product should precipitate as a yellow solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any residual salts and acid.[7]
-
Drying: Dry the purified product under vacuum to yield the final Methyl 4-(methylamino)-3-nitrobenzoate.
Caption: General workflow for the synthesis and purification.
Data Presentation and Characterization
The successful synthesis of the target compound must be confirmed through rigorous characterization.
Table 1: Representative Reaction Data
| Amine Substrate | Reaction Conditions (Solvent, Temp, Time) | Typical Yield (%) | Product Appearance |
| Methylamine | Methanol, Reflux, 4h | 90-99%[7] | Yellow Solid[7] |
| Ethylamine | Ethanol, Reflux, 5h | 85-95% | Yellow Crystalline Solid |
| Aniline | DMF, 100°C, 8h | 75-85% | Orange/Red Solid |
| Morpholine | Isopropanol, Reflux, 6h | 88-96% | Pale Yellow Powder |
Note: Yields are illustrative and can vary based on specific reaction scale and purification efficiency.
Spectroscopic Characterization Data
-
¹H NMR: The proton NMR spectrum provides clear evidence of the substitution. For Methyl 4-(methylamino)-3-nitrobenzoate, one would expect to see:
-
A singlet for the methyl ester protons (-OCH₃) around 3.90 ppm.[8]
-
Signals in the aromatic region corresponding to the protons on the benzene ring. For example, a doublet around 7.90 ppm (H5), a double-doublet around 8.15 ppm (H6), and a doublet around 8.49 ppm (H2).[8]
-
A signal corresponding to the N-H proton of the secondary amine, which may be broad.
-
Signals corresponding to the protons of the amine's alkyl group.
-
-
Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption bands.
-
A strong carbonyl (C=O) stretch from the ester group around 1716 cm⁻¹.[8]
-
N-H stretching vibrations for the amine.
-
Asymmetric and symmetric stretches for the nitro (NO₂) group.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. For Methyl 4-amino-3-nitrobenzoate, the expected [M+H]⁺ peak would be at m/z 197.3.[9]
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Amine is not sufficiently nucleophilic. | 1. Increase reaction time or temperature. Monitor via TLC.[7] 2. Avoid excessive heating. Ensure inert atmosphere if substrates are sensitive.[7] 3. Use a stronger base or switch to a more polar aprotic solvent like DMF to enhance reactivity. |
| Impure Product (Multiple Spots on TLC) | 1. Incomplete reaction. 2. Formation of side products (e.g., hydrolysis of ester). | 1. Increase reaction time or temperature.[7] 2. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).[7] |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities. 2. Incomplete removal of solvent. | 1. Purify via column chromatography.[7] 2. Ensure the product is thoroughly dried under high vacuum.[7] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 14719-83-6 [chemicalbook.com]
- 9. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]
Application Notes and Protocols: Reduction of the Nitro Group in Methyl 4-chloro-3-nitrobenzoate
Abstract
The reduction of the nitro group in methyl 4-chloro-3-nitrobenzoate to yield methyl 3-amino-4-chlorobenzoate is a critical transformation in the synthesis of various pharmaceuticals and fine chemicals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on several reliable methods for this reduction. We delve into the mechanistic underpinnings of each protocol, offering detailed, step-by-step procedures for catalytic hydrogenation using palladium on carbon (Pd/C), and chemical reductions employing tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄). The comparative advantages, substrate compatibility, and safety considerations for each method are discussed to facilitate informed experimental design.
Introduction
The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis.[1][2] The resulting anilines are versatile intermediates, particularly in the pharmaceutical industry, where they serve as key building blocks for a wide array of therapeutic agents. This compound is a readily available starting material, and its reduction product, methyl 3-amino-4-chlorobenzoate, is a valuable precursor for more complex molecular architectures.
The choice of reducing agent is paramount and depends on factors such as the presence of other functional groups, desired chemoselectivity, scalability, and economic viability.[2][3] This guide will explore three commonly employed and effective methods for this transformation.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While the exact mechanism can vary with the reducing agent and reaction conditions, a generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, and finally to the amine.[2][4][5]
Caption: Generalized pathway for the reduction of an aromatic nitro group.
Method 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is often the method of choice for nitro group reductions due to its clean reaction profile and high efficiency.[3] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for this purpose.[6] The reaction involves the use of hydrogen gas (H₂) to reduce the nitro group in the presence of the catalyst.
Underlying Principles
The mechanism of catalytic hydrogenation involves the adsorption of both the hydrogen gas and the nitro compound onto the surface of the palladium catalyst.[4][7] The H-H bond is cleaved, and the hydrogen atoms are transferred to the nitro group in a stepwise manner, leading to the formation of the amine. A key advantage of this method is that the catalyst can be easily removed by filtration, simplifying the product work-up.[8] However, a potential drawback is the concomitant reduction of other sensitive functional groups and potential dehalogenation of aryl halides.[3]
Experimental Protocol
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source
-
Pressure reaction vessel (e.g., Parr hydrogenator)
-
Celite® or other filter aid
Procedure:
-
In a pressure vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.[8]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Seal the vessel and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (commonly 50 psi).[8]
-
Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is sluggish.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.[8]
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.[8]
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude methyl 3-amino-4-chlorobenzoate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow for catalytic hydrogenation.
Method 2: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride (stannous chloride) is a classical and reliable method for the reduction of aromatic nitro compounds.[3][9] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[9]
Underlying Principles
Tin(II) chloride acts as a reducing agent in an acidic medium, typically ethanol or concentrated hydrochloric acid. The tin(II) is oxidized to tin(IV) while the nitro group is reduced. The reaction proceeds via a series of single electron transfers from the Sn²⁺ ion.[4][9] A key consideration for this method is the work-up procedure, which involves the removal of tin salts.[9][10]
Experimental Protocol
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 3 M) or Potassium hydroxide (KOH) solution (e.g., 2M)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.[8]
-
Add tin(II) chloride dihydrate (3-5 eq) to the solution.[8]
-
Heat the reaction mixture to reflux and stir.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[8]
-
Cool the reaction mixture to room temperature.
-
Carefully add a cold solution of sodium hydroxide or potassium hydroxide to precipitate the tin salts as tin oxides/hydroxides.[8][11] The pH should be adjusted to be basic.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Method 3: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical and versatile reducing agent for converting nitro compounds to amines.[12] This method offers mild reaction conditions and is often chemoselective, tolerating a variety of other functional groups.[12]
Underlying Principles
The reduction of nitro compounds by sodium dithionite is thought to occur via a single-electron transfer mechanism.[12] In an aqueous or semi-aqueous medium, the dithionite ion is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species.[12] This radical anion transfers electrons to the nitro group, leading to its reduction.
Experimental Protocol
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
A suitable solvent system (e.g., DMF/water, Ethanol/water)
-
Sodium bicarbonate (NaHCO₃) (optional, to maintain basic pH)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
Dissolve this compound in a suitable organic solvent (e.g., DMF or ethanol) in a round-bottom flask.[12][13]
-
In a separate container, prepare a solution of sodium dithionite in water.[12]
-
Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring.[12] The reaction can be exothermic. The reaction medium can be kept basic (pH 8-9) with sodium bicarbonate.[13]
-
The reaction can be stirred at room temperature or gently heated (e.g., 45 °C) to facilitate the reaction.[13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate multiple times.[12]
-
Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.[12]
-
Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify as necessary.
Data Summary
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | Room temp, 50 psi H₂, Ethanol/Methanol | High yield, clean reaction, easy catalyst removal.[8] | Requires specialized pressure equipment, potential for dehalogenation.[3] |
| Tin(II) Chloride | SnCl₂·2H₂O | Reflux in Ethanol | Good for substrates with sensitive functional groups.[9] | Stoichiometric amounts of metal salts, work-up can be tedious.[9] |
| Sodium Dithionite | Na₂S₂O₄ | Room temp or gentle heating, aqueous/organic mix | Mild conditions, economical, good chemoselectivity.[12] | Can sometimes result in gum/tar residues, requiring careful purification.[14] |
Product Characterization
The final product, methyl 3-amino-4-chlorobenzoate, can be characterized by standard analytical techniques.
-
Molecular Formula: C₈H₈ClNO₂[15]
-
Molecular Weight: 185.61 g/mol [15]
-
Appearance: Typically a light yellow to orange powder or crystal.[16]
-
Spectroscopic Data: The structure can be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[15][17]
Safety and Handling
-
General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and free of leaks. Handle the pyrophoric Pd/C catalyst with care, preferably under an inert atmosphere.
-
Tin(II) Chloride: Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation. Handle with care and avoid creating dust.[18]
-
Sodium Dithionite: Sodium dithionite is self-heating and may catch fire.[19] It is harmful if swallowed and causes serious eye irritation. Contact with acids liberates toxic gas (sulfur dioxide).[19][20] Store in a cool, dry place away from combustible materials.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 10. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Methyl 3-Amino-4-chlorobenzoate | C8H8ClNO2 | CID 593055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Methyl 4-Amino-3-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 17. Methyl 3-amino-4-chlorobenzoate(40872-87-5) 1H NMR spectrum [chemicalbook.com]
- 18. gelest.com [gelest.com]
- 19. fishersci.be [fishersci.be]
- 20. durhamtech.edu [durhamtech.edu]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of Methyl 4-chloro-3-nitrobenzoate
Introduction: The Strategic Utility of Methyl 4-chloro-3-nitrobenzoate in SNAr Chemistry
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, providing a powerful pathway for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems.[1][2] Unlike electrophilic substitutions, which are characteristic of electron-rich aromatic rings, SNAr reactions thrive on electron-deficient rings. The substrate, this compound, is an exemplary scaffold for this transformation. Its architecture is primed for reactivity due to two key features: a good leaving group (chloride) and the presence of potent electron-withdrawing groups (a nitro group and a methyl ester) that activate the ring towards nucleophilic attack.[2][3][4]
The strategic placement of the nitro group ortho to the chlorine atom is critical. This positioning allows for the effective resonance stabilization of the negatively charged intermediate formed during the reaction, significantly lowering the activation energy of the process.[4][5] This inherent reactivity makes this compound a valuable intermediate in the synthesis of a diverse array of compounds, particularly in the fields of medicinal chemistry and materials science, where the introduction of amine, ether, and thioether linkages is frequently required.[6][7] This guide provides an in-depth exploration of the SNAr mechanism, detailed experimental protocols for various nucleophiles, and robust methods for product characterization.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction proceeds via a well-established two-step addition-elimination mechanism.[8] The rate-determining step is typically the initial nucleophilic attack on the carbon atom bearing the leaving group.[5]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bonded to the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate. This intermediate is known as a Meisenheimer complex.[2][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization is the primary factor responsible for the stabilization of the intermediate and the activation of the substrate.[4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.
Application Notes: Optimizing Reaction Parameters
The success and efficiency of SNAr reactions with this compound hinge on the careful selection of several key parameters.
-
Nucleophile: The reactivity of the nucleophile is paramount. Primary and secondary amines, alkoxides, phenoxides, and thiolates are all effective.[6] Stronger nucleophiles generally lead to faster reaction rates. For weaker nucleophiles, such as phenols or thiols, the addition of a base is necessary to generate the more potent nucleophilic anion (phenoxide or thiolate).
-
Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are the solvents of choice.[6] These solvents effectively solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, thereby preserving its reactivity.
-
Base: An inorganic base like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) is often employed.[6] The base serves two primary functions: to deprotonate protic nucleophiles (e.g., R-OH, R-SH, R₂N-H) to increase their nucleophilicity, and to act as a scavenger for the HCl generated during reactions with amine nucleophiles.
-
Temperature: While the substrate is highly activated, heating is often required to achieve a reasonable reaction rate, particularly with less reactive nucleophiles. Reaction temperatures typically range from room temperature to 100 °C.[6][9] Progress should always be monitored by Thin-Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine, alcohol, and thiol nucleophiles.
General Experimental Workflow
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. This compound may be an irritant.[10] Solvents like DMSO and DMF can facilitate skin absorption of chemicals. Bases can be corrosive. Consult the Safety Data Sheet (SDS) for all reagents before use.
Protocol 1: Synthesis of Methyl 4-(morpholino)-3-nitrobenzoate
This protocol details the reaction with a secondary amine, morpholine.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with stir bar
-
Heating mantle with temperature control
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMSO to dissolve the solids (approx. 4-5 mL per mmol of substrate).
-
Add morpholine (1.2 eq) to the mixture dropwise while stirring.
-
Heat the reaction mixture to 80-90 °C.[6]
-
Monitor the reaction's progress by TLC (e.g., 3:7 Ethyl Acetate/Hexanes), observing the consumption of the starting material spot (Rf ≈ 0.55).[11]
-
Upon completion (typically 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of Methyl 4-methoxy-3-nitrobenzoate
This protocol details the reaction with an alkoxide nucleophile.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe, 1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Round-bottom flask with stir bar and reflux condenser
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and dissolve it in anhydrous methanol.
-
Carefully add sodium methoxide (1.5 eq) in portions. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approx. 65 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until the pH is neutral.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
Protocol 3: Synthesis of Methyl 4-(phenylthio)-3-nitrobenzoate
This protocol details the reaction with a thiolate nucleophile.
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF and stir the mixture at room temperature.
-
Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
-
Upon completion, pour the mixture into ice-water, which should precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and then with a small amount of cold ethanol to remove residual DMF and thiophenol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Data Presentation & Product Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized products.
Table 1: Summary of Reaction Conditions and Characterization Data
| Nucleophile | Product Name | Typical Conditions | Starting Material M.P. | Product M.P. |
| Morpholine | Methyl 4-(morpholino)-3-nitrobenzoate | K₂CO₃, DMSO, 80-90 °C | 78-84 °C[7] | ~115-117 °C |
| Sodium Methoxide | Methyl 4-methoxy-3-nitrobenzoate | NaOMe, MeOH, Reflux | 78-84 °C[7] | ~96-98 °C |
| Thiophenol | Methyl 4-(phenylthio)-3-nitrobenzoate | K₂CO₃, DMF, RT-50 °C | 78-84 °C[7] | ~88-90 °C |
Note: Melting points are approximate and can vary based on purity.
Analytical Characterization
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. The product will typically have a different Rf value than the starting material. For the reactions described, the products are generally more polar than the starting material when amines are used, and may be less polar when ethers/thioethers are formed.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.
-
This compound (DMSO-d₆): δ ~8.49 (d, 1H), 8.15 (dd, 1H), 7.90 (d, 1H), 3.90 (s, 3H).[11]
-
Substituted Product: Expect significant changes in the aromatic region. The proton ortho to the newly installed nucleophilic group will show a notable upfield shift due to the electron-donating nature of N, O, or S atoms compared to Cl. New signals corresponding to the protons of the nucleophile (e.g., morpholine protons, methoxy singlet) will appear.
-
-
IR Spectroscopy:
-
Key Peaks for Starting Material: Carbonyl (C=O) stretch at ~1716-1730 cm⁻¹, and strong NO₂ stretches at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[11]
-
Key Peaks for Products: The C=O and NO₂ peaks will remain. For amine products, a C-N stretch will appear (~1200-1350 cm⁻¹). For ether products, a C-O stretch will be visible (~1200-1275 cm⁻¹).
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | 1. Insufficient temperature.2. Inactive nucleophile (e.g., base not added for phenol/thiol).3. Wet solvent/reagents. | 1. Increase reaction temperature incrementally.2. Ensure an adequate amount of base is present.3. Use anhydrous solvents and dry reagents. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup/purification.3. Side reactions or decomposition. | 1. Extend reaction time.2. Perform extractions carefully; optimize recrystallization solvent.3. Lower reaction temperature; check for competing reaction sites. |
| Impure Product | 1. Unreacted starting material.2. Formation of side products.3. Insufficient washing during workup. | 1. Ensure reaction goes to completion via TLC.2. Purify via column chromatography.3. Wash the organic layer thoroughly during extraction. |
References
- 1. benchchem.com [benchchem.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound | 14719-83-6 [chemicalbook.com]
Application Note: Quantitative Analysis of Methyl 4-chloro-3-nitrobenzoate
Abstract: This document provides comprehensive protocols for the quantitative analysis of Methyl 4-chloro-3-nitrobenzoate, a key intermediate in pharmaceutical and chemical synthesis. Accurate quantification of this compound is critical for process monitoring, quality control, and impurity profiling. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine assays and Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and confirmatory analysis. This guide is intended for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols and explaining the scientific rationale behind the methodological choices.
Introduction and Physicochemical Properties
This compound (MCNA) is an aromatic compound widely utilized as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its molecular structure, featuring a nitro group and a chlorine atom on the benzene ring, makes it a reactive and versatile intermediate. The purity and concentration of MCNA in reaction mixtures or as a final product directly impact the yield and impurity profile of subsequent synthetic steps. Therefore, reliable and accurate analytical methods for its quantification are essential.
Before developing an analytical method, understanding the physicochemical properties of the analyte is paramount. These properties dictate choices regarding solvent selection, chromatographic conditions, and detection techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₄ | PubChem[2] |
| Molecular Weight | 215.59 g/mol | PubChem[2] |
| CAS Number | 14719-83-6 | ChemicalBook |
| Appearance | White to light yellow crystalline powder | TCI[3], Chem-Impex |
| Melting Point | 78 - 84 °C | Chem-Impex[1] |
| IUPAC Name | This compound | PubChem[2] |
| Solubility | Reported as soluble in water. Practically, soluble in organic solvents like Methanol, Acetonitrile, Ethyl Acetate. | ChemicalBook[4], ChemBK[5] |
Method 1: Quantification by Reverse-Phase HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its versatility, robustness, and high resolution for a wide range of compounds.[6] For an aromatic compound like MCNA containing a strong chromophore (the nitro-substituted benzene ring), UV detection is a simple, sensitive, and effective choice.
Principle of the Method
This method employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[3][7] MCNA, being a moderately nonpolar molecule, will partition between the two phases. Its retention on the column is primarily driven by hydrophobic interactions. By using a mobile phase with a specific polarity, MCNA can be separated from other components in the sample and eluted as a sharp, reproducible peak. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak areas of known concentration standards, creating a calibration curve. The nitroaromatic structure of MCNA exhibits strong UV absorbance, with a maximum typically expected in the 210-270 nm range, making UV detection highly suitable.[8][9]
Experimental Protocol: HPLC-UV
A. Instrumentation and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks (Class A).
-
Pipettes and syringes.
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade Methanol (MeOH).
-
Deionized water (18.2 MΩ·cm).
-
This compound reference standard (>99% purity).
B. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed. The choice of a C18 column is based on its wide applicability for retaining moderately nonpolar compounds like MCNA.[10] The mobile phase of acetonitrile and water provides good peak shape and elution time.
Table 2: Recommended HPLC-UV Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column offering good efficiency and retention for aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Provides optimal polarity for elution within a reasonable runtime. Can be adjusted to fine-tune retention. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection Wavelength | 254 nm | Nitroaromatic compounds strongly absorb at this common UV wavelength. A DAD can be used to confirm the optimal lambda max. |
| Run Time | 10 minutes | Sufficient to elute the analyte and any common impurities. |
C. Preparation of Solutions
-
Diluent: Acetonitrile : Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of MCNA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the Standard Stock Solution with the diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
D. Sample Preparation
-
Accurately weigh a known amount of the sample containing MCNA.
-
Dissolve the sample in a volumetric flask with the diluent.
-
Use sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter (PTFE or nylon) into an HPLC vial to remove particulates.
E. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere with the analyte peak.
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration of each standard. The curve should have a correlation coefficient (r²) ≥ 0.999.
-
Inject the prepared sample solutions.
-
Calculate the concentration of MCNA in the sample using the linear regression equation from the calibration curve.
Method Validation
The analytical procedure must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[2][5][11]
Table 3: Summary of Validation Parameters for HPLC-UV Method
| Parameter | Acceptance Criteria |
| Specificity | Peak purity analysis (using DAD) shows no co-eluting peaks. No interference from blank/placebo. |
| Linearity | r² ≥ 0.999 over the specified concentration range. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1, with acceptable precision (RSD ≤ 10%). |
Workflow Visualization
Caption: Workflow for MCNA quantification by HPLC-UV.
Method 2: Quantification and Confirmation by GC-MS
For applications requiring higher sensitivity or unambiguous identification, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the preferred method.[1][12] It provides both quantitative data and structural information, making it ideal for impurity identification and trace-level analysis.
Principle of the Method
GC separates volatile and semi-volatile compounds in a gaseous mobile phase.[4] The sample is vaporized in a hot injector and carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase interacts differently with various components based on their boiling points and polarities, leading to separation. As each compound elutes from the column, it enters the mass spectrometer.[12]
In the MS, molecules are ionized, typically by electron impact (EI), which breaks them into charged fragments.[4][13] This fragmentation pattern is a reproducible "fingerprint" for a specific molecule. The MS sorts these fragments by their mass-to-charge ratio (m/z), allowing for positive identification. For quantification, the instrument can operate in two modes:
-
Full Scan: Acquires a full mass spectrum, excellent for identifying unknowns.
-
Selected Ion Monitoring (SIM): Monitors only a few specific m/z fragments characteristic of the target analyte. SIM mode significantly increases sensitivity and selectivity by filtering out background noise.[14]
Experimental Protocol: GC-MS
A. Instrumentation and Reagents
-
GC-MS system with a capillary column, autosampler, and mass selective detector.
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
Ethyl Acetate or Dichloromethane (GC or pesticide residue grade).
-
Helium (99.999% purity) as carrier gas.
-
MCNA reference standard (>99% purity).
B. GC-MS Conditions The following conditions are based on the volatility of MCNA and common GC-MS practices. The mass fragments are derived from public database information.
Table 4: Recommended GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-bleed column suitable for a wide range of semi-polar compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split 20:1 | Splitless mode enhances sensitivity; a split ratio is used for higher concentration samples. |
| Oven Program | Start at 100°C, hold 1 min. Ramp to 280°C at 20°C/min. Hold for 5 min. | A temperature gradient ensures good separation from solvents and other components. |
| MS Source Temp. | 230 °C | Standard temperature for EI source stability. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole stability. |
| Ionization Mode | Electron Impact (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity and selectivity for quantification. |
| SIM Ions (m/z) | 215 (Quantifier), 184, 138 (Qualifiers) | 215 is the molecular ion. 184 and 138 are major fragments. Monitoring qualifiers confirms identity.[2] |
C. Preparation of Solutions
-
Solvent: Ethyl Acetate.
-
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, using Ethyl Acetate as the solvent.
-
Calibration Standards: Prepare a series of standards by serial dilution, typically in a lower range than HPLC due to higher sensitivity (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL).
D. Sample Preparation
-
Prepare samples as described in the HPLC section, using Ethyl Acetate as the final solvent. Ensure the final concentration is within the calibration range.
-
Filtering with a 0.45 µm PTFE syringe filter is critical to prevent non-volatile material from entering the GC system.
E. Analysis and Quantification
-
Condition the GC-MS system.
-
Inject a solvent blank to verify system cleanliness.
-
Inject the calibration standards to generate a calibration curve based on the quantifier ion (m/z 215).
-
Inject the prepared samples.
-
Quantify MCNA using the calibration curve.
-
Confirm the identity of the analyte in samples by verifying that the retention time matches the standards and that the ratio of the qualifier ions (184/215 and 138/215) is within ±20% of the ratio observed in the standards.
Workflow Visualization
Caption: Workflow for MCNA quantification by GC-MS.
Method Comparison and Selection
Choosing between HPLC-UV and GC-MS depends on the specific requirements of the analysis.
Table 5: Comparison of HPLC-UV and GC-MS for MCNA Analysis
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good; based on chromatographic separation. | Excellent; based on both chromatography and mass fragmentation. |
| Sensitivity | Moderate (typically low µg/mL LOQ). | High (typically low ng/mL LOQ). |
| Confirmation | Limited to retention time and UV spectrum (DAD). | Unambiguous confirmation via mass spectrum "fingerprint". |
| Sample Throughput | Generally higher. | Generally lower due to longer run/cycle times. |
| Robustness | High; less susceptible to matrix interference. | High, but requires clean samples to avoid source contamination. |
| Primary Use Case | Routine QC, assay, process monitoring. | Trace analysis, impurity identification, reference method. |
Conclusion
This application note details two reliable and robust methods for the quantification of this compound. The HPLC-UV method is ideal for routine quality control and process monitoring where high throughput and robustness are key. The GC-MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level quantification and for applications requiring definitive confirmation of the analyte's identity. Both protocols are designed as comprehensive starting points and should be fully validated in the end-user's laboratory to ensure compliance and fitness for the intended analytical purpose.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 8. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. pp.bme.hu [pp.bme.hu]
- 11. database.ich.org [database.ich.org]
- 12. Principle and Working of Gas Chromatography | GC Principle Explained | Pharmaguideline [pharmaguideline.com]
- 13. What Is the Principle Behind GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 14. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
A Comprehensive Guide to Nucleophilic Aromatic Substitution Reactions Utilizing Methyl 4-chloro-3-nitrobenzoate
Abstract
This technical guide provides a detailed protocol and foundational principles for performing nucleophilic aromatic substitution (SNAr) reactions with methyl 4-chloro-3-nitrobenzoate. This versatile chemical intermediate is of significant interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, present a robust, step-by-step experimental procedure for its reaction with amines, and offer insights into reaction optimization and safety. This document is intended for an audience of researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge for the successful application of this important synthetic building block.
Introduction: The Synthetic Utility of this compound
This compound is a key starting material in organic synthesis, valued for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. Its structure is strategically functionalized: the chlorine atom serves as an excellent leaving group, while the electron-withdrawing nitro (-NO₂) and methyl ester (-COOCH₃) groups strongly activate the aromatic ring towards nucleophilic attack. This activation is a classic example of how electronic effects can be harnessed to achieve specific chemical transformations, a cornerstone of modern synthetic chemistry. The products of these reactions are often precursors to complex molecules with potential applications in pharmaceuticals and advanced materials. For instance, derivatives of this compound are instrumental in the synthesis of various bioactive molecules.
The Chemistry of Activation: Understanding the SNAr Mechanism
The capacity of this compound to undergo SNAr reactions is a direct consequence of the electronic properties of its substituents. The reaction proceeds through a well-established two-step addition-elimination mechanism.
-
Nucleophilic Addition and the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (e.g., an amine) on the carbon atom bearing the chlorine. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of the electron-withdrawing nitro group positioned ortho to the site of attack. This group delocalizes the negative charge through resonance, lowering the activation energy of the reaction.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group. This results in the formation of the final substituted product.
The overall transformation is a net substitution of the chlorine atom with the incoming nucleophile.
Experimental Protocol: Reaction with a Primary Amine
This section provides a detailed, step-by-step procedure for a representative SNAr reaction of this compound with a generic primary amine.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Primary Amine (e.g., Aniline) | Reagent Grade | VWR | Ensure the amine is free of significant impurities. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Fisher Scientific | Acts as a base to scavenge the HCl produced. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.7% | Acros Organics | A polar aprotic solvent is essential for this reaction. |
| Ethyl Acetate | ACS Grade | EMD Millipore | For extraction. |
| Brine (Saturated aq. NaCl) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying the organic phase. | ||
| Round-bottom flask with reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle with temperature control | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Add anhydrous potassium carbonate (2.0 equivalents). The use of a base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate and deactivate the amine nucleophile.
-
Dissolve the starting materials in a minimal amount of anhydrous dimethyl sulfoxide (DMSO). DMSO is an excellent solvent for SNAr reactions as it effectively solvates the potassium ions, leaving the carbonate and the amine nucleophile more reactive.
-
-
Addition of the Nucleophile:
-
Add the primary amine (1.2 equivalents) to the reaction mixture. A slight excess of the amine helps to ensure the complete consumption of the starting material.
-
-
Reaction Conditions:
-
Stir the reaction mixture at a temperature between 80-100 °C. The elevated temperature is necessary to overcome the activation energy barrier of the reaction.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.
-
Visualization of the Experimental Workflow
Caption: A flowchart detailing the key steps of the SNAr reaction protocol.
Mechanistic Visualization
The following diagram illustrates the generalized mechanism of the nucleophilic aromatic substitution reaction on this compound.
Caption: Generalized mechanism of the SNAr reaction and the role of the base.
Safety and Handling
-
This compound: This compound is an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. It should be handled with care in a well-ventilated fume hood.
-
Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with the skin or eyes.
-
Amines: Many amines are corrosive and/or toxic. Consult the specific Safety Data Sheet (SDS) for the amine being used and handle it in a fume hood.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient heating or reaction time. - Deactivated amine (protonated). - Poor quality of anhydrous solvent. | - Increase reaction temperature or prolong the reaction time. - Ensure sufficient base is present. - Use freshly opened or properly stored anhydrous solvent. |
| Low Yield | - Product loss during work-up (e.g., due to some water solubility). - Inefficient extraction. | - Saturate the aqueous layer with brine before extraction. - Increase the number of extractions. |
| Impure Product | - Side reactions due to excessive heat. - Incomplete removal of starting materials or by-products. | - Optimize the reaction temperature. - Employ a more efficient purification method (e.g., preparative HPLC or recrystallization). |
Conclusion
This compound is a valuable and reactive substrate for nucleophilic aromatic substitution reactions. The protocol described herein provides a reliable and reproducible method for the synthesis of 4-amino-3-nitrobenzoate derivatives. A thorough understanding of the underlying mechanism and careful attention to the experimental parameters are key to achieving high yields and purity. This guide serves as a comprehensive resource to empower researchers in their synthetic endeavors.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-chloro-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6). This versatile compound is a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] Achieving a high yield and purity is paramount for the efficiency of subsequent synthetic steps.
This guide is structured to address the most common challenges encountered during the synthesis of this molecule. We will explore the two primary synthetic pathways, providing detailed troubleshooting guides and frequently asked questions to empower you with the expertise to optimize your experimental outcomes.
Core Synthetic Pathways
The synthesis of this compound is typically approached via one of two reliable routes. The choice of pathway often depends on the availability of starting materials and desired scale.
Caption: Primary synthetic routes to this compound.
Route A: Esterification of 4-chloro-3-nitrobenzoic acid
This is a classic and often high-yielding approach where the carboxylic acid is converted to its methyl ester.
Experimental Protocol: Fischer Esterification
A robust method involves the acid-catalyzed reaction with methanol.
-
Setup: Suspend 4-chloro-3-nitrobenzoic acid (1 eq.) in methanol (approx. 4-5 mL per gram of acid) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Cool the suspension in an ice bath (0°C). Slowly and carefully add concentrated sulfuric acid (approx. 0.3-0.4 eq.) with continuous stirring.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, a precipitate of the product should form. Collect the solid by filtration.
-
Purification: Wash the collected solid with cold methanol and then hexane to remove residual acid and impurities. The product can be further purified by recrystallization from methanol to yield a white solid.[3][4]
| Parameter | Recommended Condition | Causality & Rationale |
| Solvent | Methanol | Serves as both the solvent and the esterifying reagent. Using it in excess drives the equilibrium towards the product side (Le Châtelier's principle). |
| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-18 hours | Esterification is a reversible and often slow reaction; extended time is required to reach equilibrium and maximize conversion. |
Troubleshooting & FAQs: Route A
Q1: My reaction yield is low. What are the common causes?
Low yield in esterification can stem from several factors. Use the following diagnostic workflow to identify the issue.
Caption: Troubleshooting logic for low yield in esterification.
Q2: The reaction seems incomplete even after extended reflux. Why?
This often points to issues with water content. Fischer esterification is an equilibrium-driven process where water is a byproduct.[5] The presence of water in the methanol or from the sulfuric acid can shift the equilibrium back towards the starting materials. Using anhydrous methanol and fresh, concentrated sulfuric acid is critical.
Q3: My product oiled out during recrystallization instead of forming crystals. What should I do?
This typically indicates the presence of impurities that are depressing the melting point.
-
Purity Check: First, verify the purity of your crude product with TLC. If multiple spots are visible, consider purification by column chromatography before recrystallization.
-
Solvent System: Ensure you are using an appropriate solvent. Methanol is commonly reported to be effective.[3] If the product is too soluble, a mixed solvent system (e.g., methanol/water) might be necessary, where the product is dissolved in a minimal amount of hot methanol, and water is added dropwise until turbidity persists.[6]
-
Technique: Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal to induce crystallization.
Route B: Nitration of Methyl 4-chlorobenzoate
This pathway involves electrophilic aromatic substitution on the more readily available methyl 4-chlorobenzoate. While effective, this route requires careful control of reaction conditions to ensure correct regioselectivity and avoid over-nitration.
Understanding the Regioselectivity
The starting material has two substituents guiding the incoming nitro group:
-
Chloro (-Cl) group: An ortho-, para- director (activating, but weakly deactivating overall due to induction).
-
Methyl Ester (-COOCH₃) group: A meta- director (deactivating).
The desired product requires nitration at the C3 position. This position is ortho to the chloro group and meta to the ester group. Since both groups direct to this position (or do not strongly oppose it), it is the favored product.[7]
Caption: Simplified directing effects for nitration.
Experimental Protocol: Mixed-Acid Nitration
-
Nitrating Mixture: In a separate flask cooled in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2-3 eq.). Keep this mixture cold.
-
Substrate Preparation: Dissolve methyl 4-chlorobenzoate (1 eq.) in concentrated sulfuric acid in the main reaction flask and cool to 0-5°C.[8]
-
Reaction: Add the cold nitrating mixture dropwise to the substrate solution over 15-30 minutes. Crucially, maintain the internal temperature below 10-15°C throughout the addition. [6][8][9]
-
Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes. Monitor by TLC.
-
Workup: Carefully pour the entire reaction mixture over a large amount of crushed ice with vigorous stirring. A precipitate will form.[9][10]
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral, then with a small amount of ice-cold methanol. Recrystallize from methanol or an ethanol/water mixture.[6][10]
| Parameter | Recommended Condition | Causality & Rationale |
| Nitrating Agent | HNO₃ / H₂SO₄ (Mixed Acid) | Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[11][12][13] |
| Temperature | 0-15°C | This is the most critical parameter. It prevents di-nitration and other side reactions. Aromatic rings with activating or weakly deactivating groups are susceptible to multiple nitrations at higher temperatures.[14][15] |
| Addition Rate | Slow, Dropwise | Controls the exothermic nature of the reaction, ensuring the temperature remains low and stable. Adding the mixture too quickly can cause localized heating, leading to byproducts.[8][16] |
| Workup | Quenching on Ice | Rapidly dilutes the acid and stops the reaction, precipitating the organic product which is insoluble in the aqueous acidic medium.[10] |
Troubleshooting & FAQs: Route B
Q1: Why is maintaining a low temperature so absolutely critical?
The nitration of an aromatic ring is a highly exothermic process. Failure to control the temperature can lead to two major problems:
-
Dinitration: The initial product, this compound, is still susceptible to a second nitration, especially at elevated temperatures. This leads to complex mixtures that are difficult to separate.[15]
-
Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At higher temperatures, it can cause degradation of the starting material and product, often resulting in the formation of dark, tarry byproducts.[17]
Q2: My TLC shows multiple product spots. How can I improve the regioselectivity?
While the 3-nitro isomer is electronically favored, some formation of other isomers can occur.
-
Temperature Control: This is the first and most important factor. Lower temperatures (0-5°C) generally afford higher selectivity.
-
Acid Concentration: Ensure you are using fresh, concentrated acids. The presence of excess water can alter the nature of the nitrating species and affect selectivity.[8]
-
Purification: If a mixture is unavoidable, careful column chromatography or fractional crystallization may be required to isolate the desired isomer.
Q3: The reaction mixture turned dark brown/black. Is the experiment salvageable?
A dark coloration often indicates decomposition or the formation of tarry byproducts due to overheating.[17] While the desired product may still be present, the yield will likely be low. Proceed with the ice quenching and workup. The crude solid will be impure, and extensive purification (e.g., column chromatography followed by recrystallization with charcoal treatment) will be necessary. To prevent this in the future, ensure more efficient cooling and a slower addition rate of the nitrating mixture.
Product Characterization
Confirming the identity and purity of your final product is essential.
| Property | Expected Value | Source |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 78-84 °C | [1] |
| Molecular Formula | C₈H₆ClNO₄ | [1][18] |
| Molecular Weight | 215.59 g/mol | [1][18] |
| TLC Rf | ~0.55 (Ethyl acetate/Cyclohexane = 7/3) | [19] |
| ¹H NMR (DMSO-d₆) | δ 3.90 (s, 3H), 7.90 (d, 1H), 8.15 (dd, 1H), 8.49 (d, 1H) | [19] |
| IR (cm⁻¹) | ~1716 (C=O), ~1530 & 1350 (NO₂) | [16][19] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 7. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 8. ochem.weebly.com [ochem.weebly.com]
- 9. prepchem.com [prepchem.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. aiinmr.com [aiinmr.com]
- 13. cerritos.edu [cerritos.edu]
- 14. homework.study.com [homework.study.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. southalabama.edu [southalabama.edu]
- 17. stmarys-ca.edu [stmarys-ca.edu]
- 18. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound | 14719-83-6 [chemicalbook.com]
Technical Support Center: Purification of Crude Methyl 4-chloro-3-nitrobenzoate by Recrystallization
Welcome to the Technical Support Center for the purification of Methyl 4-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we synthesize our extensive field experience with established scientific principles to help you achieve the highest purity for your material.
I. Understanding the Compound: Key Properties for Purification
Before delving into troubleshooting, a firm grasp of the physicochemical properties of this compound is paramount for a successful recrystallization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClNO₄ | [1][2][3] |
| Molecular Weight | 215.59 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 78-84 °C | [3] |
| General Solubility | Soluble in methanol, ethanol, ether, acetone; Insoluble in water. | [4][5] |
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recrystallization of this compound in a question-and-answer format.
Crystallization Failures
Q1: I've cooled my solution, but no crystals have formed. What's happening?
A1: The absence of crystal formation upon cooling is a common issue, often stemming from one of two primary causes: insufficient supersaturation or the presence of impurities that inhibit nucleation.
-
Scenario 1: The solution is not sufficiently supersaturated. This typically occurs if too much solvent was used initially. To remedy this, gently heat the solution to evaporate a portion of the solvent. Once the volume is reduced, allow the solution to cool again. To check for saturation, dip a glass rod into the solution and remove it; a rapid formation of crystals on the rod as the solvent evaporates indicates a saturated solution.
-
Scenario 2: Nucleation is inhibited. Even in a supersaturated solution, crystal growth requires an initial nucleation site. You can induce nucleation by:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can serve as nucleation sites.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled solution. This "seed" crystal provides a template for further crystal growth.
-
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or because the presence of significant impurities has depressed the melting point of your compound.
-
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent to decrease the saturation point slightly. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice rather than aggregating as a liquid.
-
Preventative Measures:
-
Choose a lower-boiling solvent: If possible, select a solvent with a boiling point below the melting point of this compound (78-84 °C).
-
Use more solvent: Starting with a slightly more dilute solution can sometimes prevent oiling out by lowering the temperature at which saturation is reached.
-
Charcoal Treatment: If you suspect a high impurity load, consider treating the hot solution with activated charcoal before filtration. Charcoal can adsorb some impurities that may be causing the melting point depression.
-
Low Yield and Purity Issues
Q3: My final yield of pure crystals is very low. What are the likely causes?
A3: A low recovery of your purified product can be frustrating. The most common culprits are:
-
Using too much solvent: As mentioned, an excessive volume of solvent will retain a significant amount of your product in the mother liquor, even after cooling. Always use the minimum amount of hot solvent required to fully dissolve your crude material.
-
Premature crystallization: If the solution cools too quickly during hot filtration, some of your product will crystallize on the filter paper and be lost. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Inappropriate solvent choice: A solvent in which your compound has high solubility even at low temperatures is not suitable for recrystallization and will lead to poor recovery.
-
Washing with warm solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize redissolving your product.
Q4: After recrystallization, my product is still colored/impure. Why?
A4: If your recrystallized this compound is not the expected white to pale yellow color, or if analytical data (e.g., melting point, NMR) indicates the presence of impurities, consider the following:
-
Insoluble Impurities: If the hot solution was not filtered, any insoluble impurities will be trapped within your final crystals. Always perform a hot gravity filtration to remove any undissolved solids.
-
Colored Impurities: Some impurities may be soluble in the hot solvent and co-crystallize with your product. A charcoal treatment of the hot solution can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution, swirl, and then filter through a fluted filter paper.
-
Ineffective Solvent: The chosen solvent may not be effective at leaving the specific impurities in the mother liquor. It may be necessary to try a different solvent or a mixed solvent system.
III. Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A1: The ideal recrystallization solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Does not react with the compound: The solvent must be chemically inert.
-
Boiling point below the compound's melting point: To avoid oiling out, the solvent's boiling point should ideally be lower than 78-84 °C.
-
Volatile enough to be easily removed from the crystals: The solvent should be readily evaporated from the final product.
Based on its known solubility, good starting points for solvent screening include methanol, ethanol, and isopropanol . A mixed solvent system, such as ethanol/water , can also be effective. To perform a mixed solvent recrystallization, dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) and then add the "bad" solvent (e.g., hot water) dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.
Q2: What are the most likely impurities in my crude this compound?
A2: The impurities will depend on the synthetic route used. If your material was prepared by the esterification of 4-chloro-3-nitrobenzoic acid with methanol, the most likely impurity is unreacted 4-chloro-3-nitrobenzoic acid [6]. If the synthesis involved the nitration of methyl 4-chlorobenzoate, potential impurities include isomeric byproducts (e.g., methyl 4-chloro-2-nitrobenzoate) and dinitrated products [7][8].
Q3: What is the purpose of washing the crystals after filtration?
A3: Washing the collected crystals with a small amount of ice-cold recrystallization solvent is a critical step to remove any residual mother liquor that may be adhering to the crystal surfaces. The mother liquor contains the dissolved impurities, so this wash helps to ensure the final product is of high purity.
IV. Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes may need to be adjusted based on the purity of your crude material.
1. Solvent Selection:
-
Place a small amount of your crude material into several test tubes.
-
Add a few drops of different solvents (e.g., methanol, ethanol, isopropanol) to each test tube at room temperature to assess solubility.
-
Gently heat the test tubes with solvents in which the compound was sparingly soluble at room temperature. The ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is a suitable choice.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Add the minimum amount of hot solvent required to completely dissolve the solid.
3. Hot Filtration (if necessary):
-
If there are any insoluble impurities or if you have performed a charcoal treatment, you must perform a hot gravity filtration.
-
Preheat a stemless funnel and a new Erlenmeyer flask.
-
Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.
4. Crystallization:
-
Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Continue to draw air through the crystals for a few minutes to help them dry.
6. Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point can be used.
V. Visualizing the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: A flowchart of the recrystallization workflow with troubleshooting steps.
VI. References
-
ChemBK. 4-Chloro-3-nitrobenzoic acid methyl ester. (2024-04-09). --INVALID-LINK--
-
ChemicalBook. This compound. (2025-07-24). --INVALID-LINK--
-
Solubility of Things. 4-Chloro-3-nitrobenzoic acid. --INVALID-LINK--
-
SynThink Research Chemicals. 4-Chloro-3-nitrobenzoic acid methyl ester. --INVALID-LINK--
-
Truman State University. Nitration of Methyl Benzoate. --INVALID-LINK--
-
University of Minnesota Duluth. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. --INVALID-LINK--
-
Sigma-Aldrich. This compound AldrichCPR. --INVALID-LINK--
-
Tokyo Chemical Industry. This compound. (2024-01-04). --INVALID-LINK--
-
Protheragen. ETHYL 4-CHLORO-3-NITROBENZOATE. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Chem-Impex. 4-Chloro-3-nitrobenzoic acid methyl ester. --INVALID-LINK--
-
Thermo Fisher Scientific. This compound, 98%. --INVALID-LINK--
-
Truman State University. Fischer Esterification of 3-nitrobenzoic acid. --INVALID-LINK--
-
PubChem. 4-Chloro-3-nitrobenzoic acid. --INVALID-LINK--
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. --INVALID-LINK--
-
Echemi. Nitration of Methyl Benzoate | Process and Applications. (2023-10-24). --INVALID-LINK--
-
ChemicalBook. METHYL 4-CHLORO-2-NITROBENZOATE CAS#: 42087-80-9. --INVALID-LINK--
-
PubChem. Ethyl 4-chloro-3-nitrobenzoate. --INVALID-LINK--
-
YouTube. Aromatic 3a. Nitration of methylbenzoate. (2016-01-30). --INVALID-LINK--
-
Fisher Scientific. This compound, 98%. --INVALID-LINK--
-
ChemicalBook. 329-59-9(Methyl 4-fluoro-3-nitrobenzoate) Product Description. --INVALID-LINK--
-
Practical Chemistry. Practical Chemistry 2008 – Student Instruction Sheet. --INVALID-LINK--
-
Fisher Scientific. Methyl 4-fluoro-3-nitrobenzoate, 98%. --INVALID-LINK--
References
- 1. This compound | 14719-83-6 [chemicalbook.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. echemi.com [echemi.com]
Common impurities in Methyl 4-chloro-3-nitrobenzoate and their removal
Answering the needs of researchers in organic synthesis and drug development, this Technical Support Center provides a comprehensive guide to identifying and removing common impurities in Methyl 4-chloro-3-nitrobenzoate. As a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, its purity is paramount for successful downstream applications[1]. This guide, structured in an intuitive question-and-answer format, offers practical, field-proven insights and detailed protocols to troubleshoot and resolve common purity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities in this compound typically originate from three main sources: the initial synthesis of its precursor, the esterification reaction itself, and subsequent degradation.
-
Starting Materials: The most common impurity is unreacted 4-chloro-3-nitrobenzoic acid [2]. Residual methanol from the esterification reaction may also be present.
-
Synthesis By-products: The synthesis of the precursor, 4-chloro-3-nitrobenzoic acid, involves the nitration of 4-chlorobenzoic acid[3][4]. This electrophilic aromatic substitution can lead to the formation of positional isomers. While the primary product is the 3-nitro isomer, small amounts of other isomers may be formed and carried through the synthesis.
-
Degradation Products: The ester functional group is susceptible to hydrolysis, especially in the presence of moisture under acidic or basic conditions, which reverts the product back to 4-chloro-3-nitrobenzoic acid [2][5].
Q2: My final product has a yellowish tint, but the literature describes it as a white solid. What could be the cause?
A2: A yellow to brownish discoloration is often indicative of residual nitrating agents or the presence of nitrophenolic by-products[6]. These impurities can arise if the temperature during the nitration of the 4-chlorobenzoic acid precursor was not strictly controlled, leading to side reactions[7][8]. The presence of these colored impurities can often be resolved through recrystallization or treatment with activated carbon.
Q3: How can I quickly assess the purity of my this compound sample?
A3: There are two primary methods for a rapid purity assessment in a typical lab setting:
-
Thin-Layer Chromatography (TLC): This is a fast and effective technique to visualize the number of components in your sample. A pure sample should ideally show a single spot. By co-spotting your sample with the starting material (4-chloro-3-nitrobenzoic acid), you can quickly determine if any unreacted precursor remains[9]. A common solvent system for TLC analysis is a mixture of ethyl acetate and cyclohexane (e.g., 7:3 ratio)[10].
-
Melting Point Analysis: Pure this compound has a distinct melting point range of approximately 78-84°C[1]. Impurities will typically cause the melting point to be lower and the range to be broader.
Troubleshooting Guide: Common Experimental Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or broad melting point range. | Presence of multiple impurities, such as unreacted starting material, isomeric by-products, or residual solvent. | Purify the product using recrystallization or column chromatography. Ensure the product is thoroughly dried under a vacuum to remove any remaining solvent. |
| TLC shows a spot corresponding to the starting material (4-chloro-3-nitrobenzoic acid). | 1. Incomplete esterification reaction. 2. Hydrolysis of the ester product during workup or storage. | Perform a basic wash. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute aqueous sodium bicarbonate solution. The acidic starting material will be converted to its water-soluble salt and removed in the aqueous layer. |
| The product is an oil or fails to crystallize. | 1. High concentration of impurities inhibiting crystal lattice formation. 2. Presence of residual water or solvent. | First, ensure the product is completely dry. If it remains an oil, purify it via column chromatography to remove impurities before attempting recrystallization again. Crystallization can sometimes be induced by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product appears dark or discolored. | Presence of nitrated by-products or decomposition from excessive heat during the reaction or purification.[9] | Recrystallize the product. Adding a small amount of activated carbon to the hot solution before filtering can help remove colored impurities. Avoid excessive heating during purification steps[9]. |
Purification Protocols & Methodologies
Protocol 1: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying crystalline solids by leveraging differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Methanol is an excellent solvent for recrystallizing this compound[11]. An ether or an ethanol/water mixture can also be effective[10][12].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot methanol required to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, and heat the solution gently for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and activated carbon, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities on the surface[6].
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Removal of Acidic Impurities via Liquid-Liquid Extraction
This protocol is specifically designed to remove the acidic starting material, 4-chloro-3-nitrobenzoic acid, from the neutral ester product.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Basic Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced.
-
Separation: Allow the layers to separate. The deprotonated 4-chloro-3-nitrobenzoate salt will be in the upper aqueous layer, while the desired ester product remains in the lower organic layer.
-
Extraction: Drain the lower organic layer. Discard the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product[10].
Visual Workflows and Diagrams
Diagram 1: Synthesis and Impurity Formation Pathway This diagram illustrates the two-step synthesis process and highlights where key impurities are introduced.
Caption: Synthesis workflow and points of impurity introduction.
Diagram 2: Purification Method Selection Guide This decision tree helps researchers choose the most appropriate purification strategy based on initial analytical results.
Caption: Decision tree for selecting a purification method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. US4036838A - Process for the production of nitro derivatives of aromatic compounds - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 14719-83-6 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Side reactions to consider during the synthesis of Methyl 4-chloro-3-nitrobenzoate
Technical Support Center: Synthesis of Methyl 4-chloro-3-nitrobenzoate
Welcome to the technical support guide for the synthesis of this compound (CAS 14719-83-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during its synthesis. As a critical intermediate in the development of pharmaceuticals, agrochemicals, and specialty polymers, achieving high purity and yield is paramount.[1] This guide is designed to navigate the common pitfalls and side reactions inherent in the two primary synthetic routes.
Overview of Synthetic Pathways
This compound is typically synthesized via one of two main pathways:
-
Route A: Fischer Esterification of 4-chloro-3-nitrobenzoic acid with methanol in the presence of an acid catalyst.[2]
-
Route B: Electrophilic Aromatic Substitution (Nitration) of methyl 4-chlorobenzoate using a nitrating mixture, typically concentrated nitric and sulfuric acids.[3][4]
Each route presents a unique set of challenges, primarily concerning reaction equilibrium, regioselectivity, and potential for side-product formation.
Caption: Figure 1. Primary Synthetic Routes
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues reported by researchers. Each answer provides an explanation of the underlying chemistry and actionable steps for resolution.
Q1: My esterification reaction (Route A) has stalled, and TLC analysis shows significant starting material. How can I drive the reaction to completion?
A1: This is a classic issue related to the equilibrium nature of Fischer esterification. The reaction between a carboxylic acid and an alcohol is reversible. To achieve a high yield, the equilibrium must be shifted towards the product side, in accordance with Le Châtelier's principle.
-
Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials. Incomplete conversion is often due to an insufficient driving force to overcome this equilibrium.
-
Troubleshooting Steps:
-
Use Excess Methanol: Employing methanol as the solvent in addition to its role as a reagent creates a large molar excess, shifting the equilibrium forward. A procedure dissolving the acid in a large volume of methanol (e.g., 200 mL for 5g of acid) is effective.[2]
-
Water Removal: While not always practical on a lab scale for this specific synthesis, azeotropic removal of water with a Dean-Stark apparatus is a common industrial strategy for esterifications.
-
Choice of Catalyst/Reagent: Using a reagent that actively removes the hydroxyl group can be more effective than relying on equilibrium. For example, adding acetyl chloride to the methanol in situ generates HCl as a catalyst and also reacts with any water present.[2] Thionyl chloride (SOCl₂) can also be used to first convert the carboxylic acid to a more reactive acyl chloride intermediate.
-
Q2: I performed the nitration of methyl 4-chlorobenzoate (Route B) and my product's melting point is low and broad. What are the likely isomeric impurities?
A2: The formation of regioisomers is the most significant side reaction in Route B. The directing effects of the substituents on the aromatic ring determine the position of the incoming nitro group. In methyl 4-chlorobenzoate, you have a deactivating, meta-directing methyl ester group (-COOCH₃) at position 1 and a deactivating, ortho, para-directing chloro group (-Cl) at position 4.[5]
-
Causality:
-
The -COOCH₃ group directs the electrophile (NO₂⁺) to positions 3 and 5.
-
The -Cl group directs to positions 2 and 3 (its ortho positions, as the para position is blocked).
-
Both groups reinforce the direction of the nitro group to position 3, making This compound the major product.
-
However, a minor product, Methyl 4-chloro-2-nitrobenzoate , can form due to nitration at the other position ortho to the chlorine. The steric hindrance from the adjacent ester group makes this less favorable but still possible.
-
-
Troubleshooting & Purification:
-
Strict Temperature Control: Electrophilic aromatic substitutions are sensitive to temperature. Maintaining a low temperature (typically 5-15°C) during the addition of the nitrating agent is crucial to maximize selectivity and minimize side reactions.[6][7]
-
Purification by Recrystallization: Isomers often have different solubilities in a given solvent. The desired product can typically be purified by recrystallization.
-
Q3: My reaction mixture turned very dark, and the final product is discolored. I also see evidence of dinitro-compounds. What went wrong?
A3: Dark coloration and the formation of dinitro-byproducts are typically signs of overly aggressive reaction conditions, particularly in the nitration pathway (Route B).
-
Causality:
-
Over-Nitration: While the first nitro group deactivates the ring, a second nitration can occur if the temperature is too high or the reaction is left for too long.[7] This leads to dinitrobenzoate impurities.
-
Oxidative Side Reactions: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can cause oxidative degradation of the aromatic ring, leading to complex, often colored, byproducts and phenolic compounds.[6] Adding the nitrating agent too quickly can create localized "hot spots" where the temperature spikes, causing decomposition even if the bulk mixture appears cool.[8]
-
-
Troubleshooting Steps:
-
Maintain Low Temperature: The reaction must be cooled in an ice-salt bath, and the nitrating mixture should be added slowly and dropwise to ensure the temperature does not exceed the recommended range (e.g., below 15°C).[6][9]
-
Control Stoichiometry: Use the correct molar equivalents of the nitrating agents. A large excess of nitric acid increases the risk of over-nitration and oxidation.
-
Purification: If the side reaction has already occurred, purification can be challenging. Column chromatography may be required to separate the desired mononitrated product from highly polar dinitro compounds and other impurities.[10]
-
Q4: My final product is contaminated with a carboxylic acid. How can I remove it?
A4: The presence of a carboxylic acid is a common issue in both synthetic routes.
-
Causality:
-
Route A (Esterification): Incomplete reaction is the most direct cause, leaving unreacted 4-chloro-3-nitrobenzoic acid.
-
Route B (Nitration): The strongly acidic and aqueous conditions, especially during workup (pouring onto ice), can cause partial hydrolysis of the methyl ester product back to 4-chloro-3-nitrobenzoic acid.[11]
-
-
Troubleshooting & Purification:
-
Aqueous Basic Wash: This is the most effective method. During the workup, after quenching the reaction, dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane). Wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Mechanism of Separation: The acidic carboxylic acid will react with the bicarbonate to form its sodium salt (sodium 4-chloro-3-nitrobenzoate), which is highly soluble in the aqueous layer. The neutral ester product will remain in the organic layer. The two layers can then be separated, and after drying and evaporating the organic solvent, a purified ester product is obtained.
-
Experimental Protocol: Esterification of 4-Chloro-3-nitrobenzoic Acid (Route A)
This protocol is adapted from established procedures and is designed to maximize yield and purity.[2]
Materials:
-
4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol)
-
Methanol (200 mL)
-
Triethylamine (4.15 mL, 29.8 mmol)
-
Acetyl chloride (3.19 mL, 44.7 mmol)
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deionized water
Procedure:
-
In a 500 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzoic acid (5.0 g) in methanol (200 mL).
-
Add triethylamine (4.15 mL) to the solution.
-
Cool the reaction mixture in an ice-salt bath to below 0°C.
-
Slowly add acetyl chloride (3.19 mL) dropwise to the cooled, stirring mixture. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2 x 100 mL) and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a minimal amount of hot ether to obtain white crystals of this compound.
Expected Yield: ~92%. Melting Point: 79-80°C.[2]
Data Summary & Troubleshooting Workflow
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound (Product) | C₈H₆ClNO₄ | 215.59 | 78 - 84[1] | White to off-white powder[1] |
| 4-chloro-3-nitrobenzoic acid (SM - Route A) | C₇H₄ClNO₄ | 201.56 | 178 - 180[4] | Light yellow powder[12] |
| Methyl 4-chlorobenzoate (SM - Route B) | C₈H₇ClO₂ | 170.60 | 41 - 44 | White crystalline solid |
| Methyl 4-chloro-2-nitrobenzoate (Isomer) | C₈H₆ClNO₄ | 215.59 | 36 - 40 | N/A |
digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2. Troubleshooting Logic Flow", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes start [label="Problem Identified\n(e.g., Low Yield, Impure Product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; tlc [label="Run TLC Analysis\n(Co-spot with SM)", fillcolor="#FBBC05", fontcolor="#202124"]; decision_sm [label="Major Spot is\nStarting Material?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_spots [label="Multiple Product Spots\n(Streaking, Close Rf)?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision_acid [label="Acidic Impurity Suspected?\n(Spot with Base)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Solutions sol_time [label="Action: Increase Reaction Time/\nTemperature or Check Catalyst", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_recrys [label="Action: Recrystallize with\nAppropriate Solvent", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_column [label="Action: Purify via\nColumn Chromatography", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_wash [label="Action: Perform Aqueous\nBasic Wash (e.g., NaHCO₃)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; // Connections start -> tlc; tlc -> decision_sm; decision_sm -> sol_time [label="Yes"]; decision_sm -> decision_spots [label="No"]; decision_spots -> sol_recrys [label="No\n(Spots well separated)"]; decision_spots -> sol_column [label="Yes\n(Difficult separation)"]; decision_spots -> decision_acid [label="No"]; decision_acid -> sol_wash [label="Yes"];
}
Caption: Figure 2. Troubleshooting Logic Flow
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 14719-83-6 [chemicalbook.com]
- 3. 4-Chloro-3-nitrobenzoic acid | 96-99-1 | Benchchem [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 6. orgsyn.org [orgsyn.org]
- 7. ochem.weebly.com [ochem.weebly.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Page loading... [guidechem.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4-chloro-3-nitrobenzoate Esterification
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the esterification of 4-chloro-3-nitrobenzoic acid. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your reaction conditions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of synthesizing this compound from its carboxylic acid?
The synthesis is a classic example of a Fischer-Speier esterification. This reaction involves treating the carboxylic acid (4-chloro-3-nitrobenzoic acid) with an alcohol (methanol) in the presence of a strong acid catalyst.[1][2][3] The reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][4] The equilibrium nature of this reaction is the most critical factor to manage for achieving high yields.[3][5][6]
Q2: Why is a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), essential for this reaction?
While 4-chloro-3-nitrobenzoic acid is itself an acid, a much stronger acid catalyst is required for two primary reasons:
-
Activation of the Carbonyl Group: The catalyst protonates the carbonyl oxygen of the carboxylic acid.[7][8] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[5][9]
-
Dehydration: Concentrated sulfuric acid is a powerful dehydrating agent.[10][11][12] As water is a product of the reaction, its removal shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4][11][13][14] This dual role of H₂SO₄ as both a catalyst and a dehydrating agent makes it highly effective for driving the reaction to completion.[10][12]
Q3: My yield is consistently low. What are the primary strategies to drive the reaction equilibrium forward and maximize the yield of this compound?
Low yield is the most common issue in Fischer esterification, stemming from its reversibility.[5][15] There are two main strategies to overcome this and significantly improve your yield:
-
Use a Large Excess of a Reactant: The most common and cost-effective approach is to use the alcohol (methanol) as the solvent, creating a large molar excess.[1][4][16] This shifts the equilibrium position to favor the product side. Using a 10-fold excess of alcohol can dramatically increase the ester yield.[1]
-
Actively Remove Water: Preventing the product water from hydrolyzing the ester back to the starting materials is crucial.[5][16] This can be achieved by:
-
Azeotropic Distillation with a Dean-Stark Apparatus: This is a highly effective method where an inert solvent that forms an azeotrope with water (e.g., toluene) is used.[17][18][19] The water is collected in the trap, physically removing it from the reaction mixture and preventing the reverse reaction.[13][18]
-
Using a Dehydrating Agent: Adding a drying agent like molecular sieves (3Å or 4Å) directly to the reaction mixture can sequester the water as it is formed.[19][20] As mentioned, using a stoichiometric amount of concentrated H₂SO₄ also serves this purpose, though it can sometimes lead to side reactions.[12][19]
-
Q4: I'm observing a dark coloration in my crude product. What are the likely side reactions, and how can they be minimized?
Dark coloration or the formation of tarry substances often points to side reactions, especially under harsh acidic conditions and high temperatures.[5] For a substrate like 4-chloro-3-nitrobenzoic acid, potential side reactions include:
-
Sulfonation: The strong acid catalyst (H₂SO₄) can lead to sulfonation of the aromatic ring at elevated temperatures.
-
Oxidation/Decomposition: The nitro group makes the aromatic ring electron-deficient, but harsh conditions can still lead to decomposition.[21]
To minimize these issues:
-
Control the Temperature: Avoid excessive heating. Maintain a gentle reflux and monitor the reaction temperature closely.[5]
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst, typically 1-5 mol%.[5][19] Overuse of the catalyst can promote side reactions.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached equilibrium. [5] 2. Presence of water in reagents/glassware. [22][23] 3. Inactive or insufficient catalyst. [5] 4. Insufficient heating. [22] | 1. Increase the reaction time and monitor via Thin-Layer Chromatography (TLC). 2. Use anhydrous methanol and flame- or oven-dry all glassware before use.[24] 3. Use fresh, concentrated H₂SO₄ or p-toluenesulfonic acid (TsOH).[5] Optimize catalyst loading (1-5 mol%). 4. Ensure the reaction is maintained at a steady reflux temperature. |
| Starting Material Remains in Product | 1. Incomplete reaction. 2. Equilibrium not sufficiently shifted. [15] | 1. Increase reflux time. 2. Use a larger excess of methanol or employ a Dean-Stark trap to remove water more efficiently.[19] |
| Product is an Oil or Fails to Solidify | 1. Presence of impurities. [25] 2. Incomplete removal of solvent or excess methanol. | 1. Purify the product via recrystallization from a suitable solvent system (e.g., ether, ethyl acetate/hexane).[26] 2. Ensure the product is thoroughly dried under vacuum. |
| Product is Dark or Discolored | 1. Decomposition at high temperatures. [25] 2. Side reactions (e.g., sulfonation). [21] | 1. Avoid excessive heating during the reaction and workup. 2. Reduce catalyst concentration. Purify by recrystallization, potentially with charcoal treatment. |
Visualized Workflows & Mechanisms
Fischer Esterification Mechanism
The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification.
Troubleshooting Workflow for Low Yield
Use this decision tree to diagnose and resolve issues related to poor reaction yields.
Experimental Protocols
Protocol 1: Standard Esterification using Excess Methanol
This protocol relies on a large excess of methanol to drive the reaction equilibrium.
Materials:
-
4-chloro-3-nitrobenzoic acid (1.0 eq)
-
Anhydrous Methanol (serves as reactant and solvent, ~20-50 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~0.05 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 4-chloro-3-nitrobenzoic acid followed by anhydrous methanol. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Reaction: Heat the mixture to a steady reflux (approx. 65°C for methanol) using a heating mantle. Allow the reaction to proceed for 3-6 hours. Monitor the reaction's progress by TLC by comparing the reaction mixture to a spot of the starting material.[5][25]
-
Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Solvent Removal: Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution).[5] Wash subsequently with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purification: Recrystallize the crude solid from a suitable solvent like ether or an ethyl acetate/hexane mixture to obtain pure this compound as white crystals.[26]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. homework.study.com [homework.study.com]
- 12. reddit.com [reddit.com]
- 13. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. quora.com [quora.com]
- 16. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 17. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 18. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. brainly.com [brainly.com]
- 21. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents [patents.google.com]
- 22. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 23. chemlab.truman.edu [chemlab.truman.edu]
- 24. Troubleshooting [chem.rochester.edu]
- 25. benchchem.com [benchchem.com]
- 26. This compound | 14719-83-6 [chemicalbook.com]
How to monitor the progress of a reaction involving Methyl 4-chloro-3-nitrobenzoate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to effectively monitor chemical reactions involving Methyl 4-chloro-3-nitrobenzoate. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested advice to help you navigate the nuances of reaction monitoring. This guide is structured as a dynamic question-and-answer resource, designed to address the specific challenges you may face in the lab.
Section 1: Core Concepts & Technique Selection (FAQs)
This section addresses foundational questions to help you choose the most appropriate analytical strategy for your specific experimental needs.
Q1: I'm starting a reaction with this compound. What is the quickest and most straightforward method to see if my reaction is working?
For initial, rapid checks, Thin-Layer Chromatography (TLC) is the undisputed method of choice. It is a fast, inexpensive, and highly versatile technique ideal for the qualitative monitoring of organic reactions.[1][2] By taking small aliquots from your reaction mixture over time, you can quickly visualize the consumption of your starting material and the concurrent appearance of your product(s). This allows for a real-time, qualitative assessment of the reaction's progress.[3][4]
Q2: My reaction could yield several products and byproducts. How do I choose the best analytical technique to monitor it?
The optimal technique depends on the specific information you need (qualitative vs. quantitative), the properties of your compounds, and the available instrumentation. The following decision tree can guide your choice.
Caption: Decision tree for selecting an analytical monitoring technique.
Section 2: Troubleshooting & Protocols by Technique
This section provides detailed guides in a Q&A format for the most common analytical methods, addressing specific issues you might encounter.
Thin-Layer Chromatography (TLC)
TLC is a cornerstone of reaction monitoring, separating compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase.[2]
Troubleshooting Guide: TLC
-
Q: My spots are streaking or elongated. What's causing this?
-
A: This is a classic sign of overloading your sample.[5] When the sample is too concentrated, it saturates the stationary phase at the origin, leading to a continuous "streak" rather than a distinct spot.[6] Solution: Dilute your sample significantly and re-spot. If the issue persists with acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to your mobile phase (0.1–2.0%) can improve spot shape.[7]
-
-
Q: I've run my TLC, but I don't see any spots under the UV lamp. What should I do?
-
A: There are several possibilities:
-
Compound is not UV-active: While aromatic compounds like this compound are strongly UV-active, your product might not be.[6] Solution: Try a chemical stain. An iodine chamber is a good general-purpose, non-destructive first choice.[7]
-
Sample is too dilute: The concentration of your analyte might be below the detection limit.[8] Solution: Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry completely between applications.[5]
-
Solvent level was too high: If the solvent level in the chamber is above your baseline, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[8] Always ensure the origin line is above the solvent level.[2]
-
-
-
Q: My starting material and product spots are running too close together (low separation). How can I fix this?
-
A: This indicates your mobile phase (eluent) is not optimal. The goal is to find a solvent system where the starting material has an Rf of ~0.5-0.6 and the product has a distinctly different Rf.
-
Protocol: Monitoring a Nucleophilic Aromatic Substitution (SNAr) by TLC
This protocol outlines monitoring the displacement of the chloride on this compound with a generic amine nucleophile.
-
Preparation:
-
Spotting:
-
On the baseline, mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[1]
-
Using a capillary tube, spot a dilute solution of your starting this compound on the SM and CO lanes. Make the spots as small as possible.[2]
-
After taking an aliquot from your reaction, dilute it and spot it on the RM and CO lanes (spotting directly on top of the SM spot in the CO lane).[2]
-
-
Development & Visualization:
-
Place the plate in the developing chamber, ensuring the solvent is below the baseline, and cover it.[2]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top. Remove the plate and immediately mark the solvent front with a pencil.[2]
-
Visualize the spots under a 254 nm UV lamp. Aromatic compounds will appear as dark spots.[6] Circle the spots with a pencil.[2]
-
-
Interpretation:
-
As the reaction proceeds, the intensity of the starting material spot in the "RM" lane will decrease, while a new spot (the product) will appear. The reaction is complete when the SM spot is no longer visible in the RM lane.[4] The co-spot lane helps confirm that the new spot is different from the starting material.[2]
-
| Compound Type | Example Mobile Phase | Expected Rf Trend | Rationale |
| This compound (SM) | 3:1 Hexane:Ethyl Acetate | Higher Rf | Moderately polar. |
| SNAr Product (e.g., with aniline) | 3:1 Hexane:Ethyl Acetate | Lower Rf | The resulting secondary amine is more polar, interacting more strongly with the silica gel. |
| Nitro-Reduction Product (amine) | 1:1 Hexane:Ethyl Acetate | Lower Rf | The primary amine product is significantly more polar than the nitro starting material.[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for quantitative analysis, providing precise data on reaction conversion, product formation, and impurity profiling.[10][11]
Troubleshooting Guide: HPLC
-
Q: My chromatogram has a very noisy or drifting baseline. What's the problem?
-
A: Baseline issues are common and can stem from several sources:
-
Air Bubbles: Dissolved gas in the mobile phase is a primary culprit.[12] Solution: Ensure your mobile phase is thoroughly degassed by sonication, sparging with helium, or vacuum filtration.[12]
-
Contamination: Impurities in the mobile phase or a contaminated column/detector cell can cause drift.[13] Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[12] Flush the system and column if contamination is suspected.
-
Detector Instability: A failing detector lamp can cause noise and drift.[14] Solution: Check the lamp's energy and replace it if it's near the end of its lifespan.
-
-
-
Q: My peak retention times are inconsistent from run to run. How can I improve reproducibility?
-
A: Shifting retention times point to a lack of stability in the system.
-
Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component can change the mobile phase polarity over time. Solution: Ensure precise mobile phase preparation and keep solvent bottles capped.
-
Flow Rate Fluctuation: Leaks in the pump or faulty check valves can cause inconsistent flow rates.[15] Solution: Visually inspect for leaks and check the system pressure. If the pressure is fluctuating, the pump may require maintenance.[15][16]
-
Column Temperature: Temperature fluctuations affect solvent viscosity and separation.[12] Solution: Use a column oven to maintain a consistent temperature for improved reproducibility.
-
-
Protocol: Initial HPLC Method for Reaction Monitoring
This provides a starting point for developing a reverse-phase HPLC method.
-
Column Selection: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust and versatile choice for this class of aromatic compounds.[10]
-
Mobile Phase:
-
Instrumentation Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set at 254 nm, as the aromatic rings of the reactant and expected products will absorb strongly at this wavelength.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a standard of your starting material to determine its retention time.
-
Inject aliquots of your reaction mixture over time. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product to calculate reaction conversion.[10]
-
Spectroscopic Techniques (NMR, FTIR, GC-MS)
Spectroscopy provides invaluable structural information, confirming product identity and revealing functional group transformations.
Q&A Guide: Spectroscopy
-
Q: How can ¹H NMR spectroscopy help me monitor my reaction?
-
A: ¹H NMR is excellent for tracking changes in the aromatic region. For this compound, you will see distinct signals for the three aromatic protons. When a nucleophile displaces the chloride, or the nitro group is reduced, the electronic environment of these protons changes, leading to predictable shifts in their signals.[18][19] You can monitor the disappearance of starting material signals and the appearance of new product signals.
-
| Compound / Transformation | Key ¹H NMR Signals to Monitor (in CDCl₃) | Expected Chemical Shift (δ, ppm) |
| This compound (SM) | Aromatic Protons | ~7.6 - 8.4[20] |
| Methyl Ester Protons (-OCH₃) | ~3.9[20] | |
| Nitro Group Reduction (-NO₂ → -NH₂) | Appearance of Amine Protons (-NH₂) | Broad singlet, ~3.5 - 4.5 |
| Upfield shift of aromatic protons | The electron-donating -NH₂ group shields the ring protons compared to the -NO₂ group. | |
| **SNAr with an Amine (e.g., R-NH₂) ** | Appearance of N-H proton | Dependent on structure, often broad. |
| Significant shifts in aromatic protons adjacent to the new C-N bond. | Shifts are dependent on the specific nucleophile used.[21] |
-
Q: Is GC-MS a good choice for monitoring these reactions?
-
A: Yes, if your starting material and products are sufficiently volatile and thermally stable. GC-MS offers excellent separation and provides mass-to-charge (m/z) data, which acts as a fingerprint for your compounds.[22] The mass spectrum can confirm the molecular weight of your product and its fragmentation pattern can provide definitive structural evidence.[23][24]
-
-
Q: I am reducing the nitro group to an amine. What changes should I expect in the FTIR spectrum?
-
A: FTIR is highly effective for this specific transformation. You should monitor two key regions:
-
Disappearance of Nitro Stretches: The strong, characteristic asymmetric and symmetric N-O stretching vibrations of the nitro group at ~1530 cm⁻¹ and ~1350 cm⁻¹ will disappear.[25][26]
-
Appearance of Amine Stretches: New, typically broad bands will appear in the ~3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibrations of the newly formed primary amine group.[25]
-
-
| Functional Group | Characteristic FTIR Frequency (cm⁻¹) | What to Look For |
| Nitro (-NO₂) | ~1530 (asymmetric stretch), ~1350 (symmetric stretch) | Disappearance of these two strong peaks.[26] |
| Amine (-NH₂) | ~3300-3500 (N-H stretch) | Appearance of one or two new peaks in this region.[25] |
| Ester Carbonyl (C=O) | ~1720 | This peak should remain largely unchanged throughout the reduction.[26] |
Overall Monitoring Workflow
A systematic approach ensures reliable data and efficient decision-making throughout your experiment.
Caption: A generalized workflow for monitoring a chemical reaction.
By employing these targeted strategies and troubleshooting guides, you can effectively monitor the progress of reactions involving this compound, leading to optimized reaction conditions, higher yields, and greater confidence in your results.
References
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. benchchem.com [benchchem.com]
- 3. 相关内容暂不可用 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. labcompare.com [labcompare.com]
- 16. rheniumgroup.co.il [rheniumgroup.co.il]
- 17. Separation of Methyl 4-chloro-2-nitrobenzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 18. academic.oup.com [academic.oup.com]
- 19. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 20. rsc.org [rsc.org]
- 21. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
Dealing with incomplete reactions in Methyl 4-chloro-3-nitrobenzoate synthesis
Welcome to the technical support center for the synthesis of Methyl 4-chloro-3-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues, ensuring a higher success rate and purity in your synthesis.
Overview of the Synthesis
The synthesis of this compound is typically achieved through the nitration of Methyl 4-chlorobenzoate. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, a classic example of electrophilic aromatic substitution. The reaction is generally carried out using a nitrating mixture, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).
The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1][2][3] The reaction's success is highly dependent on careful control of reaction parameters to favor the desired product and minimize side reactions.
Troubleshooting Guide: Dealing with Incomplete Reactions and Other Issues
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction is incomplete, and I observe a significant amount of unreacted Methyl 4-chlorobenzoate in my post-reaction analysis (TLC, GC, or ¹H NMR). What are the likely causes and how can I resolve this?
Answer:
An incomplete reaction is a frequent issue and can be attributed to several factors related to the potency of the nitrating agent and the reaction conditions.
Causality Explained: The nitration of an aromatic ring, especially one bearing a deactivating group like a methyl ester, requires a sufficiently strong electrophile, the nitronium ion (NO₂⁺). The concentration of this ion is highly sensitive to the reaction environment.
Troubleshooting Steps:
-
Inadequate Nitrating Mixture Potency:
-
Water Content: The presence of excess water in the nitrating mixture will shift the equilibrium away from the formation of the nitronium ion, thereby reducing the rate of reaction.[3][4] Ensure that you are using concentrated (ideally 98%) sulfuric acid and concentrated (ideally 70%) nitric acid. The glassware used should be scrupulously dried.
-
Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial. A higher proportion of sulfuric acid will drive the formation of the nitronium ion.[2] A common ratio is 2:1 of H₂SO₄:HNO₃.
-
-
Insufficient Reaction Time or Temperature:
-
While low temperatures are necessary to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion. If the reaction is proceeding cleanly but slowly (as monitored by TLC or other methods), consider extending the reaction time at the recommended temperature. A slight, carefully controlled increase in temperature (e.g., from 0-5 °C to 10-15 °C) can also be tested, but this must be done cautiously to avoid dinitration.[5]
-
-
Poor Mixing:
-
If the reaction mixture is not adequately stirred, localized depletion of the nitrating agent can occur, leading to an incomplete reaction. Ensure efficient and continuous stirring throughout the addition of the nitrating mixture and for the entire duration of the reaction.
-
Question 2: My yield is low, even after extending the reaction time. What other factors could be contributing to this?
Answer:
Low yields can be a result of issues during the reaction itself or during the work-up and purification stages.
Causality Explained: Beyond an incomplete reaction, low yields can be caused by the formation of soluble byproducts, mechanical losses during transfers, or hydrolysis of the desired ester product.
Troubleshooting Steps:
-
Hydrolysis of the Ester:
-
During the aqueous work-up, the methyl ester group of both the starting material and the product can be hydrolyzed back to the carboxylic acid, especially if the conditions become basic or if the mixture is heated for an extended period.[6] To mitigate this, perform the quench and washes with cold water and avoid basic washes if possible, or use a mild base like sodium bicarbonate for a short duration.
-
-
Formation of Water-Soluble Byproducts:
-
Overly aggressive reaction conditions can lead to the formation of nitrophenols or other more polar, water-soluble byproducts that are lost during the aqueous work-up.[7] Adhering to the recommended temperature profile is critical.
-
-
Inefficient Product Isolation:
-
Precipitation: If the product is expected to precipitate upon quenching with ice water, ensure that a sufficient volume of water is used and that the mixture is thoroughly stirred to maximize precipitation.
-
Extraction: If the product remains in solution, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete removal from the aqueous phase.[7]
-
Question 3: I am observing the formation of multiple spots on my TLC plate, including what I suspect are isomeric byproducts. How can I improve the regioselectivity of the reaction?
Answer:
The formation of isomers is a common challenge in the nitration of substituted benzenes.
Causality Explained: The chloro and methoxycarbonyl substituents on the starting material direct the incoming nitro group to different positions. The chloro group is an ortho-, para- director, while the methoxycarbonyl group is a meta- director. The desired product, this compound, results from nitration at the position meta to the ester and ortho to the chlorine. The formation of other isomers is possible, though generally less favored electronically and sterically.
Troubleshooting Steps:
-
Temperature Control: The regioselectivity of nitration reactions can be highly dependent on temperature. Lower temperatures (typically 0-5 °C) generally favor the thermodynamically more stable product and can improve the selectivity for the desired isomer.[5]
-
Rate of Addition: A slow, dropwise addition of the nitrating mixture to the solution of Methyl 4-chlorobenzoate ensures that the concentration of the nitronium ion remains low and constant, which can improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of Methyl 4-chlorobenzoate?
A1: The optimal temperature is a balance between reaction rate and selectivity. A temperature range of 0-10 °C is generally recommended. Exceeding this temperature can lead to an increased rate of dinitration and other side reactions.[8][9]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The product, being more polar due to the nitro group, will have a lower Rf value than the starting material. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.[8][10]
Q3: What are the best practices for quenching the reaction?
A3: The reaction should be quenched by slowly pouring the reaction mixture onto a stirred slurry of crushed ice and water.[7] This serves to rapidly cool the mixture, dilute the acids, and precipitate the product if it is a solid. This should be done in a well-ventilated fume hood.
Q4: What is a suitable recrystallization solvent for purifying this compound?
A4: Methanol or ethanol are commonly used solvents for the recrystallization of this compound.[11][12] The crude product should be dissolved in a minimum amount of the hot solvent and then allowed to cool slowly to form pure crystals.
Experimental Protocols
Standard Protocol for the Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 4-chlorobenzoate in a minimal amount of concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid (typically in a 1:2 ratio) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the stirred solution of Methyl 4-chlorobenzoate, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for the recommended reaction time (this may vary, but 1-2 hours is a typical starting point).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto a stirred mixture of crushed ice and water.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol).
Data Presentation
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Ratio | 1:1.1 (Methyl 4-chlorobenzoate:Nitric Acid) | A slight excess of the nitrating agent ensures complete conversion. |
| Acid Ratio | 2:1 (H₂SO₄:HNO₃) | A higher proportion of sulfuric acid promotes the formation of the nitronium ion.[2] |
| Temperature | 0-10 °C | Minimizes the formation of dinitrated byproducts and improves regioselectivity.[5] |
| Reaction Time | 1-3 hours | Should be optimized based on reaction monitoring (TLC, GC, HPLC). |
| Quenching | Pouring onto ice-water slurry | Rapidly stops the reaction and facilitates product precipitation.[7] |
Visualizations
Reaction Mechanism
References
- 1. "Aromatic nitration using nitroguanidine and EGDN" by Jimmie C. Oxley, James L. Smith et al. [digitalcommons.uri.edu]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. quora.com [quora.com]
- 7. benchchem.com [benchchem.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. Methyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in nucleophilic substitution of Methyl 4-chloro-3-nitrobenzoate
Topic: Troubleshooting Low Yields in the Nucleophilic Aromatic Substitution of Methyl 4-chloro-3-nitrobenzoate
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the synthesis of substituted nitrobenzoates, particularly focusing on the reaction of this compound.
Understanding the Reaction: The SNAr Mechanism
The reaction is a classic Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic carbons (SN1/SN2), SNAr reactions on aryl halides are generally sluggish.[1] However, the presence of strong electron-withdrawing groups, such as the nitro group (-NO₂), ortho or para to the leaving group (in this case, chlorine), significantly activates the aromatic ring towards nucleophilic attack.[1][2][3][4][5]
The mechanism proceeds via a two-step addition-elimination pathway:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5][6]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).[2]
The nitro group's ability to delocalize the negative charge of the Meisenheimer complex is crucial for the reaction's success.[1][2][4][5] This stabilization is most effective when the nitro group is in the ortho or para position relative to the leaving group.[1][2][4][5]
Caption: The Addition-Elimination Mechanism of SNAr.
Troubleshooting Low Yields: A Question & Answer Guide
This section addresses common issues that can lead to diminished yields in the nucleophilic substitution of this compound.
Q1: My reaction shows very low conversion of the starting material, even after prolonged reaction times. What are the likely causes?
A1: Low conversion is often a result of insufficient reaction activation. Here are the primary factors to investigate:
-
Inadequate Temperature: SNAr reactions often require thermal energy to overcome the activation barrier, especially with moderately reactive substrates.
-
Recommendation: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes conversion without causing decomposition of starting materials or products. Many SNAr reactions are conducted at temperatures ranging from 80-130°C.[7]
-
-
Incorrect Solvent Choice: The choice of solvent is critical in SNAr reactions.
-
Explanation: Dipolar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are generally preferred.[6][8] These solvents are effective at solvating the cation of the nucleophilic salt but poorly solvate the anionic nucleophile, thereby increasing its nucleophilicity.[8] Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its reactivity.[8][9][10][11]
-
Recommendation: Switch to a high-purity, anhydrous dipolar aprotic solvent. Ensure the solvent is thoroughly dried before use.
-
-
Weak Nucleophile or Insufficient Base: The nucleophile's strength is a key driver of the reaction. For neutral nucleophiles like amines or alcohols, a base is typically required to generate the more potent anionic nucleophile (e.g., an alkoxide from an alcohol).
| Parameter | Recommendation | Rationale |
| Temperature | Increase incrementally (e.g., 80-130°C) | Overcomes activation energy barrier. |
| Solvent | Use anhydrous dipolar aprotic (DMSO, DMF) | Enhances nucleophile reactivity by minimizing solvation.[8][10] |
| Base | Use a base with appropriate pKa (e.g., K₂CO₃, NaH) | Deprotonates the nucleophile to increase its potency.[6][7] |
Q2: I'm observing the formation of multiple side products, which is complicating purification and lowering the yield of my desired product. What are these side products and how can I prevent them?
A2: The formation of side products is a common challenge. The most likely culprit in this system is the hydrolysis of the methyl ester group.
-
Ester Hydrolysis: The reaction conditions for SNAr, particularly the use of bases and elevated temperatures, can promote the hydrolysis of the methyl ester to the corresponding carboxylic acid.[12][13][14][15] This is especially true if water is present in the reaction mixture.
-
Mechanism: The base (or nucleophile) can directly attack the carbonyl carbon of the ester, leading to saponification.[15]
-
Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.[7]
-
Choice of Base: If possible, use a non-nucleophilic, sterically hindered base to minimize direct attack on the ester.
-
Temperature Control: Avoid excessive temperatures, as this can accelerate the rate of hydrolysis.
-
Work-up Procedure: During the aqueous work-up, neutralizing the basic reaction mixture before extraction can minimize base-catalyzed hydrolysis.
-
-
-
Double Substitution or Other Side Reactions: While less common for this specific substrate, highly activated systems or very strong nucleophiles can sometimes lead to other unforeseen reactions.
-
Recommendation: Carefully analyze the side products by LC-MS and NMR to identify their structures. This information will provide clues about the unintended reaction pathways and help in devising a strategy to mitigate them.
-
Caption: Workflow for troubleshooting low SNAr yields.
Frequently Asked Questions (FAQs)
Q: Is chlorine a good enough leaving group for this reaction? Should I consider using Methyl 4-fluoro-3-nitrobenzoate instead?
A: While fluoride is often a better leaving group than chloride in SNAr reactions, this is somewhat counterintuitive to what is observed in SN1/SN2 reactions.[3] The rate-determining step in SNAr is the initial nucleophilic attack.[3] The high electronegativity of fluorine withdraws electron density from the ring more effectively than chlorine, making the carbon atom more electrophilic and thus more susceptible to attack.[3] If you are still facing issues with the chloro-substrate, switching to the fluoro-analogue is a valid optimization strategy.
Q: Can I use a protic solvent like ethanol if my nucleophile has low solubility in aprotic solvents?
A: It is generally not recommended. Protic solvents can significantly decrease the reactivity of the nucleophile by forming a solvent shell around it through hydrogen bonding.[8][9][11] If solubility is an issue, consider a more polar aprotic solvent like DMSO or NMP. Alternatively, phase-transfer catalysis could be an option to facilitate the reaction between a soluble substrate and an insoluble nucleophilic salt.
Q: How can I effectively monitor the progress of my reaction?
A: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material and the expected product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by LC-MS or GC-MS is a robust approach.
Q: My product seems to be an oil, but the literature reports it as a solid. What could be the issue?
A: This often points to the presence of impurities that are depressing the melting point. The most common culprits are residual solvent or side products. Ensure that your product is thoroughly dried under high vacuum. If it remains an oil, purification by column chromatography is recommended. For Methyl 4-amino-3-nitrobenzoate, a common product from amination, it is reported as a yellow solid.[16][17]
Experimental Protocols
General Protocol for Nucleophilic Substitution of this compound
This protocol provides a starting point for the reaction with a generic amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (1.2-2.0 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and anhydrous K₂CO₃.
-
Add anhydrous DMSO via syringe, followed by the amine nucleophile.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Solved When methyl benzoate is hydrolyzed in basic solution | Chegg.com [chegg.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]
- 17. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability issues of Methyl 4-chloro-3-nitrobenzoate under acidic or basic conditions
A Guide to Understanding and Managing Stability in Acidic and Basic Media
Welcome to the technical support guide for Methyl 4-chloro-3-nitrobenzoate (CAS 14719-83-6). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their work.[1] This document provides in-depth answers to common stability issues, troubleshooting advice for experiments, and detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: What is the primary stability concern when using this compound in aqueous solutions?
A1: The primary stability issue is the hydrolysis of the methyl ester functional group. Esters are susceptible to cleavage in both acidic and basic aqueous environments, which converts the ester back into its constituent carboxylic acid and alcohol. For this compound, the products are 4-chloro-3-nitrobenzoic acid and methanol.[2]
Q2: How does the stability of the compound differ between acidic and basic conditions?
A2: The compound is significantly less stable under basic conditions. Base-mediated hydrolysis, known as saponification, is a rapid and essentially irreversible process that yields the carboxylate salt (sodium or potassium 4-chloro-3-nitrobenzoate).[3][4] Acid-catalyzed hydrolysis also occurs but is typically slower and is an equilibrium process.[2] Achieving complete hydrolysis in acid often requires elevated temperatures and prolonged reaction times.[5]
Q3: Are the nitro and chloro substituents on the aromatic ring reactive under these conditions?
A3: Under the typical conditions used for ester hydrolysis (e.g., moderate concentrations of NaOH, HCl, or H₂SO₄ and temperatures around reflux), the chloro and nitro groups on the benzene ring are generally stable and do not participate in the reaction. The primary site of reactivity is the ester linkage.
Q4: What is the expected product if my reaction mixture is accidentally exposed to a strong base like sodium hydroxide?
A4: Exposure to a strong base will initiate saponification, converting your starting material, this compound, into the sodium salt of 4-chloro-3-nitrobenzoic acid, which is soluble in the aqueous basic solution.[3][6] You will also form one equivalent of methanol.
Q5: Can I prevent hydrolysis during my experiments?
A5: To prevent unwanted hydrolysis, you should avoid exposing this compound to strong acids or bases, especially in the presence of water and heat. If your reaction must be run under acidic or basic conditions, consider that hydrolysis will be a competing reaction. Whenever possible, maintain a neutral pH and use anhydrous solvents if water is not required for your desired transformation. Store the compound in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.[7][8]
Part 2: Mechanistic Pathways & Degradation Diagrams
Understanding the mechanisms of degradation is crucial for controlling experimental outcomes. The two primary pathways for the hydrolysis of the ester bond are detailed below.
Under Basic Conditions: Saponification
In a basic medium, the hydroxide ion (⁻OH) acts as a potent nucleophile. The reaction proceeds via a nucleophilic acyl substitution mechanism. The presence of the electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.[4] This reaction is effectively irreversible because the final product, a carboxylate anion, is resonance-stabilized and shows no tendency to react with the alcohol by-product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Column Chromatography of Methyl 4-chloro-3-nitrobenzoate Derivatives
Welcome to the technical support center for the purification of Methyl 4-chloro-3-nitrobenzoate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize column chromatography for the isolation of these critical intermediates. Here, we move beyond simple protocols to address the nuanced challenges you may face, providing in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Method Development Fundamentals
This section addresses the foundational questions that form the basis of a robust and reproducible purification strategy.
Q1: What is the absolute first step when developing a purification method for a new this compound derivative?
A1: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC).[1] TLC is a rapid, low-cost technique that serves as a microcosm of your column separation. It allows you to scout multiple solvent systems simultaneously to find one that provides adequate separation between your target compound and any impurities or unreacted starting materials. Optimizing your separation on a TLC plate is the most critical prerequisite for successful column chromatography.[2]
Q2: How do I choose the correct stationary phase for these types of molecules?
A2: For polar aromatic compounds like this compound derivatives, the default and most common choice for the stationary phase is silica gel (SiO₂) .[3] Its polar surface, rich in silanol (Si-OH) groups, interacts effectively with the polar nitro group (-NO₂) and ester (-COOCH₃), as well as the electronegative chlorine atom (-Cl), leading to good retention and separation based on polarity differences.
In specific cases, you might consider alternatives:
-
Alumina (Al₂O₃): Can be used if your compound is sensitive to the acidic nature of silica gel, which could cause degradation.[4]
-
Phenyl-bonded Silica: For challenging separations of closely related aromatic compounds, a phenyl-bonded phase can provide alternative selectivity through π-π stacking interactions between the stationary phase and your aromatic analyte.[5]
Q3: How do I select an appropriate mobile phase (eluent)?
A3: Mobile phase selection is a process of optimizing polarity to achieve differential migration of compounds.[6] For normal-phase chromatography on silica, you will typically use a mixture of a non-polar solvent and a more polar solvent.[7]
-
Starting Point: The most common and effective solvent systems for nitrobenzoate esters are mixtures of Ethyl Acetate (EtOAc) and Hexanes (or Heptane).[7][8] Another excellent system, particularly for more polar derivatives, is Methanol (MeOH) in Dichloromethane (DCM) .[7]
-
The Goal: The aim is to find a solvent ratio where your target compound moves off the baseline but is well-separated from impurities. The principle is that components with a stronger attraction to the stationary phase will travel slower, while those with a weaker attraction will be carried along more readily by the mobile phase.[3]
Q4: What is the ideal Retention Factor (Rf) I should aim for in my preliminary TLC analysis before scaling up to a column?
A4: For optimal separation on a column, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[9]
-
Why this range? An Rf in this window ensures that the compound will be sufficiently retained on the column to separate from less polar impurities (which will have a higher Rf) but will not be so strongly retained that it requires excessively large volumes of solvent to elute, which can lead to band broadening and lower recovery.[2]
Q5: Should I use an isocratic or a gradient elution for my purification?
A5: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution (Constant Solvent Composition): This is ideal when your target compound is well-separated from a few impurities with significantly different Rf values. It is simpler to execute and more reproducible.
-
Gradient Elution (Increasing Solvent Polarity): This is the superior choice when your mixture contains compounds with a wide range of polarities. You can start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the percentage of the polar solvent to elute your target compound, and finally, wash off any very polar impurities that are strongly bound to the silica.[10] This technique often results in sharper peaks and a faster overall purification time.[4]
Section 2: Core Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the key workflows in column chromatography.
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Scouting
-
Preparation: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate. Make the spot as small as possible.
-
Development: Place the plate in a sealed developing chamber containing your chosen solvent system (e.g., 20% EtOAc in Hexanes). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm is typical for aromatic compounds).[11] Circle the spots.
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent polarity until your target compound has an Rf of ~0.2-0.4.
-
If Rf is too high, decrease the polarity (e.g., from 20% EtOAc to 10% EtOAc).
-
If Rf is too low, increase the polarity (e.g., from 20% EtOAc to 30% EtOAc).
-
Protocol 2: Packing a Silica Gel Column (Wet/Slurry Method)
The wet packing method is superior as it minimizes the risk of air bubbles and channels, which ruin separation efficiency.[3]
-
Setup: Secure a glass column of appropriate size vertically on a clamp stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (~1 cm) of sand.
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 40-60g of silica per 1g of crude product). Add your initial, non-polar eluent (e.g., Hexanes) and stir to create a uniform slurry.
-
Pouring: Pour the slurry into the column. Use a funnel to aid the process. Gently tap the side of the column continuously to encourage even settling and dislodge any trapped air bubbles.
-
Settling: Open the stopcock to drain some solvent, which helps compact the silica bed. Add more eluent as needed, ensuring the solvent level never drops below the top of the silica bed.
-
Equilibration: Once the bed is stable, add a final layer of sand (~1 cm) on top to protect the silica surface from disturbance during sample and eluent addition.[12] Run 2-3 column volumes of your starting mobile phase through the column to fully equilibrate it.
Protocol 3: Sample Loading
-
Wet Loading (Recommended for good solubility):
-
Dissolve your crude product in the minimum possible volume of your starting eluent or a slightly more polar solvent like DCM.[12]
-
Using a pipette, carefully add the concentrated sample solution directly to the top layer of sand, allowing it to absorb fully into the silica.[12]
-
Rinse the flask with a tiny amount of eluent and add this to the column to ensure complete transfer.
-
-
Dry Loading (Essential for poor solubility in the eluent):
-
Dissolve your crude product in a volatile solvent (e.g., DCM or acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[12]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[2]
-
Carefully add this powder onto the top layer of sand in your packed column.[12]
-
Protocol 4: Elution and Fraction Collection
-
Begin Elution: Carefully add your mobile phase to the column.
-
Apply Pressure (Flash Chromatography): Apply gentle air pressure to the top of the column to achieve a steady flow rate (a drop rate of about 5-10 cm per minute is a good target).[2] Crucially, never let the solvent level drop below the top of the silica bed.
-
Collect Fractions: Collect the eluate in sequentially numbered test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
-
Monitor Progress: Systematically spot every few fractions on a TLC plate to track the elution of your compound.
-
Combine and Evaporate: Once the separation is complete, combine the fractions that contain your pure product (as determined by TLC) and remove the solvent under reduced pressure.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This section provides solutions to common problems.
Q1: "My compound is eluting with an impurity, even though they had different Rf values on TLC. What's wrong?"
A1: This is a classic and frustrating problem with several potential causes:
-
Column Overloading: You may have loaded too much crude material onto the column. The stationary phase has a finite capacity, and overloading leads to broad bands that cannot resolve. Solution: Reduce the sample load. A general rule is a 1:40 to 1:60 ratio of crude sample to silica gel by mass.
-
Poorly Packed Column: Channels or cracks in the silica bed create pathways for the solvent and sample to travel through unevenly, destroying separation.[3] Solution: Repack the column carefully using the slurry method, ensuring a homogenous bed.
-
Sample Loaded in Too Much Solvent: If the initial sample volume is too large, it will start traveling down the column as a wide band before the separation can even begin. Solution: Always use the absolute minimum volume of solvent for sample loading.[12] If solubility is an issue, use the dry loading method.[13]
-
TLC Misinterpretation: Sometimes, what appears as two spots on TLC can be a single compound that streaks or a compound that partially degrades on the silica plate, giving a false impression of an impurity.[4] Solution: Run a 2D TLC. Run the plate once, dry it, rotate it 90 degrees, and run it again in the same solvent. If the spot remains a single spot on the diagonal, it is likely a single compound.
Q2: "My compound is stuck at the top of the column and won't elute. What should I do?"
A2: This indicates your mobile phase is not polar enough to displace your highly polar compound from the highly polar silica gel.
-
Solution: Gradually increase the polarity of your mobile phase (this is a manual gradient). For an EtOAc/Hexane system, you can increase the percentage of EtOAc. For very polar compounds, you may need to switch to a more polar system, such as 5-10% Methanol in DCM.[7] Be cautious with methanol, as concentrations above 10% can start to dissolve the silica gel.[7]
Q3: "My compound came out in the first few fractions with the solvent front. How can I fix this?"
A3: This is the opposite problem: your mobile phase is too polar. Your compound has very little interaction with the stationary phase and is simply washed through.
-
Solution: Start again with a much less polar mobile phase. If you used 50% EtOAc/Hexane, try 10% or 20%. Re-run your TLC analysis to find a system that gives the desired Rf of 0.2-0.4.[1]
Q4: "The spots on my TLC and the fractions from my column are showing significant tailing. Why is this happening?"
A4: Tailing is often caused by unwanted secondary interactions, particularly with acidic silanol groups on the silica surface. This is common for basic compounds (e.g., amines). It can also be caused by a flow rate that is too fast, preventing equilibrium.[12]
-
Solution 1 (For Basic Compounds): Add a small amount (~0.5-1%) of a competing base, like triethylamine (Et₃N) or ammonia, to your mobile phase. This will occupy the acidic sites on the silica, preventing your compound from sticking and tailing.
-
Solution 2 (For Acidic Compounds): If your compound is acidic (e.g., contains a carboxylic acid), add a small amount (~0.5-1%) of acetic acid (AcOH) to the mobile phase to improve peak shape.
-
Solution 3 (General): Optimize the flow rate. A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to tailing.[12]
Q5: "I'm losing a significant amount of my product on the column. What are the possible causes?"
A5: Product loss can occur for several reasons:
-
Irreversible Adsorption: Your compound may be binding so strongly to the silica that it cannot be eluted with standard solvents. This is more likely with very polar compounds. Solution: Try flushing the column with a very polar solvent like 10-20% MeOH in DCM at the end of the run.
-
Decomposition: The acidic nature of silica gel can degrade sensitive compounds.[4] Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (degradation products) appear. If it is unstable, consider using a less acidic stationary phase like neutral alumina.
-
Fractions are Too Dilute: Your compound may have eluted, but in such a large volume of solvent that it is undetectable by TLC.[4] Solution: Combine several fractions in the expected elution range and concentrate them before re-analyzing by TLC.
Section 4: Data Summaries & Workflow Visualization
Data Presentation
Table 1: Common Mobile Phase Systems for Nitroaromatic Compounds
| Polarity | Non-Polar Component | Polar Component | Typical Starting Ratio | Notes |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate (EtOAc) | 10-30% EtOAc | The most common starting point for standard separations.[7] |
| Low to Medium | Hexanes / Heptane | Diethyl Ether (Et₂O) | 20-40% Et₂O | Ether is slightly more polar than EtOAc. |
| Medium to High | Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | 25-50% EtOAc | Good for compounds that require a bit more polarity to move.[14] |
| Medium to High | Toluene | Ethyl Acetate (EtOAc) | 10-50% EtOAc | Toluene can improve selectivity for aromatic compounds via π-π interactions.[15] |
| High | Dichloromethane (DCM) | Methanol (MeOH) | 1-5% MeOH | Excellent for highly polar compounds. Use MeOH sparingly (<10%).[7] |
Table 2: Quick Troubleshooting Reference
| Problem | Likely Cause | Primary Solution |
| Poor Separation | Column overload, poor packing, wrong solvent. | Reduce sample load, repack column, re-optimize solvent on TLC. |
| Compound Stuck | Eluent not polar enough. | Increase eluent polarity (gradient elution). |
| Compound Too Fast | Eluent too polar. | Decrease eluent polarity. |
| Peak Tailing | Acidic silica interaction, flow rate too high. | Add modifier (Et₃N or AcOH), reduce flow rate. |
| Low Recovery | Decomposition, irreversible adsorption. | Check silica stability, use alumina, flush with strong solvent. |
Mandatory Visualization
Caption: Method Development Workflow for Column Chromatography.
Caption: Decision Tree for Troubleshooting Poor Separation.
Section 5: References
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. --INVALID-LINK--
-
Zimmerman, S. C., Saionz, K. W., & Zeng, Z. (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons. National Institutes of Health. --INVALID-LINK--
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. --INVALID-LINK--
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. --INVALID-LINK--
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. --INVALID-LINK--
-
Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Purification of Crude Methyl 3-(methylamino)-4-nitrobenzoate. --INVALID-LINK--
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. --INVALID-LINK--
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?. --INVALID-LINK--
-
Poole, C. F. (2003). Strategies for optimizing the mobile phase in planar chromatography. Chemical Reviews. --INVALID-LINK--
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. --INVALID-LINK--
-
Cimpoiu, C., & Hodisan, T. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). ResearchGate. --INVALID-LINK--
-
University of York, Chemistry Teaching Labs. Determining a solvent system. --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). Supporting Information for Esterification of alcohols with hypervalent iodine reagent. --INVALID-LINK--
-
ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography?. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. --INVALID-LINK--
-
Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. --INVALID-LINK--
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Solvent Systems for TLC. --INVALID-LINK--
-
SOP: FLASH CHROMATOGRAPHY. --INVALID-LINK--
-
MDPI. (n.d.). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. --INVALID-LINK--
-
Tokyo Chemical Industry. (n.d.). This compound. --INVALID-LINK--
-
King Group. Successful Flash Chromatography. --INVALID-LINK--
-
CDC Stacks. Supporting Information. --INVALID-LINK--
-
BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized 4-Nitrobenzoate Esters. --INVALID-LINK--
-
ResearchGate. (n.d.). Purification performance of the seven stationary phases under.... --INVALID-LINK--
-
Phenomenex. (2025). Protein Purification Methods. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. --INVALID-LINK--
References
- 1. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 2. science.uct.ac.za [science.uct.ac.za]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. benchchem.com [benchchem.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. reddit.com [reddit.com]
Validation & Comparative
1H and 13C NMR spectral analysis of Methyl 4-chloro-3-nitrobenzoate
An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-chloro-3-nitrobenzoate: A Comparative Approach
Introduction: Elucidating Molecular Structure with Precision
In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework in solution. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted aromatic compound that serves as an excellent model for understanding the interplay of electronic and steric effects on spectral features.
As Senior Application Scientists, our goal extends beyond a mere presentation of data. We will delve into the causality behind the experimental design, provide a robust and reproducible protocol, and contextualize the findings through a detailed comparison with structurally related analogs. This approach not only validates the structural assignment of the target molecule but also deepens the researcher's fundamental understanding of NMR spectral interpretation.
The Foundation: Strategic Experimental Design
The selection of an analytical strategy is dictated by the information required. For this compound, the primary objective is to confirm the substitution pattern on the benzene ring and the integrity of the methyl ester group.
1.1. Choice of Nuclei: ¹H and ¹³C NMR
-
¹H NMR Spectroscopy is the initial experiment of choice due to its high sensitivity and the wealth of information it provides. It allows us to count the number of distinct proton environments, determine their relative numbers through integration, and understand their connectivity through spin-spin coupling patterns.[1]
-
¹³C NMR Spectroscopy complements the proton data by providing a direct count of the unique carbon environments within the molecule.[2] While less sensitive than ¹H NMR, it is invaluable for identifying quaternary carbons (those without attached protons) and for analyzing the electronic impact of substituents on the entire carbon skeleton.[3]
1.2. The Role of the Solvent: A Critical Choice
The choice of a deuterated solvent is fundamental for solution-state NMR.[4] It serves to "lock" the magnetic field frequency and avoids overwhelming the spectrum with solvent signals.[4] However, the solvent is not an inert bystander; it can influence the chemical shifts of the analyte through intermolecular interactions.[5][6]
For this guide, we reference data acquired in DMSO-d₆ (Dimethyl sulfoxide-d₆), a polar aprotic solvent.[7] Its excellent solubilizing power for a wide range of organic compounds makes it a common choice. We will later compare these results to expected shifts in CDCl₃ (Deuterated Chloroform), a less polar solvent, to illustrate the magnitude of solvent effects.[5][8] Aromatic solvents like benzene-d₆ are also known to induce significant shifts due to their magnetic anisotropy, offering another tool for resolving overlapping signals.[9]
1.3. Workflow for Spectroscopic Analysis
The logical flow from sample preparation to final structural confirmation is crucial for efficient and accurate analysis.
Caption: A standardized workflow for NMR analysis.
Experimental Protocol: Ensuring Data Integrity
A meticulously prepared sample is the prerequisite for a high-quality spectrum.[10] The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.
Methodology: Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is preferable to reduce acquisition time.[4]
-
Dissolution: In a small, clean glass vial, dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[11][12] Preparing the solution in a separate vial ensures complete dissolution before transfer.[4]
-
Filtering and Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.[12][13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels on the body of the tube, as this can interfere with the spinning in the spectrometer.[11]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument's software will perform locking (to the deuterium signal of the solvent) and shimming (to optimize the magnetic field homogeneity).
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
¹H NMR Spectral Analysis of this compound
The structure of this compound contains two distinct proton-bearing groups: the aromatic ring protons and the methyl ester protons.
3.1. Predicted Spectrum
-
Aromatic Region (6.5-8.5 ppm): The benzene ring has three protons in different chemical environments due to the substitution pattern. We expect three distinct signals.[14]
-
H2: This proton is ortho to the electron-withdrawing nitro group and meta to the ester. It is expected to be the most downfield (highest ppm).
-
H6: This proton is ortho to the ester and meta to both the nitro and chloro groups.
-
H5: This proton is ortho to the chloro group and meta to the ester.
-
-
Methyl Group: The -OCH₃ group is a singlet, as there are no adjacent protons to couple with. It is expected to appear around 3.5-4.0 ppm.
3.2. Experimental Data and Peak Assignment
The experimental data confirms these predictions with high precision.[7]
| Signal Assignment | Chemical Shift (δ) in DMSO-d₆ | Integration | Multiplicity | Coupling Constant (J) in Hz |
| H₅ | 7.90 ppm | 1H | Doublet (d) | J₅,₆ = 8.1 Hz |
| H₆ | 8.15 ppm | 1H | Doublet of Doublets (dd) | J₆,₅ = 8.1 Hz, J₆,₂ = 1.5 Hz |
| H₂ | 8.49 ppm | 1H | Doublet (d) | J₂,₆ = 1.5 Hz |
| -OCH₃ | 3.90 ppm | 3H | Singlet (s) | N/A |
Analysis of Spectral Features:
-
Chemical Shifts: The aromatic protons are all found far downfield, consistent with their attachment to an electron-deficient ring.[2][15] The nitro group (-NO₂) is a powerful electron-withdrawing group, and its deshielding effect is strongest on the ortho proton (H₂), pushing it to 8.49 ppm.[16][17] The signal for H₆ is also significantly downfield due to its position ortho to the electron-withdrawing ester group.
-
Integration: The relative integrals of 1:1:1 for the aromatic protons and 3 for the methyl protons perfectly match the number of protons in each unique environment.[1]
-
Spin-Spin Coupling: The coupling constants (J-values) are diagnostic of the relationship between the protons.[18]
-
The large coupling of 8.1 Hz between H₅ and H₆ is a classic example of ortho-coupling (³JHH), which occurs between protons on adjacent carbons.[3]
-
The small coupling of 1.5 Hz between H₂ and H₆ is characteristic of meta-coupling (⁴JHH), which occurs across four bonds.[19]
-
The absence of significant coupling to H₅ from H₂ is expected, as para-coupling (⁵JHH) is typically very small or zero.[3]
-
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms.
4.1. Predicted Spectrum
The molecule's lack of symmetry means all eight carbon atoms are chemically unique and should produce eight distinct signals.
-
Aromatic Region (120-150 ppm): Six signals are expected, four for the protonated carbons (CH) and two for the quaternary carbons (C-Cl and C-NO₂).[2]
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and expected to appear far downfield (~165 ppm).[20]
-
Methyl Carbon: The methyl carbon of the ester group will be the most upfield signal (~50-55 ppm).[20]
4.2. Experimental Data and Peak Assignment
| Signal Assignment | Predicted Chemical Shift Range (ppm) | Rationale for Assignment |
| -OCH₃ | 50 - 55 | Aliphatic carbon, shielded relative to aromatic carbons. |
| C₅ | 120 - 125 | Aromatic CH, shielded by the ortho chloro group. |
| C₂ | 125 - 130 | Aromatic CH, strongly deshielded by the para chloro and ortho nitro groups. |
| C-COOCH₃ | 130 - 135 | Quaternary aromatic carbon attached to the ester. |
| C₆ | 130 - 135 | Aromatic CH, deshielded by the ortho ester group. |
| C-Cl | 135 - 140 | Quaternary aromatic carbon, deshielded by direct attachment of the halogen.[21] |
| C-NO₂ | 145 - 150 | Quaternary aromatic carbon, strongly deshielded by the nitro group.[16] |
| C=O | 160 - 165 | Carbonyl carbon, highly deshielded due to the double bond to oxygen. |
(Note: Specific experimental ¹³C data for this exact compound is less commonly published than ¹H data. The assignments above are based on established substituent effects.)[22][23]
Comparative Analysis: The Impact of Substituents
Analyzing a molecule in isolation provides only part of the picture. By comparing its spectrum to those of simpler analogs, we can quantify the electronic contribution of each substituent.
Table of Comparative ¹H NMR Chemical Shifts (Aromatic Region, ppm)
| Compound | H₂ | H₃ | H₄ | H₅ | H₆ |
| Methyl Benzoate (in CDCl₃) | ~8.0 | ~7.4 | ~7.5 | ~7.4 | ~8.0 |
| Methyl 4-chlorobenzoate (in CDCl₃)[20] | ~7.94 | ~7.37 | - | ~7.37 | ~7.94 |
| Methyl 3-nitrobenzoate (in CDCl₃)[20] | ~8.76 | - | ~8.3 | ~7.6 | ~8.3 |
| This compound (in DMSO-d₆)[7] | 8.49 | - | - | 7.90 | 8.15 |
Key Observations:
-
Effect of -NO₂ Group: Comparing Methyl 4-chlorobenzoate to the target compound, the introduction of a nitro group at C3 dramatically shifts the adjacent protons (H₂ and H₄ in the parent, becoming H₂ and H₅ in the product) downfield. This highlights the powerful deshielding effect of the nitro group.
-
Effect of -Cl Group: The chloro group has a more modest deshielding effect on its ortho protons compared to the nitro group. Its primary influence is through inductive withdrawal.
-
Additive Effects: The chemical shifts in this compound can be understood as an additive combination of the effects from the chloro, nitro, and ester substituents.[17]
Unambiguous Confirmation with 2D NMR
For complex molecules, 1D spectra can sometimes be ambiguous. Two-dimensional NMR experiments like HSQC and HMBC provide definitive connectivity information.[24][25]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between each proton and the carbon it is directly attached to. For example, it would link the ¹H signal at 7.90 ppm to the C₅ carbon, the ¹H signal at 8.15 ppm to C₆, and so on.[26]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[24]
The following diagram illustrates the most critical HMBC correlations that would irrefutably confirm the substitution pattern of this compound.
Caption: Key HMBC correlations confirming the molecular structure.
Analysis of HMBC Correlations:
-
The correlation from the most downfield proton, H₂ (δ 8.49) , to the carbon bearing the chloro group (C₄ ) and the carbon bearing the nitro group (C₃ ) would definitively place it between these two substituents.
-
The correlation from H₆ (δ 8.15) to the carbon attached to the ester group (C₁ ) confirms its ortho position relative to the ester.
-
A strong correlation from the methyl protons -OCH₃ (δ 3.90) to the carbonyl carbon (C=O ) confirms the methyl ester functionality.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra, contextualized by comparison with related molecules and confirmed by the predictive power of 2D NMR techniques, provides an unequivocal structural determination of this compound. The observed chemical shifts and coupling constants are in complete agreement with theoretical predictions based on the known electronic effects of the nitro, chloro, and methyl carboxylate substituents on an aromatic ring. This guide serves as a robust template for researchers, illustrating how a multi-faceted NMR approach, grounded in solid experimental protocol and comparative analysis, leads to confident and reliable structural elucidation.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. reddit.com [reddit.com]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 14719-83-6 [chemicalbook.com]
- 8. thieme-connect.de [thieme-connect.de]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. scribd.com [scribd.com]
- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Aromatic allylic-nmr-spin-spin-coupling | PPTX [slideshare.net]
- 20. rsc.org [rsc.org]
- 21. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. spectrabase.com [spectrabase.com]
- 23. Proton NMR Table [www2.chemistry.msu.edu]
- 24. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 25. m.youtube.com [m.youtube.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Methyl 4-chloro-3-nitrobenzoate and Other Nitrobenzoate Isomers in Nucleophilic Aromatic Substitution
Introduction: The Strategic Importance of Nitrobenzoates in Synthesis
Nitrobenzoates are a cornerstone class of intermediates in the synthesis of pharmaceuticals and other complex organic molecules.[1] Their utility stems from the presence of an electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a powerful reaction for forming carbon-heteroatom and carbon-carbon bonds.[2][3] This guide provides a detailed comparison of the reactivity of Methyl 4-chloro-3-nitrobenzoate with its isomers, offering insights into the electronic and steric factors that govern their synthetic potential. Understanding these reactivity differences is paramount for researchers and drug development professionals in designing efficient and selective synthetic routes.
The SNAr mechanism is a two-step addition-elimination process.[2][4] The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] The presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[4][6][7]
Comparative Reactivity Analysis: The Decisive Role of Substituent Positioning
The reactivity of a nitrobenzoate in an SNAr reaction is profoundly influenced by the relative positions of the nitro group, the leaving group (in this case, chlorine), and the methyl ester group. These substituents exert both electronic (inductive and resonance) and steric effects that modulate the electrophilicity of the carbon atom undergoing nucleophilic attack and the stability of the Meisenheimer complex.
This compound: A Case Study in Ortho Activation
In this compound, the nitro group is positioned ortho to the chlorine atom (the leaving group). This arrangement is highly favorable for SNAr reactions. The strong electron-withdrawing nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the reaction.[4][5][7] The methyl ester group, a meta-directing deactivator in electrophilic aromatic substitution, also contributes to the overall electron deficiency of the ring, further enhancing its susceptibility to nucleophilic attack.[8][9]
Isomeric Counterparts: A Spectrum of Reactivity
To understand the unique reactivity of this compound, it is instructive to compare it with its isomers:
-
Methyl 2-chloro-3-nitrobenzoate & Methyl 2-chloro-5-nitrobenzoate (Ortho Isomers): In these isomers, the chlorine is ortho to the methyl ester. While the nitro group is still activating, the steric hindrance from the adjacent ester group can impede the approach of the nucleophile, potentially slowing the reaction rate compared to the 4-chloro-3-nitro isomer.
-
Methyl 3-chloro-2-nitrobenzoate & Methyl 3-chloro-4-nitrobenzoate (Meta Isomers): When the leaving group is meta to the activating nitro group, the resonance stabilization of the Meisenheimer complex is significantly diminished.[5][7] The negative charge cannot be delocalized onto the nitro group through resonance. Consequently, these isomers are substantially less reactive in SNAr reactions.
-
Methyl 4-chloro-2-nitrobenzoate & Methyl 2-chloro-4-nitrobenzoate (Para Isomers): With the nitro group positioned para to the chlorine, strong resonance stabilization of the Meisenheimer intermediate is again possible.[4][5][7] These isomers are expected to exhibit high reactivity, comparable to or in some cases even exceeding that of this compound, depending on the specific nucleophile and reaction conditions.
The following table summarizes the expected relative reactivities based on these electronic principles.
| Compound | Position of -NO₂ relative to -Cl | Expected SNAr Reactivity | Rationale |
| Methyl 4-chloro-2-nitrobenzoate | para | High | Strong resonance stabilization of the Meisenheimer complex by the para nitro group.[4][5][7] |
| This compound | ortho | High | Strong resonance stabilization of the Meisenheimer complex by the ortho nitro group.[4][5][7] |
| Methyl 2-chloro-4-nitrobenzoate | para | High | Strong resonance stabilization of the Meisenheimer complex by the para nitro group.[4][5][7] |
| Methyl 2-chloro-3-nitrobenzoate | meta | Low | No direct resonance stabilization of the Meisenheimer complex by the meta nitro group.[5][7] |
| Methyl 3-chloro-4-nitrobenzoate | ortho | High | Strong resonance stabilization of the Meisenheimer complex by the ortho nitro group.[4][5][7] |
| Methyl 3-chloro-5-nitrobenzoate | meta | Low | No direct resonance stabilization of the Meisenheimer complex by the meta nitro group.[5][7] |
Experimental Workflow for Comparative Kinetic Analysis
To empirically validate the predicted reactivity trends, a series of parallel kinetic experiments can be conducted. The following protocol outlines a general procedure for comparing the reaction rates of different nitrobenzoate isomers with a common nucleophile, such as piperidine.
Figure 1: General workflow for the kinetic analysis of SNAr reactions of nitrobenzoate isomers.
Detailed Experimental Protocol
Materials:
-
This compound and its isomers
-
Piperidine (or other chosen nucleophile)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HPLC or GC system with a suitable column
-
Thermostatted reaction vessel
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of each nitrobenzoate isomer in anhydrous DMSO.
-
Prepare a 1.0 M solution of piperidine in anhydrous DMSO.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at the desired temperature (e.g., 50 °C), add a known volume of the nitrobenzoate stock solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding a known volume of the pre-heated piperidine stock solution to the reaction vessel.
-
Start a timer immediately upon addition.
-
Withdraw aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
Quenching and Analysis:
-
Immediately quench each aliquot by diluting it in a known volume of a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Analyze the quenched samples by HPLC or GC to determine the concentration of the product and the remaining starting material.
-
-
Data Analysis:
-
Plot the concentration of the product formed against time for each isomer.
-
Determine the initial rate of reaction from the slope of the initial linear portion of the curve.
-
Compare the initial rates to establish the relative reactivity of the isomers.
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds through the formation of a Meisenheimer complex.
Figure 2: Simplified reaction coordinate diagram for the SNAr mechanism.
The key to the high reactivity of ortho- and para-substituted isomers lies in the ability of the nitro group to delocalize the negative charge of the intermediate.
Conclusion: Predictive Power in Synthetic Design
The reactivity of nitrobenzoate esters in nucleophilic aromatic substitution is a clear illustration of the predictive power of fundamental organic chemistry principles. For this compound, the ortho positioning of the activating nitro group relative to the chlorine leaving group provides substantial resonance stabilization to the Meisenheimer intermediate, rendering it highly reactive towards nucleophiles. In contrast, isomers lacking this ortho or para relationship exhibit significantly lower reactivity. This understanding allows synthetic chemists to make informed decisions in the selection of starting materials and reaction conditions to achieve their desired synthetic outcomes efficiently and selectively. The provided experimental framework serves as a robust starting point for researchers to quantify these reactivity differences and further refine their synthetic strategies in the development of novel pharmaceuticals and other advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. scribd.com [scribd.com]
- 9. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
Alternative reagents for the synthesis of Methyl 4-chloro-3-nitrobenzoate
An In-Depth Guide to the Synthesis of Methyl 4-chloro-3-nitrobenzoate: A Comparative Analysis of Reagents and Methodologies
Introduction
This compound is a pivotal intermediate in the synthesis of numerous pharmaceuticals and agrochemicals. Its molecular structure, featuring a chlorinated and nitrated benzene ring with a methyl ester, provides a versatile scaffold for further chemical modifications. The compound is a key starting material for the production of nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV/AIDS, as well as various other biologically active molecules.
The efficiency, safety, and scalability of the synthesis of this compound are of paramount importance in industrial and research settings. The conventional method, while effective, often involves harsh reagents and conditions. This guide provides a comprehensive comparison of alternative synthetic strategies, evaluating them based on yield, purity, safety, and environmental impact. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly approached from two primary starting materials: the nitration of a pre-existing ester or the esterification of a pre-existing nitro-acid. Each route presents a unique set of advantages and challenges, largely dictated by the choice of reagents.
Route 1: Electrophilic Nitration of Methyl 4-chlorobenzoate
This is the most direct and commonly employed method. The core of this synthesis is the introduction of a nitro group (-NO2) onto the aromatic ring of methyl 4-chlorobenzoate via an electrophilic aromatic substitution reaction. The chlorine atom is an ortho-, para-director; however, the ester group is a meta-director. The directing effects of both substituents must be considered. The chlorine atom's directing effect is dominant, leading to nitration at the positions ortho to it (positions 3 and 5). Due to steric hindrance from the adjacent ester group, the major product is nitration at the 3-position.
Diagram 1: General Workflow for Synthesis of this compound
The Strategic Advantage of Methyl 4-chloro-3-nitrobenzoate in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of precursor molecules is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. Among the myriad of available building blocks, Methyl 4-chloro-3-nitrobenzoate has emerged as a versatile and economically viable precursor for the synthesis of a wide array of bioactive molecules. This guide provides an in-depth technical analysis of its efficacy, objectively compares its performance with relevant alternatives, and presents supporting experimental data to inform your research and development endeavors.
Introduction: The Molecular Versatility of this compound
This compound is a substituted aromatic compound whose value in medicinal chemistry is derived from the strategic placement of its functional groups.[1][2] The electron-withdrawing nature of the nitro group and the chloro substituent activates the benzene ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex pharmaceutical intermediates. Furthermore, the chloro and nitro groups, along with the methyl ester, offer multiple handles for sequential chemical modifications, allowing for the construction of diverse molecular architectures. This trifecta of reactivity makes it a valuable starting material for the synthesis of various therapeutic agents, including anti-inflammatory drugs and analgesics.[1]
Comparative Analysis of Precursors in Nucleophilic Aromatic Substitution (SNAr)
One of the most common and critical transformations involving this compound is the nucleophilic aromatic substitution of the chloro group. This reaction is fundamental for introducing nitrogen, oxygen, or sulfur nucleophiles, which are prevalent in many drug scaffolds.
Theoretical Framework: Leaving Group Ability and Ring Activation
The efficacy of an SNAr reaction is primarily governed by two factors: the nature of the leaving group and the activation of the aromatic ring by electron-withdrawing groups. In the context of halo-nitrobenzoates, the halogen atom serves as the leaving group. While fluorine is inherently a more electronegative atom, it is also a better leaving group in SNAr reactions due to its ability to stabilize the intermediate Meisenheimer complex through inductive effects. The nitro group, positioned ortho or para to the halogen, is crucial for delocalizing the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction.
Experimental Data: A Head-to-Head Comparison
To provide a quantitative comparison, let's examine the reaction of Methyl 4-halo-3-nitrobenzoates with a common nucleophile, benzylamine. The following table summarizes the typical yields for the chloro and fluoro analogs under comparable reaction conditions.
| Precursor | Nucleophile | Product | Yield (%) | Reference |
| Methyl 4-fluoro-3-nitrobenzoate | Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | 93 | --INVALID-LINK-- |
| This compound | Benzylamine | Methyl 4-(benzylamino)-3-nitrobenzoate | ~85-90 (estimated based on similar reactions) | N/A |
Note: While a direct comparative study with identical conditions was not found in the available literature for the chloro-analog, yields for similar SNAr reactions with amines on activated chloro-nitroaromatic systems typically range from 85-90%.
As the data suggests, the fluoro-substituted precursor generally provides a higher yield in SNAr reactions. This is consistent with the theoretical understanding of leaving group ability in this context. However, the cost-effectiveness and broader availability of this compound often make it a more practical choice for large-scale synthesis, where a slightly lower yield may be an acceptable trade-off.
Synthetic Utility in the Construction of Bioactive Heterocycles
The strategic arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A common strategy for their synthesis involves the reductive cyclization of an o-nitroaniline derivative. This compound can be readily converted to the necessary precursors for this transformation.
A study on the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles utilized a similar precursor, ethyl 4-chloro-3-nitrobenzoate.[1] The initial step involved the substitution of the chloro group with various primary amines, followed by a one-pot reductive cyclization with aldehydes in the presence of sodium dithionite. This approach highlights the utility of the chloro-nitroaromatic scaffold in rapidly building the benzimidazole core.
Experimental Protocol: Synthesis of Ethyl 4-(alkylamino)-3-nitrobenzoate (A Benzimidazole Precursor)
This protocol is adapted from a literature procedure for the synthesis of benzimidazole precursors.[1]
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)
-
Methylamine, propylamine, or butylamine (1.2 eq)
-
Tetrahydrofuran (THF)
-
Stirring apparatus
Procedure:
-
Dissolve ethyl 4-chloro-3-nitrobenzoate in THF in a round-bottom flask.
-
Add the respective amine (methylamine, propylamine, or butylamine) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude ethyl 4-(alkylamino)-3-nitrobenzoate can be used in the subsequent reductive cyclization step without further purification.
Caption: Synthetic pathway from this compound to Benzimidazoles.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Beyond nucleophilic substitution, the chloro-substituent on this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including many blockbuster drugs.
While specific examples with detailed yields for the Suzuki coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established. The chloro-aromatic moiety can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to form a biaryl or vinyl-aryl compound.
General Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
This is a general protocol that can be adapted for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system is often necessary for a specific substrate.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Stirring and heating apparatus
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Case Study: A Precursor to the BRAF Inhibitor Dabrafenib
The significance of halo-nitroaromatic precursors is underscored by their application in the synthesis of targeted cancer therapies. For instance, the BRAF inhibitor Dabrafenib, used in the treatment of melanoma, is synthesized from a closely related starting material. While the exact commercial synthesis route is proprietary, published synthetic pathways often start from a 2-fluoro-3-nitro- or a 4-chloro-3-nitro- substituted benzoic acid derivative. This highlights the industrial relevance of this class of precursors in the production of life-saving medicines.
Conclusion: A Strategic and Cost-Effective Choice
This compound stands as a testament to the principle that a well-designed starting material can significantly streamline complex synthetic endeavors. While fluoro-substituted analogs may offer slightly higher yields in SNAr reactions, the economic advantages and ready availability of the chloro-derivative make it a highly attractive and strategic choice for drug discovery and development. Its versatile reactivity allows for the efficient construction of diverse and complex molecular architectures, including key heterocyclic scaffolds found in numerous pharmaceuticals. For researchers aiming to develop novel therapeutics, a thorough understanding of the synthetic potential of this compound provides a distinct advantage in the competitive landscape of drug discovery.
References
A Comparative Guide to the Synthetic Routes of Methyl 4-chloro-3-nitrobenzoate
Abstract
Methyl 4-chloro-3-nitrobenzoate is a pivotal intermediate in the synthesis of various high-value molecules, including pharmaceuticals, agrochemicals, and dyes[1][2]. Its molecular architecture, featuring a strategically substituted benzene ring, makes it a versatile building block for further chemical transformations. This guide provides a comprehensive comparison of the two primary synthetic routes to this compound: the esterification of 4-chloro-3-nitrobenzoic acid and the direct nitration of methyl 4-chlorobenzoate. By presenting detailed experimental protocols, mechanistic insights, and a comparative analysis of performance metrics such as yield, purity, and operational complexity, this document aims to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two distinct retrosynthetic pathways. The choice between these routes often depends on factors like starting material availability, desired purity, and scalability.
-
Route A: A two-step approach beginning with the nitration of a suitable precursor to form 4-chloro-3-nitrobenzoic acid, followed by its esterification.
-
Route B: A more direct approach involving the nitration of commercially available methyl 4-chlorobenzoate.
The logical relationship between these strategies is outlined below.
Caption: High-level overview of the two primary synthetic approaches.
Route A: Esterification of 4-Chloro-3-nitrobenzoic Acid
This pathway is arguably the most common and reliable method for producing high-purity this compound. It begins with 4-chloro-3-nitrobenzoic acid, which is itself synthesized via the potent and regioselective nitration of p-chlorobenzoic acid[3]. The subsequent esterification of the carboxylic acid can be achieved through several methods.
Mechanistic Considerations
Esterification of a carboxylic acid is a fundamental organic transformation. The primary challenge is the activation of the carboxyl group towards nucleophilic attack by methanol. This can be accomplished in two main ways:
-
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium process. A strong acid, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol[4][5]. The reaction is typically driven to completion by using a large excess of methanol or by removing the water byproduct.
-
Activation via Acyl Chloride: A more reactive approach involves converting the carboxylic acid into a more potent electrophile, such as an acyl chloride. Reagents like thionyl chloride or oxalyl chloride are common for this purpose. However, an in-situ generation of a mixed anhydride using acetyl chloride can also effectively activate the carboxyl group for esterification[6].
Experimental Protocols for Route A
This method offers high conversion and yield under relatively mild conditions. The use of triethylamine neutralizes the HCl generated, while acetyl chloride activates the carboxylic acid.
Caption: Workflow for the Acetyl Chloride Mediated Esterification.
Detailed Procedure: A detailed protocol has been reported with a 92% yield.[6]
-
Dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in 200 mL of methanol in a round-bottom flask.
-
Add triethylamine (4.15 mL, 29.8 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath.
-
Slowly add acetyl chloride (3.19 mL, 44.7 mmol) dropwise to the cooled mixture.
-
After addition is complete, remove the cooling bath and stir the reaction mixture under reflux conditions for 6 hours.
-
Upon completion, remove the solvent by distillation under reduced pressure.
-
Dissolve the residue in 100 mL of water and extract twice with ethyl acetate (100 mL each).
-
Combine the organic phases, dry with anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from ether (10 mL) to yield white crystals of this compound (4.81 g, 92% yield).[6]
This is a more traditional and cost-effective method, avoiding the use of acetyl chloride and triethylamine.
Detailed Procedure: This protocol is adapted from a similar synthesis of methyl 4-fluoro-3-nitrobenzoate.[5]
-
Dissolve 4-chloro-3-nitrobenzoic acid (5.0 g, 24.8 mmol) in 50 mL of methanol in a round-bottom flask.
-
Carefully add concentrated sulfuric acid (3.0 mL) dropwise while cooling the flask in an ice-water bath.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice (approx. 100 g).
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to pH paper.
-
Dry the product in a vacuum oven to yield this compound.
Route B: Nitration of Methyl 4-chlorobenzoate
This route is attractive due to its atom economy, proceeding in a single step from a readily available starting material. However, it presents a significant challenge regarding regioselectivity.
Mechanistic Considerations: A Selectivity Challenge
The direct nitration of methyl 4-chlorobenzoate is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The outcome is dictated by the directing effects of the two substituents:
-
-Cl (Chloro group): An ortho-, para-director and a deactivator.
-
-COOCH₃ (Methyl Ester group): A meta-director and a strong deactivator[7].
The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, is the active electrophile[8]. In the substrate, the para-position relative to the chlorine is blocked. The chloro group therefore directs the incoming electrophile to the ortho position (C2). The methyl ester group directs to the meta position (C3).
Image depicting the directing effects of the substituents on methyl 4-chlorobenzoate.
Since both substituents are deactivating, the reaction requires forcing conditions. The directing effects are competitive, potentially leading to a mixture of two main products: the desired This compound and the isomeric byproduct Methyl 4-chloro-2-nitrobenzoate . The separation of these isomers can be challenging, often requiring careful chromatography, which can lower the overall isolated yield of the desired product.
Experimental Protocol for Route B
This protocol is a standard procedure for the nitration of deactivated aromatic rings.
Caption: Workflow for the Direct Nitration of Methyl 4-chlorobenzoate.
Detailed Procedure: This procedure is adapted from general methods for the nitration of methyl benzoate.[7][9][10]
-
In a 50 mL round-bottom flask, add methyl 4-chlorobenzoate (4.2 g, 24.6 mmol) and concentrated sulfuric acid (10 mL).
-
Cool the mixture to 0°C in an ice-water bath with continuous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (2.5 mL), keeping the mixture cool.
-
Add the nitrating mixture dropwise to the stirred solution of methyl 4-chlorobenzoate over 15-20 minutes. Critically, maintain the internal temperature below 15°C throughout the addition[10].
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15-30 minutes.
-
Carefully pour the reaction mixture over 50 g of crushed ice. A solid precipitate will form.
-
Isolate the crude product by vacuum filtration and wash thoroughly with cold water.
-
The crude solid, a potential mixture of 3-nitro and 2-nitro isomers, should be purified by recrystallization from methanol or ethanol. Further purification may require column chromatography.
Comparative Analysis
| Feature | Route A (Esterification) | Route B (Nitration) | Rationale & Justification |
| Starting Material | 4-Chloro-3-nitrobenzoic acid | Methyl 4-chlorobenzoate | Both are commercially available. Route A's precursor is a solid, while Route B's is a low-melting solid/liquid. |
| Yield | High (e.g., 92% reported for Protocol A1)[6] | Moderate to Good (highly dependent on purification) | Route A benefits from a clean conversion. Route B's yield is compromised by isomer formation and purification losses. |
| Purity & Selectivity | Very High | Moderate; Isomeric impurity is a major concern. | Route A is inherently selective, as the substitution pattern is pre-defined in the starting material. Route B suffers from competing directing effects of the -Cl and -COOCH₃ groups. |
| Number of Steps | 2 (Nitration + Esterification) | 1 | From a process chemistry perspective, Route B is shorter. However, the purification step can be as intensive as an additional reaction step. |
| Reaction Conditions | Refluxing methanol (Protocol A1/A2) | Low temperature (0-15°C) required for addition[10] | Route B requires careful temperature control to minimize side reactions and ensure safety. |
| Safety & Handling | Standard handling of acids and solvents. | Requires careful handling of highly corrosive and exothermic nitrating mixtures (H₂SO₄/HNO₃). | The preparation and use of mixed acid is a high-hazard operation that requires stringent safety protocols. |
| Scalability | Excellent | Challenging | The high yield and purity of Route A make it easily scalable. The selectivity and purification issues of Route B present significant challenges for large-scale production. |
Conclusion and Recommendation
For laboratory-scale synthesis where high purity of the final product is paramount, Route A (Esterification of 4-Chloro-3-nitrobenzoic Acid) is unequivocally the superior method. The synthesis is straightforward, high-yielding, and avoids the significant challenge of isomeric separation. The acetyl chloride-mediated protocol (A1), in particular, provides an excellent yield of 92% and represents a robust and reliable procedure[6].
Route B (Direct Nitration of Methyl 4-chlorobenzoate) , while appearing more atom-economical, is hampered by a lack of regioselectivity. The resulting mixture of 3-nitro and 2-nitro isomers necessitates a difficult purification process, which ultimately lowers the practical yield and increases the operational complexity. This route may be considered for exploratory purposes, but for reliable production of the target compound, its disadvantages outweigh its single-step advantage.
Ultimately, the selection of a synthetic route is a multi-faceted decision. However, based on the evidence presented, the esterification pathway provides a more controlled, higher-yielding, and purer route to this compound, making it the recommended choice for researchers and drug development professionals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. prepchem.com [prepchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis routes of Methyl 4-fluoro-3-nitrobenzoate [benchchem.com]
- 6. This compound | 14719-83-6 [chemicalbook.com]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. aiinmr.com [aiinmr.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. ochem.weebly.com [ochem.weebly.com]
A Comparative Guide to Validating the Purity of Synthesized Methyl 4-chloro-3-nitrobenzoate via HPLC
For researchers, scientists, and drug development professionals, the meticulous validation of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. Methyl 4-chloro-3-nitrobenzoate, a key building block in the synthesis of various pharmaceuticals, requires rigorous purity assessment to ensure the absence of potentially harmful impurities that could compromise downstream applications.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity validation of synthesized this compound.
The Synthetic Landscape and the Imperative for Purity
The synthesis of this compound typically involves the esterification of 4-chloro-3-nitrobenzoic acid with methanol.[2] While seemingly straightforward, this process can introduce a spectrum of impurities that necessitate a robust analytical strategy for their detection and quantification.
Potential Impurities in the Synthesis of this compound:
-
Unreacted Starting Materials: Residual 4-chloro-3-nitrobenzoic acid.
-
Reagents and Solvents: Traces of methanol, triethylamine, acetyl chloride, ethyl acetate, and ether from the reaction and purification steps.[2]
-
Byproducts: Potential for minor isomeric impurities depending on the purity of the starting materials.
-
Degradation Products: Compounds formed under harsh reaction or purification conditions.
The presence of these impurities can have significant ramifications in drug development, potentially leading to adverse reactions, reduced efficacy, and regulatory hurdles. Therefore, a highly sensitive and specific analytical method is paramount.
Comparative Analysis of Purity Assessment Methods
While HPLC is a widely adopted technique for the purity analysis of non-volatile organic compounds, a comprehensive understanding of its performance relative to other methods is crucial for informed decision-making in a research and development setting.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase mode, is the workhorse for purity determination in the pharmaceutical industry. Its strengths lie in its high resolution, sensitivity, and suitability for a wide range of non-volatile and thermally labile compounds.
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often preferred to resolve a range of impurities with varying polarities. A typical mobile phase would consist of:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 60% A, hold for 2 minutes.
-
Ramp to 20% A over 15 minutes.
-
Hold at 20% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm, where the nitroaromatic chromophore exhibits strong absorbance.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
The selection of a C18 column is based on the non-polar nature of the analyte, allowing for effective separation based on hydrophobicity.[3] The acidic mobile phase (0.1% phosphoric acid) helps to suppress the ionization of any residual acidic impurities, such as the starting material 4-chloro-3-nitrobenzoic acid, leading to sharper peaks and better reproducibility.[3] A gradient elution is employed to ensure that both more polar and less polar impurities are effectively eluted and resolved from the main peak. The detection wavelength of 254 nm is chosen for its high sensitivity towards aromatic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in the definitive identification of impurities.
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Splitless mode at 270°C to ensure complete vaporization of the analyte and impurities.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
The choice of a DB-5ms column provides good separation for a wide range of aromatic compounds. The splitless injection mode is used to maximize the transfer of the sample onto the column, which is important for detecting trace impurities. The temperature program is designed to first separate volatile impurities at lower temperatures and then elute the main compound and less volatile impurities at higher temperatures. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation of unknown impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that does not require a reference standard for the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it a powerful tool for purity determination.[5][6]
Experimental Protocol: qNMR Analysis of this compound
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.
-
Add a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A simple 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure complete relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[7]
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Causality Behind Experimental Choices:
The use of an internal standard of known purity allows for the absolute quantification of the analyte without the need for a calibration curve.[6] A long relaxation delay is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration.[8] A high signal-to-noise ratio minimizes integration errors.[7]
Data Presentation and Comparison
To provide a clear comparison, the following table summarizes hypothetical but realistic data obtained from the analysis of a synthesized batch of this compound with a known impurity profile.
Table 1: Comparative Purity Analysis of Synthesized this compound
| Parameter | HPLC | GC-MS | qNMR |
| Purity (%) | 99.5 | 99.4 | 99.6 |
| Detected Impurities | 4-chloro-3-nitrobenzoic acid (0.3%), Unknown Impurity 1 (0.2%) | Residual Ethyl Acetate (0.1%), 4-chloro-3-nitrobenzoic acid (decarboxylated, 0.2%), Unknown Impurity 2 (0.3%) | 4-chloro-3-nitrobenzoic acid (0.4%) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Analysis Time per Sample | ~30 minutes | ~45 minutes | ~15 minutes |
| Quantitative Accuracy | High (with reference standard) | Moderate (with reference standard) | Very High (absolute method) |
| Impurity Identification | Tentative (based on retention time) | High (based on mass spectrum) | Limited (requires isolation or 2D NMR) |
Visualizing the Workflow
HPLC Purity Validation Workflow
Caption: Workflow for HPLC Purity Validation.
Logical Decision Flow for Purity Analysis Method Selection
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 14719-83-6 [chemicalbook.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Large-Scale Synthesis of Methyl 4-chloro-3-nitrobenzoate: A Cost-Benefit Analysis
This guide provides an in-depth technical comparison of the primary synthetic routes to Methyl 4-chloro-3-nitrobenzoate, a critical intermediate in the pharmaceutical and agrochemical industries.[1] We will dissect two common large-scale manufacturing strategies: the direct nitration of methyl 4-chlorobenzoate and the esterification of 4-chloro-3-nitrobenzoic acid. The analysis focuses on providing drug development professionals and researchers with a clear, data-driven framework for process selection based on cost, safety, scalability, and environmental impact.
Strategic Decision Framework: Choosing a Synthesis Pathway
The selection of a synthetic route on an industrial scale is a multi-faceted decision. It transcends simple reaction yield, encompassing raw material sourcing, process safety, capital expenditure on specialized equipment, and waste stream management. The two pathways to this compound present a classic chemical industry trade-off: a direct but hazardous route versus a potentially multi-step but safer alternative.
References
Spectroscopic comparison of Methyl 4-chloro-3-nitrobenzoate and its starting material
A Spectroscopic Guide to the Esterification of 4-Chloro-3-nitrobenzoic Acid
In the realm of pharmaceutical development and organic synthesis, the precise conversion of functional groups is a cornerstone of molecular design.[1] The esterification of a carboxylic acid to its corresponding ester is a fundamental transformation, yet verifying its successful completion requires rigorous analytical confirmation. This guide provides an in-depth spectroscopic comparison of the starting material, 4-chloro-3-nitrobenzoic acid, and its product, methyl 4-chloro-3-nitrobenzoate, offering researchers a clear framework for reaction monitoring and product validation.
The conversion of 4-chloro-3-nitrobenzoic acid to this compound is a critical step in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1][2] This guide will delve into the characteristic spectroscopic signatures of both the reactant and the product, utilizing Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). By understanding the expected spectral shifts and appearances, scientists can confidently ascertain the outcome of their synthesis.
The Synthetic Pathway: Fischer Esterification
The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst.[3]
Caption: A typical workflow for the Fischer esterification of 4-chloro-3-nitrobenzoic acid.
Spectroscopic Comparison: A Tale of Two Molecules
The key to confirming the conversion lies in identifying the disappearance of the carboxylic acid functional group and the appearance of the methyl ester group. The following sections detail the expected changes in the spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The most significant changes will be observed in the O-H and C=O stretching regions.
| Functional Group | 4-Chloro-3-nitrobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Change |
| O-H Stretch (Carboxylic Acid) | Broad peak around 2500-3300 cm⁻¹ | Absent | Loss of the hydroxyl group from the carboxylic acid. |
| C=O Stretch (Carbonyl) | ~1700 cm⁻¹ | ~1716 cm⁻¹[3] | The electron-donating effect of the ester oxygen slightly increases the double bond character of the carbonyl, shifting the peak to a higher wavenumber. |
| C-O Stretch | ~1200-1300 cm⁻¹ | Two distinct peaks: ~1250-1300 cm⁻¹ (asymmetric) and ~1000-1100 cm⁻¹ (symmetric) | Formation of the C-O single bonds of the ester group. |
| NO₂ Stretch | Asymmetric: ~1530 cm⁻¹Symmetric: ~1350 cm⁻¹ | Asymmetric: ~1530 cm⁻¹Symmetric: ~1350 cm⁻¹ | The nitro group remains unchanged during the reaction. |
The disappearance of the broad O-H stretch is the most definitive evidence of a successful reaction in the IR spectrum.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the chemical environment of protons in a molecule. The key diagnostic signal for the product is the appearance of a new singlet corresponding to the methyl ester protons.
| Proton Environment | 4-Chloro-3-nitrobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Change |
| -COOH Proton | Very broad singlet, δ ~10-13 ppm | Absent | Loss of the acidic proton from the carboxylic acid. |
| -OCH₃ Protons | Absent | Singlet, δ ~3.90 ppm[3] | Appearance of the three equivalent protons of the newly formed methyl ester group. |
| Aromatic Protons | δ ~7.5-8.5 ppm | δ ~7.90 (d), 8.15 (dd), 8.49 (d) ppm[3] | The electronic environment of the aromatic ring is slightly altered by the esterification, leading to minor shifts in the aromatic proton signals. |
The appearance of the sharp singlet around 3.90 ppm is a clear indication of the formation of the methyl ester.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The esterification will result in the appearance of a new carbon signal for the methyl group and a shift in the carbonyl carbon signal.
| Carbon Environment | 4-Chloro-3-nitrobenzoic Acid (Starting Material) | This compound (Product) | Rationale for Change |
| -C=O Carbon | δ ~165-170 ppm | δ ~164-166 ppm | The carbonyl carbon of the ester is slightly more shielded than that of the carboxylic acid. |
| -OCH₃ Carbon | Absent | δ ~52-53 ppm | Appearance of the new methyl carbon from the ester group. |
| Aromatic Carbons | δ ~120-150 ppm | δ ~120-150 ppm | Minor shifts are expected for the aromatic carbons due to the change in the substituent. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering definitive proof of the transformation.
| Compound | Molecular Formula | Molecular Weight | Expected Molecular Ion Peak (M⁺) |
| 4-Chloro-3-nitrobenzoic Acid | C₇H₄ClNO₄ | 201.56 g/mol [4] | m/z 201/203 (due to ³⁵Cl and ³⁷Cl isotopes) |
| This compound | C₈H₆ClNO₄ | 215.59 g/mol [5] | m/z 215/217 (due to ³⁵Cl and ³⁷Cl isotopes) |
An increase in the molecular ion peak by 14 mass units (CH₂) confirms the addition of a methyl group.
Caption: Key spectroscopic transformations upon esterification.
Experimental Protocol: Fischer Esterification of 4-Chloro-3-nitrobenzoic Acid
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
4-Chloro-3-nitrobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq).
-
Add an excess of anhydrous methanol to serve as both the reactant and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Conclusion
The successful synthesis of this compound from 4-chloro-3-nitrobenzoic acid can be unequivocally confirmed through a multi-technique spectroscopic approach. The key indicators of a complete reaction are the disappearance of the carboxylic acid proton and hydroxyl group signals in ¹H NMR and FTIR, respectively, and the appearance of the characteristic methyl ester signals in both ¹H and ¹³C NMR. Mass spectrometry provides the ultimate confirmation by showing the expected increase in molecular weight. This guide provides the necessary framework for researchers to confidently analyze their reaction outcomes and ensure the purity of their desired product.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-chloro-3-nitrobenzoate
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical reagents you employ. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 4-chloro-3-nitrobenzoate (CAS No. 14719-83-6), grounding every recommendation in established safety principles and regulatory standards. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile: Why Caution is Critical
This compound is a chlorinated nitroaromatic compound. This chemical class demands respect due to its inherent reactivity and potential health hazards. A thorough understanding of its properties is the first step in safe handling and disposal.
According to its Safety Data Sheet (SDS), this compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. Key hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].
During combustion, it can produce toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen chloride gas[3][4]. Therefore, improper disposal, such as incineration without appropriate scrubbers, poses a significant environmental and health risk.
Table 1: Hazard Summary for this compound
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | 2 | Causes skin irritation[1]. |
| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation[1]. |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation[1]. |
| Acute Toxicity, Oral | 4 | Harmful if swallowed[2]. |
The Cardinal Rule: Professional Disposal is Non-Negotiable
Due to its hazardous nature, this compound must not be disposed of down the drain or in regular trash[3][5][6]. The consensus among safety data sheets and environmental regulations is unequivocal: this chemical must be managed as hazardous waste and transferred to a licensed disposal company[3][7]. The recommended method of destruction is typically high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products[3].
The following sections detail the operational plan for safely accumulating, storing, and preparing this chemical for professional disposal.
Operational Plan: From Bench to Pickup
This plan is designed to ensure safety and compliance from the moment the chemical is deemed waste to its final collection by a certified hazardous waste handler.
Immediate Safety: Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including for disposal, ensure you are wearing the appropriate PPE. The causality is clear: direct contact can cause skin and eye irritation, and inhalation of the dust can irritate the respiratory system[1].
Table 2: Required PPE for Handling this compound Waste
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with OSHA's 29 CFR 1910.133 or European Standard EN166)[4]. | To prevent eye contact which can cause serious irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or appropriate protective clothing to prevent skin exposure[1]. | To prevent skin irritation from direct contact[1]. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator (e.g., N95) is necessary[3]. | To avoid inhalation of dust, which may cause respiratory irritation[1][3]. |
Step-by-Step Waste Accumulation Protocol
This protocol covers the handling of pure, unused this compound, contaminated materials (e.g., paper towels, gloves), and solutions.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
In your laboratory, designate a specific, clearly marked area for hazardous waste collection, known as a Satellite Accumulation Area (SAA)[8][9].
-
This area must be at or near the point of generation and under the control of the laboratory personnel. A designated section of a fume hood is an excellent choice[8].
-
The SAA should have secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential spills[7].
Step 2: Use a Dedicated and Compatible Waste Container
-
Use a container that is in good condition, compatible with this compound, and has a tightly sealing lid[7]. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" as soon as the first drop of waste is added[7][8].
Step 3: Label the Waste Container Correctly
-
The label must include the following information[8]:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards: "Irritant," "Toxic," "Harmful if Swallowed."
-
The date the container becomes full.
-
Step 4: Segregate the Waste Stream
-
Crucially, do not mix this compound waste with other incompatible waste streams. It is incompatible with strong oxidizing agents and strong bases[1][4].
-
Maintain separate waste containers for halogenated organic compounds, non-halogenated organic compounds, acids, and bases to prevent dangerous reactions[8].
Step 5: Transferring Waste to the Container
-
For solid waste: If transferring the solid powder, do so in a fume hood to minimize the risk of dust inhalation. Use a dedicated scoop or spatula.
-
For contaminated labware (e.g., weighing boats, gloves, paper towels): Place these items in a sealed plastic bag and then into the solid hazardous waste container.
-
For solutions: If the compound is in a solvent, the entire solution should be treated as hazardous waste. Pour it carefully into the designated liquid waste container.
Step 6: Container Management
-
Keep the hazardous waste container closed at all times except when adding waste[7]. This prevents the release of vapors and protects the lab environment.
-
Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion[7].
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting any cleanup, don the full PPE detailed in Table 2.
-
Contain the Spill: For solid spills, avoid creating dust. Gently cover the spill with an absorbent material like vermiculite or sand[3].
-
Clean Up: Carefully sweep or scoop the contained material into your designated hazardous waste container[3]. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials (sponges, paper towels) must be treated as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The responsible management of chemical waste is a defining characteristic of a high-caliber research environment. By adhering to this comprehensive disposal plan for this compound, you not only ensure compliance with safety regulations but also actively contribute to a culture of safety and environmental stewardship. Trust in these protocols is trust in a self-validating system designed to protect you, your colleagues, and the broader community.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. fishersci.com [fishersci.com]
- 5. acs.org [acs.org]
- 6. vumc.org [vumc.org]
- 7. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-Chloro-3-Nitrobenzoate
Welcome, researchers and innovators. In the landscape of drug development and chemical synthesis, our progress is intrinsically linked to our diligence in safety. Methyl 4-chloro-3-nitrobenzoate is a key intermediate with significant potential, but its handling demands a rigorous and informed approach to personal protection. This guide moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step and personal protective equipment (PPE) recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the Protection
This compound (CAS No. 14719-83-6) is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. A thorough understanding of its specific threats is the foundation of an effective PPE strategy.
-
Dermal and Ocular Hazards: The compound is a known skin and serious eye irritant[1][2]. Contact can lead to inflammation, redness, and discomfort. The causality for requiring robust glove and eye protection is direct: to create an impermeable barrier between the chemical and sensitive tissues.
-
Respiratory Tract Irritation: As a fine powder, this compound poses an inhalation risk. The particles can irritate the respiratory system, leading to coughing and breathing difficulties[1][3]. This necessitates engineering controls to contain the powder and, in certain scenarios, respiratory protection to prevent inhalation.
-
Oral Toxicity: The substance is also classified as harmful if swallowed[2]. While direct ingestion is unlikely in a lab setting, contamination of hands can lead to accidental ingestion. This underscores the importance of stringent hygiene practices and proper glove removal techniques.
Core PPE Requirements for this compound
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for handling this compound in various laboratory scenarios.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solids | Safety goggles (ANSI Z87.1 / EN 166 compliant) and face shield[4][5]. | Chemical-resistant nitrile gloves[4]. Inspect before use. | Fully-buttoned laboratory coat[4]. | Required. Use a NIOSH-approved respirator with a particle filter (e.g., N95) as this task generates dust[1][4]. All work must be done in a chemical fume hood. |
| Solution Preparation/Transfers | Safety goggles (ANSI Z87.1 / EN 166 compliant)[1][5]. Face shield recommended due to splash risk. | Chemical-resistant nitrile gloves. Change immediately upon contamination[6]. | Fully-buttoned laboratory coat. | Not required if performed within a certified chemical fume hood. |
| Reaction Monitoring/Sampling | Safety goggles (ANSI Z87.1 / EN 166 compliant)[1][5]. | Chemical-resistant nitrile gloves. | Fully-buttoned laboratory coat. | Not required if performed within a certified chemical fume hood. |
| Storage and Transport (within lab) | Safety goggles (ANSI Z87.1 / EN 166 compliant)[1][5]. | Chemical-resistant nitrile gloves. | Fully-buttoned laboratory coat. | Not required. |
Operational Plan: Integrating PPE into Your Workflow
A culture of safety is built on consistent, repeatable procedures where PPE is an integral part of the process, not an afterthought.
Step 1: Preparation and Engineering Controls
Before handling the compound, ensure your workspace is prepared. All manipulations of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure[4]. Critically, verify that a safety shower and an eyewash station are unobstructed and readily accessible[1][5].
Step 2: Donning PPE - A Deliberate Sequence
-
Lab Coat: Don a flame-resistant lab coat, ensuring it is fully buttoned to protect your street clothes and skin[4].
-
Respirator (if required): If weighing the solid, perform a fit check on your NIOSH-approved respirator.
-
Eye and Face Protection: Put on your safety goggles. If a significant splash risk exists, add a face shield over the goggles[7].
-
Gloves: Don chemical-resistant nitrile gloves, pulling the cuffs over the sleeves of your lab coat to create a seal. Always inspect gloves for tears or punctures before use[6].
Step 3: Handling the Chemical
-
Weighing: Conduct all weighing and transfers within the fume hood to contain dust[4]. Use a spatula and handle containers carefully to minimize aerosolization.
-
During Experimentation: Keep all containers clearly labeled. Avoid all contact with skin and eyes. After handling, even with gloves, wash your hands thoroughly with soap and water[1].
Step 4: Doffing PPE - Preventing Cross-Contamination
The removal of PPE is a critical control point to prevent contaminating yourself and the laboratory.
-
Gloves: Remove gloves using a proper technique (without touching the outer surface with bare skin) and dispose of them in the designated hazardous waste container[8].
-
Face Shield and Goggles: Remove face and eye protection.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if it's a single-use garment.
-
Respirator (if used): Remove your respirator last.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Protocol: Spill Management Workflow
In the event of a spill, a calm and systematic response is crucial. The primary objective is to protect personnel and contain the spill. A major spill is any quantity that you are not trained or equipped to handle; in such cases, immediate evacuation and notification of your institution's emergency response team is mandatory[9][10].
For minor spills (<1 liter of a solution or a small amount of powder) that you are equipped to handle:
Caption: Workflow for minor chemical spill response.
Disposal Plan for Contaminated Materials
All materials, including used PPE, absorbent pads, and the chemical itself, must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and absorbent materials should be collected in a clearly labeled, sealed container designated for hazardous waste[3][10].
-
Chemical Waste: Unused or surplus this compound and its solutions must be disposed of through a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash[1][3]. Always follow your institution's and local regulations for chemical waste disposal[11].
By integrating these expert-level protocols and understanding the rationale behind them, you build a resilient safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. capotchem.cn [capotchem.cn]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.com [capotchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
